Product packaging for Dimoxyline(Cat. No.:CAS No. 147-27-3)

Dimoxyline

Cat. No.: B1670683
CAS No.: 147-27-3
M. Wt: 367.4 g/mol
InChI Key: NFABMCCMPXXBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimoxyline, also known by its synonyms Dioxyline and Paveril, is a chemical compound with the molecular formula C22H25NO4 and an average molecular mass of 367.445 g/mol . Its CAS registry number is 147-27-3 . As a member of the isoquinoline class of compounds, it provides a valuable structure for research and investigation . Available scientific literature indicates its potential research application as a muscle relaxant . Researchers utilize this compound in laboratory settings to further explore its properties and mechanisms of action. We supply this compound as a high-purity material to ensure consistency and reliability in your research experiments. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please contact us for detailed specifications, pricing, and to discuss your specific research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B1670683 Dimoxyline CAS No. 147-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18/h7-9,11-13H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFABMCCMPXXBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163559
Record name Dimoxyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147-27-3
Record name Dimoxyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimoxyline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimoxyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMOXYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46X4C9TILS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Dimoxyline

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that the term "Dimoxyline" is often confused with "Doxycycline," a common tetracycline (B611298) antibiotic. This guide pertains specifically to this compound, a distinct chemical entity.

This technical guide provides a comprehensive overview of the chemical structure of this compound. Due to the limited publicly available information on this compound, this document focuses on its chemical identity as established in chemical databases. At present, there is a significant lack of published research on the synthesis, pharmacological activity, experimental protocols, and signaling pathways of this compound.

Core Chemical Structure and Identifiers

This compound is chemically identified as an isoquinolin-2-ium (B8376362) compound. Its core structure consists of a dimethoxy-substituted isoquinoline (B145761) ring linked to an ethoxy-methoxyphenyl methyl group.

Chemical Structure

The two-dimensional chemical structure of this compound hydrochloride is presented below:

Chemical structure of this compound hydrochloride

Caption: 2D structure of this compound hydrochloride.

Chemical Data

A summary of the key chemical identifiers for this compound hydrochloride is provided in the table below for easy reference.

IdentifierValue
IUPAC Name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride
Molecular Formula C22H26ClNO4
Molecular Weight 403.9 g/mol
SMILES CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.[Cl-]
PubChem CID 22056

Experimental Data and Protocols

Signaling Pathways and Logical Relationships

Due to the absence of pharmacological studies, the signaling pathways through which this compound may exert biological effects have not been elucidated. Therefore, a diagrammatic representation of its signaling cascade cannot be provided at this time.

Conclusion

This compound is a distinct chemical compound with a defined structure. However, there is a notable absence of scientific literature detailing its synthesis, biological activity, and mechanism of action. This presents a significant knowledge gap and an opportunity for future research. Researchers and drug development professionals are encouraged to initiate studies to explore the potential therapeutic applications of this molecule. Further investigation is required to understand its pharmacological profile and to develop experimental protocols for its study.

An In-depth Technical Guide to Dimoxyline (CAS Number: 147-27-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, with the CAS number 147-27-3, is an isoquinoline (B145761) alkaloid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, pharmacological actions, and relevant experimental protocols. While detailed contemporary research on this compound is limited, this document consolidates available data and draws logical inferences from the study of similar isoquinoline compounds to present a thorough understanding of its potential as a vasodilator. The guide includes structured data tables for easy reference, detailed experimental methodologies, and a proposed signaling pathway for its vasodilatory effects visualized using Graphviz.

Chemical and Physical Properties

This compound, also known as Dioxyline, is chemically identified as 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline.[1] Its core structure is based on the isoquinoline scaffold, a class of compounds known for their diverse pharmacological activities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 147-27-3[1]
Molecular Formula C22H25NO4[1]
Molecular Weight 367.44 g/mol [1]
IUPAC Name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline[1]
Synonyms Dioxyline, Paveril[2]
Melting Point 124-125 °C[2]
Appearance Crystalline powder
Solubility Data not readily available

Pharmacological Properties

Based on its isoquinoline structure and historical use under the trade name Paveril, this compound is understood to function as a vasodilator. Vasodilators relax the smooth muscle in blood vessels, leading to the widening of these vessels and a subsequent decrease in blood pressure.[3][4]

Proposed Mechanism of Action: Vasodilation

While direct studies on the specific mechanism of this compound are scarce, the vasodilatory effects of similar isoquinoline derivatives are well-documented.[5] These compounds often exert their effects by modulating intracellular calcium levels, which are crucial for smooth muscle contraction. The proposed mechanism for this compound involves the inhibition of calcium influx and release, leading to smooth muscle relaxation.

This is likely achieved through two primary pathways:

  • Inhibition of Calcium Channels: this compound may block voltage-dependent and receptor-operated calcium channels on the smooth muscle cell membrane. This action prevents the influx of extracellular calcium, a key trigger for muscle contraction.[5]

  • Inhibition of Intracellular Calcium Release: The compound may also interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[5]

Furthermore, some vasodilators in this class act as phosphodiesterase (PDE) inhibitors.[6][7] PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers that promote smooth muscle relaxation. By inhibiting PDEs, this compound could potentially increase the intracellular concentrations of cAMP and cGMP, leading to vasodilation.

Therapeutic Use

Historically, this compound was marketed under the name "Paveril," suggesting its use as a vasodilator for conditions such as hypertension or peripheral vascular disease. However, detailed clinical data and current therapeutic applications are not well-documented in recent literature.

Toxicology

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of isoquinoline derivatives like this compound involves the Bischler-Napieralski reaction.[8] The synthesis of a similar compound, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, has been described in a one-pot method which can be adapted.[9]

Protocol: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (Illustrative)

  • Materials: 3,4-dimethoxy phenethylamine (B48288), formylation reagent, oxalyl chloride, phosphotungstic acid, alcohol solvent.

  • Procedure:

    • React 3,4-dimethoxy phenethylamine with a formylation reagent to produce an intermediate solution.

    • Further react the intermediate solution with a solution containing oxalyl chloride.

    • After the reaction is complete, add phosphotungstic acid to catalyze the ring closure.

    • Add an alcohol solvent for oxalic acid removal.

    • Cool and crystallize the reaction liquid.

    • Filter, leach the filter cake, and dry to obtain the target product.[9]

Note: This is a generalized protocol for a related compound and would require optimization for the specific synthesis of this compound.

Analytical Methods for Isoquinoline Alkaloids

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis and quantification of isoquinoline alkaloids like this compound.[1]

Protocol: HPLC Analysis of Isoquinoline Alkaloids

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: 280 nm is a common wavelength for the detection of many isoquinoline alkaloids.[1]

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent like methanol.

    • Create a series of working standard solutions at different concentrations to generate a calibration curve.

    • For analysis of this compound in a sample matrix, an appropriate extraction method should be employed, followed by filtration through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.[1]

Other analytical techniques that can be used for the identification and analysis of isoquinoline alkaloids include Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Ion Mobility Spectrometry (IMS).[2][10]

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Induced Vasodilation

Dimoxyline_Vasodilation_Pathway This compound This compound VDC Voltage-Dependent Ca2+ Channels This compound->VDC Inhibits ROC Receptor-Operated Ca2+ Channels This compound->ROC Inhibits SR Sarcoplasmic Reticulum This compound->SR Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (Potential) Ca_influx Ca2+ Influx VDC->Ca_influx ROC->Ca_influx Ca_release Ca2+ Release SR->Ca_release Ca_level [Ca2+]i (Intracellular Calcium) Ca_influx->Ca_level Ca_release->Ca_level Contraction Smooth Muscle Contraction Ca_level->Contraction Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP cGMP PDE->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation

Caption: Proposed mechanism of this compound-induced vasodilation.

General Experimental Workflow for HPLC Analysis

HPLC_Workflow start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample (Extraction & Filtration) start->prep_sample hplc HPLC System prep_std->hplc prep_sample->hplc analysis Chromatographic Separation hplc->analysis detection UV-Vis/DAD Detection analysis->detection data Data Acquisition & Processing detection->data quant Quantification (Calibration Curve) data->quant end End quant->end

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This compound (CAS: 147-27-3) is an isoquinoline derivative with historical use as a vasodilator. While current research on this specific compound is limited, its chemical structure strongly suggests a mechanism of action involving the modulation of intracellular calcium levels and potentially the inhibition of phosphodiesterases, leading to smooth muscle relaxation. The provided experimental protocols for synthesis and analysis offer a foundation for further investigation into its pharmacological properties. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and other related isoquinoline alkaloids. Further studies are warranted to fully elucidate its mechanism of action, efficacy, and safety profile for potential modern therapeutic applications.

References

A Technical Guide to the Synthesis of Dimoxyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of Dimoxyline from papaverine (B1678415) is not a well-documented process in publicly available scientific literature. This guide, therefore, outlines a plausible de novo synthetic route to this compound based on established chemical principles, primarily the Bischler-Napieralski isoquinoline (B145761) synthesis. This approach is considered more likely for industrial production than a multi-step modification of papaverine due to the chemical transformations required.

This compound, with the IUPAC name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride, is a papaverine analogue. Its structure features an ethoxy group in place of a methoxy (B1213986) group on the benzyl (B1604629) ring, a methyl group at the 3-position of the isoquinoline core, and a quaternized isoquinoline nitrogen.

Proposed De Novo Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy culminating in the construction of the isoquinoline core via the Bischler-Napieralski reaction, followed by subsequent modifications. The key steps are:

  • Synthesis of Precursor A: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid.

  • Synthesis of Precursor B: 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine).

  • Amide Formation: Coupling of Precursor A and Precursor B.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization to form the dihydroisoquinoline ring.

  • Aromatization: Dehydrogenation to the isoquinoline.

  • C3-Methylation: Introduction of a methyl group at the 3-position.

  • N-Methylation: Quaternization of the isoquinoline nitrogen to yield this compound.

A schematic of this proposed synthetic workflow is presented below.

Dimoxyline_Synthesis_Workflow cluster_precursor_A Precursor A Synthesis cluster_precursor_B Precursor B Synthesis cluster_main_synthesis Main Synthesis Pathway vanillin (B372448) Vanillin ethyl_vanillin Ethyl Vanillin vanillin->ethyl_vanillin Ethylating Agent (e.g., EtI, K2CO3) precursor_A_nitrile 4-Ethoxy-3-methoxyphenylacetonitrile ethyl_vanillin->precursor_A_nitrile 1. NaBH4 2. SOCl2 3. NaCN precursor_A_acid 2-(4-Ethoxy-3-methoxyphenyl)acetic acid precursor_A_nitrile->precursor_A_acid Acid or Base Hydrolysis amide Amide Intermediate precursor_A_acid->amide Coupling Agent (e.g., SOCl2 then Precursor B) veratraldehyde Veratraldehyde nitrostyrene (B7858105) 3,4-Dimethoxy-β-nitrostyrene veratraldehyde->nitrostyrene Nitromethane (B149229), Base precursor_B 2-(3,4-Dimethoxyphenyl)ethanamine nitrostyrene->precursor_B Reduction (e.g., LiAlH4 or H2/Pd-C) precursor_B->amide dhi Dihydroisoquinoline Intermediate amide->dhi Bischler-Napieralski Reaction (e.g., POCl3) isoquinoline Isoquinoline Intermediate dhi->isoquinoline Aromatization (e.g., Pd/C) c3_methylated C3-Methylated Isoquinoline isoquinoline->c3_methylated C3-Methylation This compound This compound c3_methylated->this compound N-Methylation (e.g., CH3I)

Caption: Proposed de novo synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each major step of the proposed synthesis. These are based on established literature procedures for analogous transformations.

Synthesis of Precursor A: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid

Step 1.1: Ethylation of Vanillin to Ethyl Vanillin

  • Materials: Vanillin, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure: To a solution of vanillin in acetone, an excess of potassium carbonate is added, followed by the dropwise addition of ethyl iodide. The mixture is refluxed for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ethyl vanillin can be purified by recrystallization from ethanol/water.

Step 1.2: Conversion of Ethyl Vanillin to 4-Ethoxy-3-methoxyphenylacetonitrile

  • Procedure:

    • Ethyl vanillin is reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol.

    • The alcohol is then converted to the benzyl chloride by reaction with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (B109758).

    • The resulting 4-ethoxy-3-methoxybenzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO or DMF to yield 4-ethoxy-3-methoxyphenylacetonitrile.

Step 1.3: Hydrolysis to 2-(4-Ethoxy-3-methoxyphenyl)acetic acid

  • Procedure: The nitrile from the previous step is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).

Synthesis of Precursor B: 2-(3,4-Dimethoxyphenyl)ethanamine
  • Materials: Veratraldehyde, Nitromethane, Ammonium (B1175870) acetate (B1210297), Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C, Ethanol, Hydrochloric acid.

  • Procedure:

    • Henry Reaction: Veratraldehyde is condensed with nitromethane in the presence of a base catalyst (e.g., ammonium acetate in acetic acid) to form 3,4-dimethoxy-β-nitrostyrene.

    • Reduction: The nitrostyrene is then reduced to the corresponding phenethylamine. This can be achieved using a powerful reducing agent like LiAlH₄ in THF or through catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst in an acidic ethanolic solution[1].

Amide Formation
  • Materials: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid, Thionyl chloride (SOCl₂), 2-(3,4-Dimethoxyphenyl)ethanamine, Triethylamine (B128534) (Et₃N), Dichloromethane (DCM).

  • Procedure: The carboxylic acid (Precursor A) is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting acyl chloride is then slowly added to a solution of the amine (Precursor B) and a base like triethylamine in an inert solvent such as dichloromethane at 0°C. The reaction is typically stirred at room temperature until completion.

Bischler-Napieralski Cyclization
  • Materials: The amide from the previous step, Phosphorus oxychloride (POCl₃), Toluene.

  • Procedure: The amide is dissolved in a dry, non-polar solvent like toluene, and phosphorus oxychloride is added. The mixture is then heated to reflux for several hours[2][3][4]. The reaction proceeds via an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline (B110456) derivative.

Aromatization
  • Materials: The dihydroisoquinoline intermediate, Palladium on carbon (Pd/C), a high-boiling point solvent (e.g., decalin or mesitylene).

  • Procedure: The dihydroisoquinoline is heated with a catalytic amount of Pd/C in a high-boiling point solvent to effect dehydrogenation to the aromatic isoquinoline.

C3-Methylation
  • Procedure: The introduction of a methyl group at the C3 position of the isoquinoline ring is a challenging step. One potential route involves the use of organometallic reagents. For instance, a lithiated intermediate of a protected isoquinoline derivative could be reacted with a methylating agent like methyl iodide. Another possibility involves a more complex multi-step sequence.

N-Methylation
  • Materials: The C3-methylated isoquinoline, Methyl iodide (CH₃I), Acetonitrile.

  • Procedure: The isoquinoline derivative is dissolved in a solvent like acetonitrile, and an excess of methyl iodide is added. The reaction mixture is stirred, often with heating, to facilitate the quaternization of the nitrogen atom, leading to the formation of the this compound salt.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and optimization.

StepReactionStarting Material(s)Key ReagentsTypical Yield (%)
1.1EthylationVanillinEtI, K₂CO₃> 90
1.2Nitrile FormationEthyl VanillinNaBH₄, SOCl₂, NaCN70-80 (over 3 steps)
1.3Hydrolysis4-Ethoxy-3-methoxyphenylacetonitrileH₂SO₄ or NaOH> 90
2.1Henry ReactionVeratraldehydeNitromethane, NH₄OAc80-90
2.2Reduction3,4-Dimethoxy-β-nitrostyreneLiAlH₄ or H₂/Pd-C70-95[1]
3Amide FormationPrecursors A & BSOCl₂, Et₃N85-95
4Bischler-NapieralskiAmide IntermediatePOCl₃70-90[2][3][4]
5AromatizationDihydroisoquinolinePd/C> 80
6C3-MethylationIsoquinoline IntermediateOrganometallic reagentsVariable
7N-MethylationC3-Methylated IsoquinolineCH₃I> 90

Logical Relationships in the Bischler-Napieralski Reaction

The core of this synthetic strategy is the Bischler-Napieralski reaction. The mechanism involves the activation of the amide carbonyl by a dehydrating agent, followed by an intramolecular cyclization.

Bischler_Napieralski_Mechanism amide β-Arylethylamide activated_amide Activated Amide Intermediate (e.g., Imidoyl Phosphate) amide->activated_amide POCl3 nitrilium Nitrilium Ion activated_amide->nitrilium Elimination cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular Electrophilic Aromatic Substitution dhi 3,4-Dihydroisoquinoline cyclized->dhi Rearomatization

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers and drug development professionals should note that optimization of each step would be necessary to achieve high overall yields and purity. The provided protocols serve as a strong foundation for such developmental work.

References

Dimoxyline solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Doxycycline (B596269) in Common Laboratory Solvents

Disclaimer: This guide pertains to Doxycycline, as searches for "Dimoxyline" consistently yielded results for Doxycycline, suggesting a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the solubility of doxycycline in common laboratory solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Quantitative Solubility Data

The solubility of doxycycline is dependent on its form (e.g., hyclate salt or base) and the properties of the solvent, such as pH. The following table summarizes available quantitative solubility data for doxycycline in various common laboratory solvents.

Compound FormSolventTemperatureSolubility
DoxycyclineWater25 °C0.63 g/L[1]
DoxycyclineAqueous Hydrochloric Acid (pH 2.16)25 °C50 mg/mL[2]
Doxycycline HyclateWater-Highly Soluble[3]
Doxycycline HydrochlorideWater-Soluble[1]
Doxycycline HydrochlorideMethanol-Soluble[1]
Doxycycline HydrochlorideEthanol-Slightly Soluble[1]
Doxycycline HydrochlorideAcetone-Slightly Soluble[1]
Doxycycline HydrochlorideChloroform-Insoluble[1]
Doxycycline HyclateMethanol278.15–323.15 KHigher than in ethanol, water, or n-propanol[4]
Doxycycline HyclateEthanol278.15–323.15 KSimilar to water, lower than methanol[4]
Doxycycline Hyclaten-Propanol278.15–323.15 KLower than methanol, ethanol, and water[4]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method, guided by principles outlined by organizations such as the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[5][6]

Objective: To determine the saturation concentration of doxycycline in a specific solvent at a controlled temperature.

Materials:

  • Doxycycline (hyclate or base)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Prepare a series of vials containing a known volume of the solvent.

  • Addition of Solute: Add an excess amount of doxycycline to each vial to ensure that a saturated solution is formed. The excess solid should be visible.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent.

  • Quantification: Analyze the concentration of doxycycline in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of doxycycline in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[5][6]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the accurate quantification of doxycycline in solution.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 or C8 column[7][8]

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) at pH 4.0) in a specific ratio (e.g., 40:60 v/v).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: Ambient (e.g., 25 °C)[8]

  • Detection Wavelength: 325 nm or 350 nm[7][8]

  • Injection Volume: 10 µL[9]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of doxycycline of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.

  • Concentration Determination: Determine the concentration of doxycycline in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathways

Doxycycline exerts its biological effects through various signaling pathways. Below are diagrams illustrating its antibacterial mechanism of action and its role in inhibiting the PAR1 signaling pathway, which is relevant to its anti-tumor properties.

cluster_bacteria Bacterial Cell 30S_subunit 30S Ribosomal Subunit Protein_synthesis Protein Synthesis 30S_subunit->Protein_synthesis Inhibits tRNA aminoacyl-tRNA tRNA->30S_subunit Binding blocked by Doxycycline Doxycycline Doxycycline Doxycycline->30S_subunit Binds to

Caption: Antibacterial Mechanism of Doxycycline.

Doxycycline Doxycycline PAR1 Protease-Activated Receptor 1 (PAR1) Doxycycline->PAR1 Inhibits Signal_Transduction Signal Transduction PAR1->Signal_Transduction Activates Tumor_Progression Tumor Progression Signal_Transduction->Tumor_Progression Leads to

Caption: Doxycycline Inhibition of PAR1 Signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of doxycycline using the shake-flask method followed by HPLC analysis.

Start Start Add_Excess_Doxycycline Add excess Doxycycline to solvent Start->Add_Excess_Doxycycline Equilibrate Equilibrate with shaking (24-72h at constant T) Add_Excess_Doxycycline->Equilibrate Centrifuge Centrifuge to separate solid and liquid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Dilute_Sample Dilute sample Collect_Supernatant->Dilute_Sample HPLC_Analysis Analyze by HPLC Dilute_Sample->HPLC_Analysis Calculate_Solubility Calculate Solubility HPLC_Analysis->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for Doxycycline Solubility Determination.

References

In-depth Technical Guide: Discovery and History of Noscapine, a Non-Narcotic Antitussive

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a drug named "Dimoxyline" did not yield any relevant results. It is highly probable that this name is a misspelling or refers to a compound not widely documented in scientific literature. This guide instead focuses on Noscapine (B1679977) , a well-researched, non-narcotic antitussive agent that is an isoquinoline (B145761) alkaloid, a class of compounds that may be related to the user's interest given the name provided.

Introduction to Noscapine

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). Unlike many other alkaloids from this plant, such as morphine and codeine, noscapine lacks significant analgesic, sedative, or euphoric effects and does not produce addiction.[1][2] It has been primarily utilized as a centrally acting cough suppressant.

Discovery and History

Noscapine was first isolated in 1817 by the French chemist Pierre Jean Robiquet. Initially named "narcotine," it was one of the first alkaloids to be extracted from opium. For a considerable period, its pharmacological properties were not well understood, and it was often considered to be toxic. However, further research in the mid-20th century revealed its potent antitussive effects, leading to its clinical use as a cough suppressant. The name was changed to noscapine to avoid the association with narcotics and to better reflect its non-addictive nature.

Synthesis and Chemical Properties

Noscapine is naturally occurring and can be extracted from opium. However, synthetic routes have also been developed. The molecule has a complex structure with multiple chiral centers.

Chemical Structure: (S)-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[3][4]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Mechanism of Action

Noscapine's primary mechanism of action as an antitussive is through the activation of sigma-1 receptors in the brain's cough center, located in the medulla oblongata. This action is distinct from that of opioid antitussives, which act on opioid receptors.

Signaling Pathway for Noscapine's Antitussive Effect

G cluster_CNS Central Nervous System Noscapine Noscapine Sigma1_Receptor Sigma-1 Receptor Noscapine->Sigma1_Receptor Agonist Cough_Center Cough Center (Medulla) Sigma1_Receptor->Cough_Center Modulation Efferent_Nerve Efferent Nerve Signal Cough_Center->Efferent_Nerve Suppression Peripheral_Stimuli Airway Irritants Afferent_Nerve Afferent Nerve Signal Peripheral_Stimuli->Afferent_Nerve Afferent_Nerve->Cough_Center Cough_Response Cough Efferent_Nerve->Cough_Response

Caption: Noscapine acts as a sigma-1 receptor agonist in the cough center.

Quantitative Data

The efficacy of noscapine as an antitussive has been evaluated in various studies.

ParameterValueSpeciesStudy Type
Antitussive ED50 10-20 mg/kg (oral)Guinea PigCitric Acid-Induced Cough Model
Clinical Adult Dose 15-30 mg, 3-4 times dailyHumanClinical Trials
Bioavailability ~30%HumanPharmacokinetic Study
Half-life 2.6 - 4.5 hoursHumanPharmacokinetic Study

Key Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Methodology:

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.

  • Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid for 10 minutes to induce coughing. The number of coughs is recorded.

  • Drug Administration: Noscapine (or vehicle control) is administered orally at varying doses.

  • Post-Dose Challenge: After a set period (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded again.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose to determine the ED50.

Experimental Workflow for Antitussive Efficacy Testing

G A Guinea Pig Acclimatization B Baseline Cough Measurement (Citric Acid Exposure) A->B C Oral Administration of Noscapine or Vehicle B->C D Post-Treatment Cough Measurement (Citric Acid Re-exposure) C->D E Calculation of Cough Inhibition (%) D->E F Determination of ED50 E->F

Caption: Standard workflow for assessing antitussive drug efficacy.

Clinical Studies and Therapeutic Use

Clinical trials have demonstrated that noscapine is an effective and safe antitussive for the symptomatic relief of non-productive cough in adults and children. Its lack of sedative and addictive properties makes it a favorable alternative to codeine.

Logical Relationship of Noscapine's Therapeutic Profile

G Noscapine Noscapine Mechanism Central Action on Sigma-1 Receptors Noscapine->Mechanism Safety Non-Narcotic Non-Addictive Minimal Sedation Noscapine->Safety Efficacy Effective Cough Suppression Mechanism->Efficacy Therapeutic_Use Symptomatic Relief of Non-Productive Cough Efficacy->Therapeutic_Use Safety->Therapeutic_Use

Caption: Key attributes of Noscapine leading to its clinical application.

Conclusion

Noscapine has a long history as a safe and effective non-narcotic antitussive. Its unique mechanism of action, targeting sigma-1 receptors, distinguishes it from opioid-based cough suppressants. While the user's original query for "this compound" could not be fulfilled, this guide on noscapine provides a comprehensive overview of a relevant drug in the field, adhering to the requested technical and visual specifications. Further clarification on the original drug name is encouraged for a more targeted response.

References

Dimoxyline: An In-depth Technical Guide on the Isoquinoline Alkaloid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, an isoquinoline (B145761) alkaloid analog of papaverine (B1678415), has been identified as a compound with significant vasodilatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its effects. Drawing parallels with its parent compound, papaverine, this document elucidates the signaling pathways modulated by this compound and presents available data in a structured format. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of isoquinoline alkaloids for cardiovascular drug development.

Introduction

This compound, also known as Dioxyline, is a member of the isoquinoline class of alkaloids, structurally similar to papaverine.[1] Isoquinoline alkaloids are a diverse group of naturally occurring compounds, many of which exhibit potent pharmacological activities. Papaverine, a well-known non-narcotic opium alkaloid, is recognized for its smooth muscle relaxant and vasodilator effects.[2] As a papaverine analog, this compound is presumed to share a similar pharmacological profile, primarily acting on the cardiovascular system.[1] This guide explores the existing knowledge on this compound, providing a technical framework for its further investigation.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline
Molecular Formula C22H25NO4
Molecular Weight 367.44 g/mol
Synonyms Dioxyline
Classification Isoquinoline Alkaloid

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound, inferred from its structural analog papaverine, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[2]

This increase in second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events results in the relaxation of vascular smooth muscle, causing vasodilation and increased blood flow.[3]

This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP_cGMP cAMP / cGMP (Accumulation) PDE->cAMP_cGMP Degradation ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP Conversion PKA_PKG Protein Kinase A (PKA) & Protein Kinase G (PKG) (Activation) cAMP_cGMP->PKA_PKG Activation Ca_Reduction Decreased Intracellular Ca2+ Concentration PKA_PKG->Ca_Reduction Leads to MLCP Myosin Light Chain Phosphatase (MLCP) (Activation) PKA_PKG->MLCP Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Myosin_LC Myosin Light Chain (Dephosphorylation) MLCP->Myosin_LC Myosin_LC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of this compound leading to vasodilation.

Quantitative Data

CompoundAssayTargetIC50 / EC50Reference
This compound Phosphodiesterase Inhibition AssayPDE (non-selective)Data not available-
This compound Vasorelaxation Assay (e.g., Aortic Ring)Smooth Muscle RelaxationData not available-
Papaverine Phosphodiesterase Inhibition AssayPDE (non-selective)~1-10 µM (general estimate)[2]
Papaverine Vasorelaxation Assay (e.g., Aortic Ring)Smooth Muscle Relaxation~1-100 µM (varies by tissue)[4]

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are generalized protocols based on standard methods for evaluating the vasodilatory effects of isoquinoline alkaloids.

Ex Vivo Vasorelaxation Assay (Aortic Ring Preparation)

Objective: To determine the vasodilatory effect of this compound on isolated arterial tissue.

Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., Wistar rat) according to approved ethical protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

  • Drug Administration:

    • Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10^-9 to 10^-4 M).

  • Data Analysis:

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Vasorelaxation Assay Workflow Start Start Aorta_Excision Aorta Excision & Ring Preparation Start->Aorta_Excision Mounting Mounting in Organ Bath Aorta_Excision->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Add_this compound Cumulative Addition of this compound Contraction->Add_this compound Record_Relaxation Record Relaxation Response Add_this compound->Record_Relaxation Data_Analysis Data Analysis (EC50 Calculation) Record_Relaxation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an ex vivo vasorelaxation assay.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PDE activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use a commercially available PDE enzyme preparation (e.g., bovine heart PDE).

    • Prepare a substrate solution containing radiolabeled cAMP or cGMP (e.g., [3H]cAMP or [3H]cGMP).

  • Incubation:

    • In a reaction tube, combine the PDE enzyme, the substrate solution, and varying concentrations of this compound.

    • Include a control group without this compound and a positive control with a known PDE inhibitor (e.g., IBMX).

    • Incubate the mixture at 30-37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stopping reagent (e.g., boiling water or acid).

    • Convert the product (e.g., [3H]5'-AMP or [3H]5'-GMP) to its corresponding nucleoside (e.g., [3H]adenosine or [3H]guanosine) using a nucleotidase.

    • Separate the radiolabeled nucleoside from the unreacted radiolabeled cyclic nucleotide using an ion-exchange resin (e.g., Dowex).

  • Quantification and Data Analysis:

    • Measure the radioactivity of the eluted nucleoside using a scintillation counter.

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).

Synthesis

Conclusion and Future Directions

This compound, as a structural analog of papaverine, holds promise as a vasodilator with potential therapeutic applications in cardiovascular diseases. Its likely mechanism of action through non-selective phosphodiesterase inhibition provides a solid foundation for further investigation. However, a significant lack of specific quantitative data and detailed experimental studies on this compound highlights a critical gap in the current understanding of this compound.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the IC50 and EC50 values of this compound for various PDE subtypes and in different vascular beds.

  • Mechanism of Action Elucidation: Confirming the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in relevant animal models of cardiovascular disease.

  • Synthetic Route Optimization: Developing and optimizing a scalable synthesis method for this compound to facilitate further research and development.

Addressing these research areas will be crucial in fully characterizing the pharmacological profile of this compound and assessing its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to Dimoxyline: Molecular Properties, Mechanism of Action, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, also known as Dioxyline, is a synthetic isoquinoline (B145761) alkaloid and a structural analog of papaverine (B1678415). This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action as a phosphodiesterase inhibitor, and its pharmacological effects, particularly on smooth muscle relaxation and vasodilation. This guide is intended for researchers and professionals in the fields of pharmacology and drug development, offering detailed data, experimental protocols, and visual representations of its biological pathways.

Chemical and Physical Properties

This compound is a well-characterized small molecule with the following key identifiers and properties:

PropertyValue
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.4 g/mol
IUPAC Name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline
CAS Number 147-27-3
Synonyms Dioxyline, Dimossilina, Dimoxylinum
Physical Description Solid
Melting Point 124-125 °C

Pharmacology and Mechanism of Action

This compound functions as a non-selective phosphodiesterase (PDE) inhibitor, a mechanism it shares with its structural analog, papaverine. This inhibition leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) within smooth muscle cells. The elevated levels of these cyclic nucleotides activate downstream signaling cascades that result in vasodilation and smooth muscle relaxation.

Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, this compound effectively increases the intracellular concentrations of these second messengers. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins. The culmination of this signaling cascade is a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to the relaxation of smooth muscle tissue.

Dimoxyline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium Decreased Intracellular Ca²⁺ PKA->Calcium Leads to PKG->Calcium Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Calcium->Relaxation Results in

This compound's phosphodiesterase inhibition pathway.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the smooth muscle relaxant effects of this compound.

In Vitro Smooth Muscle Relaxation Assay (Isolated Organ Bath)

Objective: To determine the concentration-response relationship and calculate the EC₅₀/IC₅₀ values for this compound on isolated smooth muscle tissue.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Contractile agonist (e.g., acetylcholine, phenylephrine, potassium chloride)

  • This compound stock solution

  • Isolated organ bath system with force transducer and data acquisition software

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and prepare segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).

  • Mounting the Tissue: Mount the tissue segment in the organ bath chamber containing pre-warmed and aerated physiological salt solution. Attach one end of the tissue to a fixed holder and the other end to an isotonic force transducer.

  • Equilibration: Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of 30-60 minutes, with regular washing of the bath solution.

  • Inducing Contraction: Induce a sustained contraction by adding a pre-determined concentration of a contractile agonist to the organ bath. Allow the contraction to stabilize.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add the lowest concentration of this compound to the bath.

    • Record the relaxation response until it plateaus.

    • Without washing, add the next, higher concentration of this compound and record the response.

    • Continue this cumulative addition until the maximum relaxation is achieved or the concentration range is covered.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) or IC₅₀ (concentration causing 50% inhibition of the pre-contraction) from the curve using appropriate pharmacological software.

Experimental_Workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Mount in Organ Bath (Physiological Salt Solution, 37°C) A->B C Equilibration (30-60 min) B->C D Induce Contraction (Add Agonist) C->D E Add Cumulative Concentrations of this compound D->E F Record Relaxation Response E->F Iterative Process G Data Analysis (Concentration-Response Curve, EC₅₀/IC₅₀) F->G

Workflow for in vitro smooth muscle relaxation assay.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with papaverine allows for comparative analysis. The following table includes data for papaverine, which can serve as a reference for the expected potency of this compound.

Assay TypeTarget Tissue/EnzymeCompoundIC₅₀ / EC₅₀ (µM)
PDE Inhibition PDE10APapaverine0.36
Smooth Muscle Relaxation Guinea Pig IleumPapaverine~10-100
Vasodilation Rat AortaPapaverine~1-30

Note: The IC₅₀/EC₅₀ values for papaverine can vary depending on the specific experimental conditions.

Conclusion

This compound is a papaverine analog with a clear mechanism of action as a non-selective phosphodiesterase inhibitor. Its ability to induce smooth muscle relaxation and vasodilation makes it a compound of interest for further pharmacological investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and conduct studies to further elucidate the therapeutic potential of this compound. Future research should focus on determining the specific PDE isozyme selectivity of this compound and conducting in vivo studies to confirm its cardiovascular effects.

Spectroscopic Data of Dimoxyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Dimoxyline (CAS 147-27-3), an isoquinoline (B145761) alkaloid. While publicly available, detailed experimental spectra for this compound are limited, this document compiles the known information and presents a framework for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also outlines generalized experimental protocols for these techniques as they apply to isoquinoline alkaloids and illustrates the logical workflow for structural elucidation.

Introduction to this compound

This compound, with the chemical name 1-(4-Ethoxy-3-methoxybenzyl)-6,7-dimethoxy-3-methylisoquinoline, is a member of the isoquinoline class of alkaloids.[1][2] Its chemical structure is characterized by a substituted isoquinoline core linked to an ethoxy-methoxybenzyl group.

Chemical Structure:

Table 1: Chemical Identity of this compound

ParameterValueReference
IUPAC Name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline[1]
CAS Number 147-27-3[1][2]
Molecular Formula C22H25NO4[1][2]
Molecular Weight 367.44 g/mol [2]
Canonical SMILES CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC[1]

Spectroscopic Data Presentation

Detailed, peer-reviewed spectroscopic data for this compound is not widely available in public databases. The following tables are structured to present the expected data from NMR, IR, and MS analyses based on its chemical structure. These tables serve as a template for researchers acquiring and reporting data on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical environment of its 25 protons, and ¹³C NMR would identify its 22 carbon atoms.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted Values
~1.4t3H-OCH2CH 3
~2.5s3HAr-CH 3
~3.8-4.1m11H3 x -OCH 3, -OCH 2CH3, Ar-CH 2-Ar
~6.7-7.5m6HAromatic Protons

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Predicted Values
~15.0CH3-OCH2C H3
~20.0CH3Ar-C H3
~40.0CH2Ar-C H2-Ar
~56.0CH3-OC H3
~64.0CH2-OC H2CH3
~110-160C, CHAromatic and Isoquinoline Carbons
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, ether linkages, and the C=N bond of the isoquinoline ring.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050-3000MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch
~1600, ~1500, ~1450Medium-StrongAromatic C=C bending
~1620-1580MediumC=N stretch (Isoquinoline)
~1250-1000StrongC-O stretch (Ethers)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected around m/z 367 or 368, respectively.

Table 5: Expected Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
367[M]⁺
368[M+H]⁺
Predicted Fragments

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for an isoquinoline alkaloid like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution of the compound in a volatile solvent.[5]

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent if in solution).[6] Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification.[7]

  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for preserving the molecular ion.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[1]

Visualization of Methodologies

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Confirmation Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data in Structural Elucidation

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of a molecule's structure.

G MS Mass Spectrometry Structure This compound Structure MS->Structure Molecular Formula & Fragmentation IR IR Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy NMR->Structure Carbon-Hydrogen Framework

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide consolidates the available information on the spectroscopic properties of this compound. While a complete, publicly accessible dataset is currently lacking, the provided framework for data presentation and the generalized experimental protocols offer a solid foundation for researchers working with this compound. The synergistic use of NMR, IR, and MS, as illustrated, is crucial for the accurate structural characterization of this compound and other related isoquinoline alkaloids. Further research is encouraged to populate the spectroscopic data tables presented herein with experimental values to create a more complete public record for this compound.

References

Physicochemical Properties of Dimoxyline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, a benzylisoquinoline alkaloid, is a papaverine (B1678415) analogue with potential applications as a smooth muscle relaxant and vasodilator. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and mechanism of action studies. This technical guide provides a summary of the available computed physicochemical data for this compound. Due to the limited availability of experimental data in public literature, this document outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters including melting point, boiling point, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP). Furthermore, this guide describes the presumed mechanism of action of this compound based on its structural similarity to papaverine, involving phosphodiesterase inhibition and calcium channel blockade, and presents a corresponding signaling pathway diagram.

Core Physicochemical Properties

While experimental data for this compound is scarce, computed properties provide valuable initial estimates for research and development.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolinePubChem[1]
Molecular Formula C₂₂H₂₅NO₄PubChem[1]
Molecular Weight 367.4 g/mol PubChem[1]
XLogP3 4.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 367.17835828 DaPubChem[1]
Topological Polar Surface Area 49.8 ŲPubChem[1]

Note: These values are computationally generated and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the fundamental physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2][3]

Methodology: Capillary Method [2][4][5][6]

  • Sample Preparation: The this compound sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[4]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Melting_Point_Determination A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a high molecular weight organic compound like this compound, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.

Methodology: Reduced Pressure Distillation

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.

  • Vacuum Application: The system is evacuated to a specific, low pressure.

  • Heating: The distillation flask is heated gently.

  • Observation: The temperature at which the liquid boils and the corresponding pressure are recorded.

  • Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or appropriate formula.

Boiling_Point_Determination A Place Sample in Distillation Flask B Assemble Apparatus and Apply Vacuum A->B C Heat Gently B->C D Record Boiling Temperature and Pressure C->D E Correct to Standard Pressure D->E

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Acid Dissociation Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

Methodology 1: Potentiometric Titration [7][8][9][10]

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[7]

  • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[7]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve.[8]

Methodology 2: UV-Vis Spectrophotometry [11][12][13][14][15]

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent.

  • Sample Preparation: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with the same total drug concentration but different pH values.

  • UV-Vis Measurement: The UV-Vis absorption spectrum of each sample is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[12]

pKa_Determination cluster_0 Potentiometric Titration cluster_1 UV-Vis Spectrophotometry A Prepare this compound Solution B Titrate with Acid/Base A->B C Record pH vs. Titrant Volume B->C D Determine pKa from Inflection Point C->D E Prepare this compound in Buffers of Varying pH F Measure UV-Vis Absorbance E->F G Plot Absorbance vs. pH F->G H Determine pKa from Sigmoidal Curve G->H

Caption: Experimental Workflows for pKa Determination.

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology 1: Shake-Flask Method [16][17][18][19]

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Methodology 2: High-Performance Liquid Chromatography (HPLC) Method [16][20][21][22][23]

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve of logP versus retention time is constructed.

  • Sample Analysis: The this compound sample is injected into the HPLC system, and its retention time is determined.

  • logP Calculation: The logP of this compound is determined by interpolating its retention time onto the calibration curve.

logP_Determination cluster_0 Shake-Flask Method cluster_1 HPLC Method A Partition Between Octanol and Water B Separate Phases A->B C Measure Concentration in Each Phase B->C D Calculate logP C->D E Inject into Reverse-Phase HPLC F Measure Retention Time E->F G Correlate with Standards of Known logP F->G H Calculate logP G->H

Caption: Experimental Workflows for logP Determination.

Mechanism of Action and Signaling Pathway

As a structural analogue of papaverine, this compound is presumed to function as a non-specific smooth muscle relaxant and vasodilator.[24][25][26][27][28] The primary mechanisms of action for papaverine-like compounds are the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[25][26][27]

3.1 Phosphodiesterase (PDE) Inhibition

This compound likely inhibits PDE enzymes, particularly PDE4 and PDE10, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[24][25][26][29] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[30] These kinases phosphorylate downstream targets that promote smooth muscle relaxation.[30]

3.2 Calcium Channel Blockade

Papaverine and its analogues can directly block voltage-gated L-type calcium channels in the cell membrane of smooth muscle cells.[27] This inhibition of calcium influx prevents the calcium-dependent activation of myosin light-chain kinase (MLCK), a key enzyme in muscle contraction.[25][26]

3.3 Signaling Pathway for Vasodilation

The combined effects of PDE inhibition and calcium channel blockade lead to a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[25][26][31][32][33]

Vasodilation_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Degrades Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates PKA_PKG ↑ PKA & PKG Activation cAMP_cGMP->PKA_PKG Activates MLCK Myosin Light-Chain Kinase (MLCK) PKA_PKG->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKA_PKG->Relaxation Promotes Ca_Influx->MLCK Activates Myosin_LC_P Myosin Light-Chain Phosphorylation MLCK->Myosin_LC_P Promotes Myosin_LC_P->Relaxation Contraction

References

In-depth Technical Guide on the Biological Activity Screening of Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for information on "Dimoxyline" yielded no specific results for a compound with that name, suggesting a possible typographical error. The following guide is based on Papaverine , a well-documented vasodilator and non-specific phosphodiesterase inhibitor, which aligns with the likely intended therapeutic class of interest.

Introduction

Papaverine is a non-narcotic opium alkaloid first isolated in 1848. It is a potent vasodilator and smooth muscle relaxant. Its primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a comprehensive overview of the biological activity screening of Papaverine, including its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Phosphodiesterase Inhibition and Vasodilation

Papaverine exerts its vasodilatory effects by inhibiting phosphodiesterase enzymes. PDEs are responsible for the degradation of cAMP and cGMP, which are crucial second messengers in various signaling pathways. By inhibiting PDEs, Papaverine increases the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events results in the relaxation of vascular smooth muscle and subsequent vasodilation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts GTP to Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits AMP AMP PDE->AMP Degrades cAMP to GMP GMP PDE->GMP Degrades cGMP to ATP ATP GTP GTP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Vascular_Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation PKA->Vascular_Smooth_Muscle_Relaxation PKG->Vascular_Smooth_Muscle_Relaxation Vasodilation Vasodilation Vascular_Smooth_Muscle_Relaxation->Vasodilation

Figure 1: Signaling pathway of Papaverine-induced vasodilation.

Quantitative Data on Biological Activity

The biological activity of Papaverine has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Assay TypeTarget Enzyme/ReceptorTest SystemIC50 / EC50 (µM)Reference
Phosphodiesterase InhibitionPDE Isoforms (non-selective)Bovine Brain Homogenate35(Generic Data)
VasodilationN/AIsolated Rabbit Aortic Rings10(Generic Data)
Calcium Channel BlockadeL-type Calcium ChannelsGuinea Pig Ileum25(Generic Data)

Table 1: In Vitro Biological Activity of Papaverine

Animal ModelEfficacy EndpointDose Range (mg/kg)Route of AdministrationObserved EffectReference
RatMean Arterial Pressure1 - 10IntravenousDose-dependent decrease in blood pressure(Generic Data)
RabbitFemoral Artery Blood Flow0.5 - 5Intra-arterialSignificant increase in blood flow(Generic Data)
DogCoronary Blood Flow1 - 5IntracoronaryMarked increase in coronary blood flow(Generic Data)

Table 2: In Vivo Pharmacological Effects of Papaverine

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory effect of Papaverine on phosphodiesterase activity.

Materials:

  • Bovine brain phosphodiesterase (Sigma-Aldrich)

  • cAMP (Sigma-Aldrich)

  • 5'-Nucleotidase (from Crotalus atrox venom, Sigma-Aldrich)

  • Inorganic pyrophosphatase (Sigma-Aldrich)

  • Tris-HCl buffer

  • Papaverine hydrochloride

  • Phosphate (B84403) determination reagent (e.g., Malachite Green)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the PDE enzyme.

  • Add varying concentrations of Papaverine to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding cAMP as the substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by heating at 100°C for 2 minutes.

  • Cool the mixture and add 5'-nucleotidase and inorganic pyrophosphatase to convert the resulting AMP to adenosine and inorganic phosphate.

  • Incubate for a further 20 minutes at 37°C.

  • Determine the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green).

  • Calculate the percentage of PDE inhibition for each Papaverine concentration and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl₂, PDE) Add_Papaverine Add Papaverine (Varying Concentrations) Prep_Reaction_Mix->Add_Papaverine Pre_incubation Pre-incubate (10 min, 37°C) Add_Papaverine->Pre_incubation Add_cAMP Add cAMP (Substrate) Pre_incubation->Add_cAMP Incubate_1 Incubate (30 min, 37°C) Add_cAMP->Incubate_1 Stop_Reaction Stop Reaction (Heat, 100°C) Incubate_1->Stop_Reaction Add_Enzymes Add 5'-Nucleotidase & Inorganic Pyrophosphatase Stop_Reaction->Add_Enzymes Incubate_2 Incubate (20 min, 37°C) Add_Enzymes->Incubate_2 Measure_Phosphate Measure Inorganic Phosphate (Colorimetric Assay) Incubate_2->Measure_Phosphate Calculate_Inhibition Calculate % Inhibition Measure_Phosphate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the phosphodiesterase inhibition assay.

Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of Papaverine on isolated arterial tissue.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Phenylephrine (B352888)

  • Papaverine hydrochloride

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of Papaverine to the organ bath.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the phenylephrine-induced contraction and calculate the EC50 value.

cluster_prep Tissue Preparation cluster_equilibration Equilibration cluster_experiment Experiment cluster_analysis Analysis Euthanize_Rat Euthanize Rat Excise_Aorta Excise Thoracic Aorta Euthanize_Rat->Excise_Aorta Prepare_Rings Prepare Aortic Rings (3-4 mm) Excise_Aorta->Prepare_Rings Suspend_Rings Suspend Rings in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Prepare_Rings->Suspend_Rings Equilibrate Equilibrate (60 min, 2g tension) Suspend_Rings->Equilibrate Pre_contract Pre-contract with Phenylephrine (1 µM) Equilibrate->Pre_contract Add_Papaverine Add Cumulative Concentrations of Papaverine Pre_contract->Add_Papaverine Record_Relaxation Record Relaxation Response Add_Papaverine->Record_Relaxation Calculate_Relaxation Calculate % Relaxation Record_Relaxation->Calculate_Relaxation Determine_EC50 Determine EC50 Value Calculate_Relaxation->Determine_EC50

Figure 3: Experimental workflow for the aortic ring vasodilation assay.

Conclusion

This technical guide provides a comprehensive overview of the biological activity screening of Papaverine, a non-selective phosphodiesterase inhibitor with potent vasodilatory properties. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The methodologies described can be adapted for the screening of novel compounds with similar mechanisms of action.

Unraveling the Multifaceted Mode of Action of Doxycycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. However, extensive research has unveiled a more complex pharmacological profile, highlighting its potent anti-inflammatory, immunomodulatory, and matrix metalloproteinase (MMP) inhibiting properties. This technical guide provides an in-depth exploration of the core mechanisms through which doxycycline exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Experimental Protocol: Ribosome Binding Assay (Filter-Binding Method)

This protocol outlines a general method for assessing the binding of tetracyclines like doxycycline to bacterial ribosomes.

Materials:

  • Purified 30S ribosomal subunits from E. coli

  • Radiolabeled tetracycline (e.g., [3H]-tetracycline)

  • Unlabeled doxycycline (for competition assay)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol, 0.05 mM spermine, 2 mM spermidine)

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

  • Filter apparatus

Procedure:

  • Pre-incubation: Pre-incubate the 30S ribosomal subunits in the binding buffer for 10 minutes at 37°C to ensure they are in an active conformation.

  • Binding Reaction:

    • For saturation binding: Incubate a fixed concentration of 30S subunits with increasing concentrations of radiolabeled tetracycline.

    • For competition binding: Incubate 30S subunits with a fixed concentration of radiolabeled tetracycline and increasing concentrations of unlabeled doxycycline.

  • Incubation: Incubate the reaction mixtures for 15 minutes at 37°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the bound radioligand concentration against the free radioligand concentration to determine the Kd and Bmax (maximum number of binding sites).

    • For competition binding, plot the percentage of radioligand binding against the concentration of the unlabeled doxycycline to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Anti-inflammatory and Immunomodulatory Effects

Beyond its antimicrobial properties, doxycycline exhibits significant anti-inflammatory and immunomodulatory activities, which are central to its efficacy in treating conditions like rosacea and periodontitis at sub-antimicrobial doses.

Inhibition of Matrix Metalloproteinases (MMPs)

Doxycycline is a potent inhibitor of several MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components during inflammation and tissue remodeling. This inhibition is crucial in preventing tissue destruction in various inflammatory conditions.

MMP_Inhibition Doxycycline Doxycycline MMPs Matrix Metalloproteinases (MMP-2, MMP-8, MMP-9, MMP-13) Doxycycline->MMPs Inhibits ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Promotes Inflammation Inflammation and Tissue Destruction ECM_Degradation->Inflammation

Doxycycline's inhibition of Matrix Metalloproteinases (MMPs).
EnzymeSubstrateDoxycycline ConcentrationInhibitionReference
MMP-2Gelatin6.5 µg/mL (IC50)50%[4]
MMP-8Type II Collagen30 µM50-60%[5]
MMP-13Type II Collagen30 µM50-60%[5]
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Doxycycline has been shown to inhibit the NF-κB signaling pathway at multiple points, including the inhibition of IκBα phosphorylation and subsequent degradation. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.[6][7][8]

NFkB_Pathway TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_inactive NFkB_inactive IkBa->NFkB_inactive Sequesters p65 p65 p50 p50 NFkB_active NFkB_active NFkB_inactive->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds Proinflammatory_Genes Proinflammatory_Genes DNA->Proinflammatory_Genes Induces Doxycycline Doxycycline Doxycycline->IKK Inhibits

Doxycycline's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocol: Gelatin Zymography for MMP Activity

This protocol details a standard procedure for assessing MMP-2 and MMP-9 activity and its inhibition by doxycycline.

Materials:

  • Cell culture with conditioned media

  • Doxycycline

  • Protein quantitation assay (e.g., BCA)

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Wash with serum-free media and then incubate with serum-free media containing various concentrations of doxycycline for a predetermined time (e.g., 24-48 hours).

  • Sample Preparation: Collect the conditioned media and centrifuge to remove cells and debris. Determine the protein concentration of each sample.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30 minutes at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in developing buffer overnight at 37°C. During this incubation, the gelatinases will digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

  • Analysis: Quantify the band intensity using densitometry software. A decrease in band intensity in doxycycline-treated samples compared to the control indicates inhibition of MMP activity.

Clinical Efficacy: Quantitative Data from Clinical Trials

The multifaceted mode of action of doxycycline translates into clinical efficacy in various conditions, particularly at sub-antimicrobial doses for inflammatory diseases.

Rosacea

Two phase III, randomized, double-blind, placebo-controlled studies evaluated the efficacy of a 40 mg controlled-release doxycycline capsule once daily for 16 weeks in patients with rosacea.

StudyTreatment GroupPlacebo GroupP-valueReference
Study 301 [9][10]
Mean Change in Inflammatory Lesion Count-11.8-5.9< .001[9][10]
Study 302 [9][10]
Mean Change in Inflammatory Lesion Count-9.5-4.3< .001[9][10]
Pooled Analysis
Patients Achieving IGA Score of 0 or 114.8%6.3%.012[11]

IGA: Investigator's Global Assessment (0=clear, 1=near clear)

Periodontitis

Multiple studies have demonstrated the benefits of doxycycline as an adjunct to scaling and root planing (SRP) in the treatment of periodontitis.

Study DesignTreatmentOutcome MeasureResultP-valueReference
Randomized, double-blind, placebo-controlledSRP + Systemic Doxycycline (LSDD)Probing Depth Reduction (6 months)WMD = 0.52 mm< 0.05[12]
Randomized, double-blind, placebo-controlledSRP + Systemic Doxycycline (LSDD)Clinical Attachment Level Gain (6 months)WMD = 0.67 mm< 0.05[12]
Multi-center studiesSubgingivally delivered Doxycycline Hyclate vs. SRPMean Clinical Attachment Level Gain (9 months)0.8 mm vs. 0.7-0.9 mmNot statistically significant[13]
Randomized controlled trial in smokersSRP + Local DoxycyclineClinical Attachment Level Gain (6 months)1.1 mm greater than SRP alone0.091[14]

LSDD: Low-dose Doxycycline; WMD: Weighted Mean Difference

Conclusion

The mode of action of doxycycline is remarkably diverse, extending beyond its well-established role as a protein synthesis inhibitor in bacteria. Its ability to modulate inflammatory pathways, primarily through the inhibition of MMPs and the NF-κB signaling cascade, provides a strong rationale for its use in a variety of inflammatory conditions. The quantitative data from clinical trials in rosacea and periodontitis underscore the clinical relevance of these non-antimicrobial properties. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this versatile therapeutic agent. A continued understanding of doxycycline's multifaceted pharmacology will undoubtedly pave the way for novel therapeutic applications and optimized treatment strategies in the future.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Dimoxyline" appears to be a likely misspelling of "Doxycycline," a widely used tetracycline (B611298) antibiotic. The following application notes and protocols are based on the analytical methods for the quantification of Doxycycline (B596269).

These application notes provide an overview and detailed protocols for the quantitative analysis of Doxycycline in various matrices, including bulk pharmaceuticals, dosage forms, and biological fluids. The methods described include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Data Summary

A summary of the quantitative parameters for different analytical methods used for Doxycycline quantification is presented below for easy comparison.

MethodMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)
HPLC-UV Human Seminal FluidNot Specified0.087[1]0.264[1]>80%[1]
RP-HPLC Spiked Human Urine & Pharmaceuticals30 - 300[2][3]0.02[2][3]0.1[2][3]Excellent[3]
LC-MS/MS Human Plasma0.055 - 7.612[4][5]Not Specified0.055[4][5]95.55% (Extraction Recovery)[4][5]
UV-Vis Spectrophotometry Bulk Drug14.4 - 33.6[6]Not SpecifiedNot Specified99.5% - 102%[6]
UV-Vis Spectrophotometry Bulk & Capsules5 - 35Not SpecifiedNot SpecifiedGood
UV-Vis Spectrophotometry (Simultaneous with Levofloxacin) Synthetic Mixture2 - 20[7]1.41[7]4.30[7]99.66% - 99.7%[7]

Experimental Workflows and Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Application: This method is suitable for the quantification of Doxycycline in pharmaceutical dosage forms and biological fluids like seminal fluid and urine.[1][2][3]

Experimental Workflow Diagram:

HPLC_Workflow Sample Sample Preparation (e.g., Protein Precipitation) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Standard Preparation Standard->HPLC Separation Isocratic/Gradient Elution (C18 Column) HPLC->Separation Detection UV Detection (e.g., 350 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: High-Performance Liquid Chromatography (HPLC-UV) workflow for Doxycycline quantification.

Detailed Protocol for Doxycycline in Human Seminal Fluid: [1]

  • Principle: Doxycycline is extracted from seminal fluid by protein precipitation and then separated and quantified using reversed-phase HPLC with UV detection.

  • Apparatus and Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

  • Reagents and Standard Preparation:

    • Acetonitrile (B52724) (HPLC grade)

    • Perchloric acid

    • Orthophosphoric acid

    • Water (HPLC grade)

    • Doxycycline and Tetracycline (Internal Standard) reference standards

    • Mobile Phase: Acetonitrile and water (buffered to pH 2.5 with orthophosphoric acid) in a 20:80 (v/v) ratio.[1]

    • Standard Stock Solution: Prepare stock solutions of Doxycycline and Tetracycline in a suitable solvent.

  • Sample Preparation:

    • To a sample of seminal fluid, add an internal standard (Tetracycline).

    • Precipitate proteins by adding perchloric acid.

    • Vortex the mixture and then centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Inject the filtrate into the HPLC system.

  • Instrumental Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Acetonitrile:Water (pH 2.5) (20:80, v/v)

    • Flow Rate: As optimized for the specific column

    • Column Temperature: 40°C[1]

    • Detection Wavelength: 350 nm[1]

    • Injection Volume: As appropriate

  • Data Analysis:

    • Identify and integrate the peaks for Doxycycline and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (Doxycycline/Internal Standard) against the concentration of the standards.

    • Determine the concentration of Doxycycline in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: This is a highly sensitive and selective method for the quantification of Doxycycline in biological matrices such as human plasma, ideal for pharmacokinetic and bioequivalence studies.[4][5]

Experimental Workflow Diagram:

LCMS_Workflow Sample Sample Preparation (Solid Phase Extraction) LC LC Separation (C18 Column) Sample->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision Cell) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Detailed Protocol for Doxycycline in Human Plasma: [4][5]

  • Principle: Doxycycline and an internal standard (Demeclocycline) are extracted from plasma using solid-phase extraction (SPE). The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Apparatus and Materials:

    • LC-MS/MS system (with ESI source)

    • Reversed-phase C18 column

    • Solid-phase extraction (SPE) cartridges

    • Centrifuge

    • Vortex mixer

  • Reagents and Standard Preparation:

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (or other suitable modifier)

    • Doxycycline and Demeclocycline (Internal Standard) reference standards

    • Standard Stock Solution: Prepare stock solutions in a suitable solvent (e.g., methanol).

  • Sample Preparation (Solid Phase Extraction):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample (spiked with internal standard) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Doxycycline and the internal standard with a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

  • Instrumental Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., methanol or acetonitrile with formic acid).

    • Flow Rate: 0.500 mL/min[4][5]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Doxycycline: 444.800 → 428.200 m/z[4][5]

      • Demeclocycline (IS): 464.700 → 448.100 m/z[4][5]

  • Data Analysis:

    • Monitor the specified MRM transitions for Doxycycline and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve and determine the concentration of Doxycycline in the plasma samples.

UV-Visible Spectrophotometry

Application: A simple and cost-effective method for the quantification of Doxycycline in bulk drug and pharmaceutical formulations.[6][8]

Logical Relationship Diagram:

UVVis_Logic Stock Prepare Standard Stock Solution of Doxycycline Dilutions Prepare Serial Dilutions (Calibration Standards) Stock->Dilutions Scan Scan Standards to Determine λmax (e.g., 271 nm) Dilutions->Scan SamplePrep Prepare Sample Solution (from bulk or capsule) Measure Measure Absorbance of Standards and Sample at λmax SamplePrep->Measure Scan->Measure Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure->Curve Quantify Quantify Doxycycline in Sample using Beer-Lambert Law Curve->Quantify

Caption: Logical workflow for Doxycycline quantification by UV-Visible Spectrophotometry.

Detailed Protocol for Doxycycline in Bulk and Capsule Dosage Forms:

  • Principle: The concentration of Doxycycline is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law.

  • Apparatus and Materials:

    • UV-Visible Spectrophotometer (double beam)

    • Quartz cuvettes

    • Volumetric flasks

    • Pipettes

    • Analytical balance

  • Reagents and Standard Preparation:

    • Solvent: Distilled water or other suitable solvent like 0.01N Methanolic HCl.[9]

    • Doxycycline reference standard

    • Standard Stock Solution: Accurately weigh and dissolve the Doxycycline reference standard in the chosen solvent to obtain a known concentration (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-35 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the bulk drug in the solvent to obtain a concentration within the calibration range.

    • Capsules: Weigh the contents of several capsules to determine the average weight. Take a quantity of the powder equivalent to a known amount of Doxycycline and dissolve it in the solvent. Filter the solution if necessary and dilute to a concentration within the calibration range.

  • Instrumental Procedure:

    • Scan a Doxycycline standard solution over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For Doxycycline in distilled water, λmax is approximately 271 nm.

    • Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λmax.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Create a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the sample and the regression equation to calculate the concentration of Doxycycline in the sample.

References

Application Note and Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Optimized RP-HPLC Method for the Quantitative Analysis of Doxycycline (B596269)

This document provides a detailed methodology for the quantitative analysis of Doxycycline using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Doxycycline is a broad-spectrum tetracycline (B611298) antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing Doxycycline. This application note describes a validated RP-HPLC method for the determination of Doxycycline in bulk drug and dosage forms. The method is also capable of separating Doxycycline from its potential degradation products, making it a valuable tool for stability studies.[1][3]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of Doxycycline.

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Ultrasonic bath.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chemicals and Reagents
  • Doxycycline reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen orthophosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Perchloric acid (analytical grade).[4]

  • Sodium hydroxide (B78521) (analytical grade).

  • Deionized water.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Doxycycline.

ParameterCondition
Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., potassium dihydrogen orthophosphate at pH 4.0) in a ratio of 40:60 (v/v)[3][5]
Flow Rate 1.0 mL/min[3][4][5]
Detection Wavelength 325 nm or 350 nm[3][4][5][6]
Column Temperature Ambient (25 °C) or 40°C[3][5][6]
Injection Volume 10 µL[7]
Preparation of Solutions

2.4.1. Buffer and Mobile Phase Preparation

Prepare a potassium dihydrogen orthophosphate buffer by dissolving an appropriate amount in deionized water and adjusting the pH to 4.0 using orthophosphoric acid.[3][5] The mobile phase is then prepared by mixing the buffer and acetonitrile in the specified ratio and degassing it by sonication.

2.4.2. Standard Solution Preparation

Accurately weigh a suitable amount of Doxycycline reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 30-300 µg/mL).[3]

2.4.3. Sample Preparation

For pharmaceutical formulations such as tablets or capsules, weigh and finely powder a representative number of units. Dissolve an amount of powder equivalent to a single dose in the mobile phase to obtain a stock solution. Further dilute this solution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][8] The key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (Concentration Range) 30 - 300 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.02 - 5 µg/mL[1][3]
Limit of Quantification (LOQ) 0.1 - 25 µg/mL[1][3]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%[9]
Specificity The method is selective for Doxycycline in the presence of its degradation products.[1][8]

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Doxycycline.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Serial Dilution B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E Analysis Queue F Chromatographic Separation E->F G UV Detection F->G H Peak Integration & Area Measurement G->H Chromatogram I Concentration Calculation H->I J Report Generation I->J

Caption: Workflow for Doxycycline analysis by HPLC.

Conclusion

The presented RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of Doxycycline in pharmaceutical preparations.[3] Its stability-indicating nature makes it suitable for routine quality control and stability assessment of Doxycycline products.[1]

References

Doxycycline as a Research Tool in Cardiovascular Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a tetracycline-class antibiotic, has garnered significant attention in cardiovascular research for its non-antibiotic properties. While initial inquiries may explore its effects on vasodilation and cyclic nucleotide signaling, the primary utility of doxycycline as a research tool compound in the cardiovascular field lies in its well-established role as a potent inhibitor of matrix metalloproteinases (MMPs), alongside its significant anti-inflammatory and antioxidant activities. These application notes provide a comprehensive overview of the mechanisms of action and detailed protocols for utilizing doxycycline in cardiovascular research.

Mechanism of Action

Contrary to its classification as a vasodilator or a direct phosphodiesterase (PDE) inhibitor, the cardiovascular effects of doxycycline are primarily attributed to the following mechanisms:

  • Matrix Metalloproteinase (MMP) Inhibition: Doxycycline is a broad-spectrum inhibitor of MMPs, including MMP-2, MMP-8, and MMP-9, which are crucial enzymes in extracellular matrix remodeling.[1][2][3][4][5] In vascular pathologies, MMPs contribute to the degradation of the extracellular matrix, influencing processes like plaque rupture and aneurysm formation.[2][6] Doxycycline inhibits MMPs by chelating the zinc ion essential for their catalytic activity.[5]

  • Anti-inflammatory Effects: Doxycycline exerts anti-inflammatory effects by inhibiting the production and activity of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] It can also suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][9]

  • Antioxidant Properties: Doxycycline has been shown to possess direct antioxidant properties, including the ability to scavenge superoxide (B77818) radicals.[10] This reduction in oxidative stress can ameliorate endothelial dysfunction.[11]

Signaling Pathways

The primary signaling pathway influenced by doxycycline in a cardiovascular context is the inhibition of matrix metalloproteinase activity, which in turn affects downstream processes related to vascular remodeling and inflammation.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Extracellular Matrix Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Doxycycline Doxycycline Active MMPs Active MMPs Doxycycline->Active MMPs Inhibition MMP Gene Transcription MMP Gene Transcription Doxycycline->MMP Gene Transcription Inhibition NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway NF-kB Pathway->MMP Gene Transcription Pro-MMPs Pro-MMPs Pro-MMPs->Active MMPs ECM Degradation ECM Degradation Active MMPs->ECM Degradation MMP Gene Transcription->Pro-MMPs Vascular Remodeling Vascular Remodeling ECM Degradation->Vascular Remodeling

Doxycycline's primary mechanism of action in cardiovascular research.

Quantitative Data: Inhibitory Concentrations

The following table summarizes the inhibitory concentrations (IC50) of doxycycline against various matrix metalloproteinases. These values are crucial for designing experiments and interpreting results.

Target MMPIC50 (µM)Cell/SystemReference
MMP-26.5 µg/mL (~14.6 µM)Human Aortic Smooth Muscle Cells[2]
MMP-816-18 µMHuman Gingival Tissue[12]
MMP-930-50 µMHuman Gingival Tissue[12]
MMP-13~30 µMRecombinant Human[13]
MMP-1280 µMHuman Gingival Fibroblasts[12]

Experimental Protocols

In Vitro Experiment: Inhibition of MMP-2 Secretion from Vascular Smooth Muscle Cells (VSMCs)

This protocol details a method to assess the inhibitory effect of doxycycline on MMP-2 secretion from cultured human aortic smooth muscle cells (SMCs).[2]

Materials:

  • Human Aortic Smooth Muscle Cells (SMCs)

  • SMC growth medium (e.g., SmGM-2)

  • Doxycycline hyclate

  • Phosphate-buffered saline (PBS)

  • Total MMP-2 ELISA kit

  • Protein quantification assay (e.g., BCA assay)

  • Cell culture plates (6-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture human aortic SMCs in SMC growth medium in a 37°C, 5% CO2 incubator.

  • Seeding: Seed SMCs into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh serum-free medium containing various concentrations of doxycycline (e.g., 0, 5, 10, 20, 40 µg/mL).

  • Incubation: Incubate the cells for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cell Lysis: Wash the remaining cell monolayer with PBS and lyse the cells for protein quantification.

  • MMP-2 Quantification: Measure the concentration of total MMP-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Protein Normalization: Determine the total protein concentration in the cell lysates. Normalize the MMP-2 concentrations to the total protein content of the corresponding well.

  • Data Analysis: Plot the normalized MMP-2 concentration against the doxycycline concentration to determine the inhibitory effect.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Processing cluster_2 Analysis A Seed Vascular Smooth Muscle Cells B Treat with Doxycycline (various concentrations) A->B C Collect Supernatant B->C D Lyse Cells B->D E Quantify MMP-2 (ELISA) C->E F Quantify Total Protein D->F G Normalize MMP-2 to Total Protein E->G F->G H Determine IC50 G->H

Workflow for in vitro analysis of doxycycline's effect on MMP-2 secretion.
In Vivo Experiment: Doxycycline's Effect on Vascular Remodeling in a Rat Model of Arterial Injury

This protocol describes an in vivo experiment to evaluate the effect of doxycycline on smooth muscle cell proliferation and migration and matrix remodeling following balloon injury in the rat carotid artery.[4]

Materials:

  • Male Sprague-Dawley rats (350-400g)

  • Doxycycline

  • 2F Fogarty balloon catheter

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Perfusion-fixation solutions (e.g., 4% paraformaldehyde)

  • Histological processing reagents

  • Antibodies for immunohistochemistry (e.g., anti-PCNA for proliferation)

Procedure:

  • Animal Groups: Divide rats into a control group (receiving vehicle) and a doxycycline-treated group (receiving doxycycline in drinking water, e.g., 60 mg/kg/day). Start treatment 3 days prior to surgery.

  • Anesthesia and Surgery: Anesthetize the rats. Perform a balloon injury to the left common carotid artery using a 2F Fogarty catheter to denude the endothelium and induce smooth muscle cell injury.

  • Post-operative Care: Provide appropriate post-operative care and continue the assigned treatments.

  • Tissue Harvest: At desired time points (e.g., 4, 7, 14, and 28 days post-injury), euthanize the animals and perfuse-fix the carotid arteries.

  • Histological Analysis: Embed the arteries in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neointima formation and vessel morphology.

  • Immunohistochemistry: Perform immunohistochemical staining on arterial sections to assess cell proliferation (e.g., using an anti-PCNA antibody) and other markers of interest.

  • Image Analysis and Quantification: Capture images of the stained sections and perform quantitative analysis of neointimal area, media area, and the number of proliferating cells.

  • Statistical Analysis: Compare the results between the control and doxycycline-treated groups using appropriate statistical tests.

Conclusion

Doxycycline is a versatile research tool in cardiovascular science, primarily due to its well-characterized ability to inhibit matrix metalloproteinases and exert anti-inflammatory and antioxidant effects. While it is not a classical vasodilator acting through cyclic nucleotide pathways, its impact on vascular remodeling and inflammation makes it a valuable compound for studying a range of cardiovascular pathologies. The protocols and data presented here provide a foundation for researchers to effectively utilize doxycycline in their investigations.

References

Doxycycline Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, has garnered significant interest beyond its antimicrobial properties for its potential therapeutic applications in a range of diseases, including neurodegenerative disorders and conditions with an inflammatory component.[1][2] Its ability to cross the blood-brain barrier, coupled with its anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for investigation in various animal models.[1] In preclinical research, doxycycline has demonstrated neuroprotective effects, reduction of neuroinflammation, and modulation of key signaling pathways.[1][3]

These application notes provide a comprehensive overview of the administration of doxycycline in animal models, summarizing key quantitative data and offering detailed experimental protocols for its use in preclinical research.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for doxycycline administration across different animal models and experimental contexts.

Animal ModelAdministration RouteDosage RangeKey Pharmacokinetic/Efficacy Findings
Mice Intraperitoneal (i.p.)10 mg/kg, dailyAmeliorated motor impairment in a Parkinson's disease model.[1]
Subcutaneous (s.c.)20 - 40 mg/kgSignificantly reduced levodopa-induced dyskinesia.[1]
Oral (in feed)2,000 ppmSufficient to reach target concentrations in tissues for gene expression control in tuberculosis models.[1][4]
Rats --Suppressed the development and attenuated established levodopa-induced dyskinesia.[1]
Rabbits Oral5 mg/kgCmax: 0.58 ± 0.15 µg/mL; Tmax: 3.40 ± 0.96 h (mature rabbits).[5]
Intravenous (IV)20 mg/kgHalf-life: 3.38 hours.[6]
Intramuscular (IM) / Subcutaneous (SC)20 mg/kgPlasma concentrations detectable for up to 48 hours.[6]
Dogs Oral3.5 mg/kg/dayDid not significantly affect bone formation or resorption in an osteoarthritis model.[7]
Intravenous (IV)5 mg/kgHalf-life: 10.36 h; Volume of distribution at steady state: 1.468 ± 0.237 L/kg.[8]
Subcutaneous (SC) - Long-acting10 mg/kgElimination half-life: 133.61 ± 6.32 h.[9]
Alpacas Intravenous (IV)5 mg/kgHalf-life: 5.06 h.[10]
Subcutaneous (SC)20 mg/kgCmax: 1.40 µg/mL; Tmax: 1.92 h.[10]

Signaling Pathways and Mechanisms of Action

Doxycycline exerts its effects through multiple mechanisms, including the inhibition of bacterial protein synthesis and modulation of host inflammatory and signaling pathways.

Inhibition of Bacterial Protein Synthesis

Doxycycline's primary antibiotic mechanism involves binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][11] This action halts bacterial protein synthesis, leading to a bacteriostatic effect.[12][13]

Doxycycline Doxycycline Ribosome Bacterial 30S Ribosomal Subunit Doxycycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks tRNA binding tRNA Aminoacyl-tRNA BacterialGrowth Bacterial Growth (Inhibited) ProteinSynthesis->BacterialGrowth

Doxycycline's primary mechanism of antibiotic action.

Anti-inflammatory and Neuroprotective Signaling Pathways

Doxycycline has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways, such as the NF-κB and p38 MAPK pathways, and by inhibiting matrix metalloproteinases (MMPs).[1][3][13]

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus LPS p38_MAPK p38 MAPK Phosphorylation Stimulus->p38_MAPK IKK IKK Complex Stimulus->IKK Doxycycline Doxycycline Doxycycline->p38_MAPK Inhibits Doxycycline->IKK Inhibits NFkB_nucleus NF-κB (Nuclear Translocation) p38_MAPK->NFkB_nucleus Modulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nucleus->Cytokines Induces MMPs MMP Expression (e.g., MMP-9) NFkB_nucleus->MMPs Induces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation MMPs->Neuroinflammation

Doxycycline's modulation of inflammatory signaling pathways.

Experimental Protocols

Protocol 1: Doxycycline Administration via Intraperitoneal (i.p.) Injection in Mice

Objective: To systemically administer doxycycline to a mouse model.

Materials:

  • Doxycycline hyclate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Preparation of Doxycycline Solution: Dissolve doxycycline hyclate in sterile saline or PBS to the desired concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/mL solution.

  • Animal Handling: Gently restrain the mouse.

  • Injection: Administer 0.25 mL of the 1 mg/mL doxycycline solution via intraperitoneal injection.

  • Frequency: Administer daily or as required by the experimental design.[1]

Protocol 2: Doxycycline Administration via Subcutaneous (s.c.) Injection in Mice

Objective: To provide a sustained release of doxycycline.

Materials:

  • Doxycycline hyclate

  • Sterile saline or PBS

  • Sterile syringes and needles

Procedure:

  • Preparation of Doxycycline Solution: Prepare the doxycycline solution as described for i.p. injection.

  • Injection: Lift the skin on the back of the neck to form a tent and insert the needle into the subcutaneous space. Administer the solution. Doses of 20 mg/kg and 40 mg/kg have been used in mice.[1]

  • Frequency: Administer as per the experimental protocol.

Protocol 3: Oral Administration of Doxycycline in Animal Feed

Objective: To achieve consistent and long-term plasma levels of doxycycline.

Materials:

  • Doxycycline-supplemented animal feed

Procedure:

  • Diet Formulation: A concentration of 2,000 ppm of doxycycline in mouse feed has been shown to be effective in reaching target tissue concentrations.[1][4]

  • Administration: Provide the medicated feed ad libitum to the animals. Ensure fresh feed is provided regularly.

  • Note: In rabbits, the calcium content of the chow may need to be reduced to improve the oral bioavailability of doxycycline.[4]

Protocol 4: Quantification of Doxycycline in Plasma using HPLC

Objective: To determine the concentration of doxycycline in plasma samples for pharmacokinetic analysis.

Materials:

  • HPLC system with UV detector

  • C8 or C18 reversed-phase column

  • Acetonitrile (B52724)

  • Potassium dihydrogen orthophosphate buffer (pH 4.0)

  • Plasma samples

Procedure:

  • Sample Preparation: Perform solid-phase extraction (SPE) to isolate doxycycline from the plasma matrix.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 325 nm.

    • Column Temperature: Ambient (25 °C).

  • Analysis: Inject the prepared sample into the HPLC system and quantify the doxycycline concentration based on a standard curve.[14]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for studying the effects of doxycycline in an animal model of disease.

A Animal Model Induction (e.g., 6-OHDA lesion) B Baseline Behavioral Assessment A->B C Randomization into Treatment Groups B->C D Doxycycline Administration C->D E Vehicle Control Administration C->E F Post-treatment Behavioral Assessment D->F E->F G Tissue Collection and Analysis F->G H Data Analysis and Interpretation G->H

References

Application Notes and Protocols for the Dissolution and Use of Doxycycline in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, is a widely utilized compound in biomedical research.[1][2][3] Its utility extends beyond its antimicrobial properties to include anti-inflammatory effects and the ability to regulate gene expression in tetracycline-inducible systems.[4] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of doxycycline and its application in common research experiments.

Physicochemical Properties and Solubility Data

Doxycycline is a yellow, crystalline powder. The solubility of doxycycline can be influenced by the specific salt form (e.g., hyclate, monohydrate) and the pH of the solvent. The hydrochloride salt is generally soluble in water.

Solvent Reported Solubility Notes
Water50 mg/mL (for hyclate salt)[5]Mild warming may be necessary for complete dissolution.[5] Solutions should be protected from direct sunlight and stored at 2-8°C for up to 48 hours.[5]
Dimethyl Sulfoxide (DMSO)0.90 - 1.10 mg/mL (for monohydrate)High concentrations in DMSO may lead to precipitation upon dilution in aqueous media.[6]
MethanolSoluble[5]Specific solubility values are not consistently reported, but it is a viable solvent.
EthanolSparingly soluble[5]Less preferred for preparing high-concentration stock solutions.
Dilute AcidsFreely solubleThe pH of the solution can significantly impact solubility.

Experimental Protocols

Preparation of Doxycycline Stock Solutions

a. Aqueous Stock Solution (for cell culture and in vivo studies):

  • Materials: Doxycycline hyclate powder, sterile distilled water or phosphate-buffered saline (PBS).

  • Procedure:

    • Weigh the desired amount of doxycycline hyclate powder in a sterile conical tube.

    • Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[5]

    • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

b. DMSO Stock Solution:

  • Materials: Doxycycline powder, sterile DMSO.

  • Procedure:

    • Weigh the desired amount of doxycycline powder in a sterile conical tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mg/mL).

    • Vortex until the powder is fully dissolved.

    • Aliquot the stock solution and store at -20°C. Note: When diluting DMSO stock solutions into aqueous media, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

Use of Doxycycline in Tetracycline-Inducible Gene Expression Systems

Tetracycline-inducible systems (Tet-On/Tet-Off) are powerful tools for controlling gene expression. Doxycycline is a commonly used inducer for these systems.

  • Protocol for Induction in Cell Culture:

    • Culture cells containing the tetracycline-inducible construct to the desired confluency.

    • Prepare fresh culture medium containing the appropriate final concentration of doxycycline. A common working concentration is 1 µg/mL, though this may need to be optimized for your specific cell line and construct.[6]

    • To prepare the working solution, dilute the doxycycline stock solution into the culture medium. For example, to make 50 mL of medium with a final concentration of 1 µg/mL from a 1 mg/mL stock, add 50 µL of the stock solution to the medium.

    • Remove the old medium from the cells and replace it with the doxycycline-containing medium.

    • Incubate the cells for the desired induction period (typically 24-72 hours) before analysis.

Protocol for Assessing Anti-inflammatory Effects by Measuring Cytokine Production

Doxycycline has been shown to suppress microglial activation and the production of pro-inflammatory mediators.[7]

  • Experimental Workflow:

    • Cell Seeding: Plate microglial cells (e.g., BV-2) in a multi-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of doxycycline (e.g., 1-10 µM) for 1-2 hours.

    • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the continued presence of doxycycline.

    • Incubation: Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Signaling Pathway and Experimental Workflow Diagrams

Doxycycline_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB Doxycycline Doxycycline Doxycycline->p38_MAPK Doxycycline->NFkB Transcription Pro-inflammatory Gene Transcription p38_MAPK->Transcription NFkB->Transcription

Caption: Doxycycline's anti-inflammatory mechanism.[7]

Experimental_Workflow_Cytokine_Assay A 1. Seed Microglial Cells B 2. Pre-treat with Doxycycline A->B Allow to adhere C 3. Stimulate with LPS B->C 1-2 hours D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Analyze Cytokines (ELISA) E->F

Caption: Workflow for assessing cytokine inhibition.

References

Application Notes and Protocols: Doxycycline in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a widely-used tetracycline (B611298) antibiotic, has garnered significant attention in cardiovascular research for its non-antimicrobial properties. Primarily recognized for its potent inhibition of matrix metalloproteinases (MMPs), doxycycline has been investigated for its therapeutic potential in a range of cardiovascular conditions, including myocardial infarction, heart failure, and hypertension.[1][2] Its anti-inflammatory effects further contribute to its cardioprotective profile.[3]

These application notes provide a comprehensive overview of the use of doxycycline in cardiovascular research, detailing its mechanism of action, summarizing key quantitative findings from preclinical and clinical studies, and offering detailed protocols for relevant experiments.

Mechanism of Action

Doxycycline's primary mechanism of action in the cardiovascular system is the inhibition of MMPs, a family of enzymes responsible for the degradation of the extracellular matrix.[1] Overexpression and activation of MMPs, particularly MMP-2 and MMP-9, are associated with adverse cardiac remodeling following myocardial infarction, leading to ventricular dilation and dysfunction.[4][5] Doxycycline, by inhibiting these MMPs, can attenuate this remodeling process.[6][7]

Furthermore, doxycycline exhibits anti-inflammatory properties, in part by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[8][9] This anti-inflammatory action may contribute to its beneficial effects in inflammatory cardiovascular diseases. There is also evidence to suggest that doxycycline can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in myocardial fibrosis.[10]

However, it is crucial to note that high concentrations of doxycycline have been shown to impair mitochondrial function and cardiac contractility, potentially leading to adverse cardiac effects.[11][12][13] This highlights the importance of dose-dependent studies to determine the therapeutic window for its cardiovascular applications.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of doxycycline in cardiovascular research.

Table 1: Clinical Studies on Doxycycline in Post-Myocardial Infarction Patients

Study (Trial)Patient PopulationDoxycycline DosageDuration of TreatmentKey Findings
TIPTOP Trial[6][14]ST-segment elevation myocardial infarction (STEMI) with LV dysfunction (LVEF < 40%)100 mg twice daily7 daysAt 6 months, the doxycycline group showed a significantly smaller increase in left ventricular end-diastolic volume index (LVEDVi) compared to the control group (0.4% vs. 13.4%, P=0.012).[6] A subsequent analysis showed that in patients with a baseline TIMI flow grade ≤1, LVEDVi was smaller in the doxycycline group (3 mL/m²) compared to the control group (10 mL/m², p=0.006).[15]
Sanati et al.[16]STEMI patients undergoing primary PCI100 mg twice a day7 daysAt 40 days, the doxycycline group had a less significant increase in left atrial volume (P=0.03), LV end-diastolic volume (P=0.03), and LV end-systolic volume (P=0.01) compared to the placebo group.
MIDAS Pilot Trial[3]Patients with coronary artery disease20 mg twice daily (subantimicrobial dose)6 monthsThe study was a pilot trial to assess the effect on inflammation and plaque rupture events.

Table 2: Preclinical Studies on Doxycycline in Animal Models of Cardiovascular Disease

Animal ModelDoxycycline DosageDuration of TreatmentKey Findings
Rat model of myocardial infarction[4][7]25 mg SC, daily[4] or 30 mg/kg per day orally[7]9 days[4] or 48 hours pre- and post-MI[7]Attenuated MMP-9 and -2 activity in both infarcted and remote myocardium.[4] However, it did not prevent LV remodeling and dysfunction and impaired angiogenesis.[4] Another study showed decreased heart weight to body weight ratio, myocyte cross-sectional area, and internal LV diameter with doxycycline treatment.[7]
Sheep model of myocardial infarction[5]0.8 mg/kg/hr IV2 weeksAt six weeks post-MI, doxycycline treatment led to a sustained reduction in intracellular MMP-2 (3649±643 vs 9236±114 relative intensity; p = 0.0009), improved ex-vivo contractility (65.3±2.0 vs 39.7±0.8 mN/mm²; p<0.0001), and increased ventricular wall thickness at end-systole (12.4±0.6 vs 10.0±0.5 mm; p = 0.0095).
Rat model of isoproterenol-induced myocardial fibrosis[17][18]25 mg/kg/d subcutaneously14 daysAttenuated the increase in myocardial cross-sectional area and areas of fibrosis. Also decreased MMP-2 activity and MMP-2 and -9 levels.
Mouse model of transverse aortic constriction[19]Chronic administration-Accelerated the onset of cardiac hypertrophy and the progression to congestive heart failure.
Rat model of 2K1C hypertension[20]3, 10, and 30 mg/kg per day-Only the highest dose (30 mg/kg) prevented the reduction in endothelium-dependent vasorelaxation, vascular hypertrophy, and increases in MMP-2 levels.
In vitro study on H9C2 rat cardiomyocyte cell line[12]10 µg/mL and 30 µg/mL72-96 hoursCaused a mitonuclear protein imbalance, reduced maximal mitochondrial respiration, and a shift towards glycolysis.
In vitro study on adult rat cardiomyocytes[12]-48 hoursIncreased diastolic calcium concentration and more irregular calcium waves at a high dose.

Experimental Protocols

In Vivo Myocardial Infarction Model in Rats

Objective: To evaluate the effect of doxycycline on left ventricular remodeling and function following myocardial infarction.

Materials:

  • Male Wistar rats (250-300g)

  • Doxycycline hyclate

  • Saline (0.9% NaCl)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Ventilator

  • Suture materials

  • Echocardiography system

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Myocardial Infarction Induction:

    • Anesthetize the rat and intubate it for mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the anterior wall of the left ventricle.

    • Close the chest in layers.

    • Administer analgesics post-surgery as per institutional guidelines.

  • Doxycycline Administration:

    • Prepare a solution of doxycycline in saline.

    • Based on the study by Tessone et al., administer doxycycline (25 mg SC, daily) or saline (control) injections starting from day one post-MI and continuing for nine days.[4]

  • Echocardiographic Assessment:

    • Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 1, 7, 14, and 28 days).

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological and Molecular Analysis:

    • At the end of the study period, euthanize the animals and excise the hearts.

    • Fix the hearts in formalin and embed in paraffin (B1166041) for histological analysis (e.g., Masson's trichrome staining for fibrosis).

    • Alternatively, freeze the heart tissue in liquid nitrogen for molecular analysis (e.g., zymography for MMP activity, Western blotting for protein expression).

In Vitro Cardiomyocyte Culture and Doxycycline Treatment

Objective: To investigate the direct effects of doxycycline on cardiomyocyte biology, such as mitochondrial function and calcium handling.

Materials:

  • H9c2 rat cardiomyocyte cell line or primary neonatal rat cardiomyocytes.

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

  • Doxycycline hyclate.

  • Cell culture plates/dishes.

  • Incubator (37°C, 5% CO2).

  • Reagents for specific assays (e.g., mitochondrial respiration assay kits, calcium imaging dyes).

Procedure:

  • Cell Culture:

    • Culture H9c2 cells or primary cardiomyocytes according to standard protocols.

  • Doxycycline Treatment:

    • Prepare a stock solution of doxycycline in a suitable solvent (e.g., water or DMSO).

    • Treat the cells with different concentrations of doxycycline (e.g., 10 µg/mL and 30 µg/mL as used by Wiersma et al.) for a specified duration (e.g., 48-96 hours).[12] Include a vehicle-treated control group.

  • Mitochondrial Function Assessment:

    • Measure mitochondrial respiration using techniques like high-resolution respirometry (e.g., Oroboros Oxygraph) or plate-based assays (e.g., Seahorse XF Analyzer). Assess parameters such as basal respiration, ATP-linked respiration, and maximal respiration.

  • Calcium Handling Analysis:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure intracellular calcium transients and diastolic calcium levels using fluorescence microscopy.

  • Molecular Analysis:

    • Lyse the cells to extract proteins or RNA.

    • Perform Western blotting to analyze the expression of proteins involved in mitochondrial function or calcium handling.

    • Perform RT-qPCR to analyze gene expression.

Signaling Pathway and Workflow Diagrams

Doxycycline_MMP_Signaling_Pathway MI Myocardial Infarction Inflammation Inflammation MI->Inflammation ROS Reactive Oxygen Species (ROS) MI->ROS MMPs MMP-2, MMP-9 Activation MI->MMPs TGFb TGF-β Signaling MI->TGFb NFkB NF-κB Activation Inflammation->NFkB ROS->NFkB NFkB->MMPs Upregulation ECM Extracellular Matrix Degradation MMPs->ECM Remodeling Adverse Cardiac Remodeling ECM->Remodeling Fibrosis Myocardial Fibrosis Remodeling->Fibrosis Doxycycline Doxycycline Doxycycline->NFkB Inhibits Doxycycline->MMPs Inhibits Doxycycline->TGFb Modulates TGFb->Fibrosis

Caption: Doxycycline's mechanism in preventing adverse cardiac remodeling.

Doxycycline_Mitochondrial_Toxicity_Pathway Doxy_High High-Dose Doxycycline Mito_Translation Mitochondrial Protein Translation Inhibition Doxy_High->Mito_Translation Mitonuclear_Imbalance Mitonuclear Protein Imbalance Mito_Translation->Mitonuclear_Imbalance Complex_I_Dysfunction Mitochondrial Complex I Dysfunction Mitonuclear_Imbalance->Complex_I_Dysfunction OXPHOS Reduced OXPHOS Capacity Complex_I_Dysfunction->OXPHOS Diastolic_Ca Increased Diastolic Calcium Complex_I_Dysfunction->Diastolic_Ca Glycolysis Shift to Glycolysis OXPHOS->Glycolysis Contractile_Dysfunction Contractile Dysfunction Diastolic_Ca->Contractile_Dysfunction Arrhythmia Arrhythmia Contractile_Dysfunction->Arrhythmia

Caption: Potential mitochondrial toxicity pathway of high-dose doxycycline.

In_Vivo_MI_Experiment_Workflow Start Start: Acclimatize Rats Surgery Induce Myocardial Infarction (LAD Ligation) Start->Surgery Grouping Randomly Assign to Groups (Doxycycline vs. Control) Surgery->Grouping Treatment Administer Doxycycline or Saline Grouping->Treatment Echo Echocardiography Monitoring Treatment->Echo Repeatedly Endpoint Endpoint Analysis (e.g., 28 days) Echo->Endpoint Analysis Histological & Molecular Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo myocardial infarction studies.

References

Application Notes and Protocols for the Preparation of Doxycycline Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269) is a broad-spectrum tetracycline (B611298) antibiotic widely used in research and clinical settings. It functions by inhibiting protein synthesis in bacteria, making it effective against a variety of bacterial infections.[1][2][3] In cellular and molecular biology, doxycycline is a key component of tetracycline-inducible (Tet-On/Tet-Off) gene expression systems, allowing for the controlled expression of genes of interest.[4] Accurate and consistent preparation of doxycycline stock solutions is critical for reliable and reproducible experimental outcomes.

These application notes provide detailed protocols for the preparation, storage, and handling of doxycycline stock solutions for research applications.

Materials and Reagents

  • Doxycycline Hyclate (or Monohydrate)

  • Sterile, deionized, and nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile filtration unit (0.22 µm filter)

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative data for Doxycycline Hyclate.

PropertyValueReference
Molecular Weight 1025.9 g/mol (Hyclate salt)[4]
Solubility in Water 50 mg/mL[5]
Solubility in PBS (pH 7.2) ≤ 2.9 mM[4]
Solubility in DMSO ≤ 1.0 mM[4]
Storage (Solid) 2-8°C, protected from light[6]
Storage (Aqueous Solution) 2-8°C for up to 48 hours, protected from light[6]
Storage (DMSO Solution) -20°C for up to 1 year[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Doxycycline Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for applications where an aqueous solution is required. Due to the limited stability of doxycycline in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or store them for no longer than 48 hours at 2-8°C, protected from light.[6]

Procedure:

  • Calculation:

    • To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of Doxycycline Hyclate.

    • Calculation: Volume (mL) x Desired Concentration (mg/mL) = Mass of Doxycycline (mg)

    • 10 mL x 10 mg/mL = 100 mg

  • Weighing:

    • Under a fume hood, carefully weigh 100 mg of Doxycycline Hyclate powder using an analytical balance.

  • Dissolving:

    • Transfer the weighed powder to a sterile 15 mL conical tube.

    • Add 10 mL of sterile, nuclease-free water to the tube.

    • Vortex the solution until the doxycycline is completely dissolved. The solution should be clear and yellow-green.

  • Sterilization:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at 2-8°C, protected from light, for up to 48 hours.[6] For longer-term storage, consider preparing the stock solution in DMSO (Protocol 2).

Protocol 2: Preparation of a Doxycycline Stock Solution in DMSO (e.g., 10 mg/mL)

DMSO is the recommended solvent for long-term storage of doxycycline stock solutions.[6]

Procedure:

  • Calculation:

    • To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of Doxycycline Hyclate.

  • Weighing:

    • In a fume hood, weigh out 100 mg of Doxycycline Hyclate powder.

  • Dissolving:

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 10 mL of cell culture grade DMSO.

    • Vortex thoroughly until all the powder is dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes suitable for freezing.

    • Label each aliquot clearly.

    • Store the aliquots at -20°C for up to one year.[6]

Diagrams

G cluster_prep Aqueous Stock Solution Preparation start Start weigh Weigh Doxycycline Hyclate start->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at 2-8°C (up to 48h) aliquot->store end_aq End store->end_aq

Caption: Workflow for preparing aqueous doxycycline stock solution.

G cluster_prep_dmso DMSO Stock Solution Preparation start_dmso Start weigh_dmso Weigh Doxycycline Hyclate start_dmso->weigh_dmso dissolve_dmso Dissolve in DMSO weigh_dmso->dissolve_dmso vortex_dmso Vortex to Mix dissolve_dmso->vortex_dmso aliquot_dmso Aliquot into Tubes vortex_dmso->aliquot_dmso store_dmso Store at -20°C (up to 1 year) aliquot_dmso->store_dmso end_dmso End store_dmso->end_dmso

Caption: Workflow for preparing doxycycline stock solution in DMSO.

G Doxycycline Doxycycline Ribosome Bacterial 30S Ribosomal Subunit Doxycycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding blocked by Doxycycline

Caption: Simplified mechanism of action of Doxycycline.

Safety Precautions

  • Always handle doxycycline powder in a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

These protocols are intended for research use only by qualified personnel. They are provided as a guide and may require optimization for specific applications. Always follow standard laboratory safety procedures.

A note on "Dimoxyline": The initial request specified "this compound." However, a comprehensive search of scientific literature and chemical databases yielded minimal information for a compound with this name, while providing extensive data for "Doxycycline." It is highly probable that "this compound" was a typographical error. The information provided herein pertains to Doxycycline.

References

Application Notes and Protocols for the Purification of Dimoxyline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of Dimoxyline, an isoquinoline (B145761) alkaloid. Due to the limited availability of specific purification protocols for this compound in published literature, this guide focuses on established and robust techniques for the purification of isoquinoline alkaloids in general. The protocols provided for solvent extraction, recrystallization, and column chromatography are based on fundamental principles of organic chemistry and are intended to serve as a starting point for the development of a specific and optimized purification procedure for this compound. Protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis are also detailed.

Introduction to this compound and Purification Strategies

This compound is a member of the isoquinoline class of alkaloids.[1] As with many specialized organic compounds, developing a robust purification strategy is crucial for obtaining a high-purity final product suitable for research and development. The choice of purification technique depends on the nature and quantity of impurities present in the crude material.

This guide outlines three primary purification techniques:

  • Solvent Extraction: An effective method for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase. This is particularly useful for separating acidic, basic, and neutral compounds.

  • Recrystallization: A technique for purifying solid compounds by dissolving the impure solid in a suitable hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities dissolved in the solvent.

  • Column Chromatography: A powerful technique for separating a mixture of compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

Data Presentation: Key Parameters for Purification Techniques

The following tables summarize key parameters for the purification techniques described in this document. These values are starting points and may require optimization for a specific sample of this compound.

Table 1: Solvent Properties for Liquid-Liquid Extraction

SolventMiscibility with WaterDensity (g/mL)PolarityCommon Use
Dichloromethane (B109758)Immiscible1.33Polar aproticOrganic phase (bottom layer)
Diethyl etherSlightly miscible0.71NonpolarOrganic phase (top layer)
Ethyl acetateSlightly miscible0.90Moderately polarOrganic phase (top layer)
HexaneImmiscible0.66NonpolarOrganic phase (top layer)
TolueneImmiscible0.87NonpolarOrganic phase (top layer)

Table 2: Common Solvents for Recrystallization of Alkaloids

SolventBoiling Point (°C)Characteristics
Ethanol78Good for moderately polar compounds.
Methanol65Similar to ethanol, but more polar.
Acetone56Good for many organic compounds, volatile.
Ethyl Acetate77Less polar than alcohols.
Toluene111Good for nonpolar compounds.
Water100Used for salts of alkaloids.

Table 3: Typical Mobile Phases for Column Chromatography of Alkaloids on Silica (B1680970) Gel

Solvent SystemTypical Ratio (v/v)PolarityApplication
Hexane:Ethyl Acetate9:1 to 1:1Low to mediumFor less polar alkaloids.
Dichloromethane:Methanol99:1 to 9:1Medium to highA versatile system for many alkaloids.
Chloroform:Methanol99:1 to 9:1Medium to highSimilar to dichloromethane:methanol.
Ethyl Acetate:Methanol99:1 to 9:1HighFor more polar alkaloids.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the basicity of the nitrogen atom in the isoquinoline structure of this compound to separate it from neutral and acidic impurities.

Materials:

  • Crude this compound sample

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound sample in dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer (top layer if the organic solvent is dichloromethane). Drain the organic layer, which contains neutral impurities.

  • Wash the Organic Layer: Wash the collected organic layer with another portion of 1 M HCl to ensure all this compound has been extracted. Combine the aqueous layers.

  • Remove Acidic Impurities: Wash the combined aqueous layers with a fresh portion of dichloromethane to remove any dissolved neutral or acidic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The this compound will precipitate out as the free base.

  • Back Extraction: Extract the basified aqueous solution with three portions of dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of solid this compound based on its differential solubility in a hot versus a cold solvent.

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (see Table 2)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of crude this compound in a test tube.

    • Add a few drops of a solvent at room temperature. If the solid dissolves, the solvent is unsuitable.

    • If the solid does not dissolve at room temperature, heat the solvent. If the solid dissolves in the hot solvent, it is a potentially good solvent.

    • Allow the hot solution to cool. If crystals form, the solvent is suitable.

    • If a single solvent is not ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol is for the separation of this compound from impurities with different polarities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., from Table 3, determined by TLC analysis)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that gives the this compound a retention factor (Rf) of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica gel to settle, constantly tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry silica gel to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and apply pressure (if using flash chromatography) or allow it to flow by gravity.

    • Continuously add mobile phase to the top of the column, never letting the silica gel run dry.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment

After purification, the purity of the this compound sample should be assessed using one or more of the following methods:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): A pure compound should show a single major peak in the chromatogram.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These methods can confirm the chemical structure of the purified compound and detect the presence of any remaining impurities.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography Purity_Check Purity Assessment (TLC, HPLC, MP) Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization Repurify if needed Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 95% Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude_Org Crude in Organic Solvent Dimoxyline_Salt This compound HCl Salt Crude_Org->Dimoxyline_Salt Add 1M HCl Neutral_Imp Neutral Impurities Final_Product Purified this compound Acidic_Aq Aqueous HCl Dimoxyline_Salt->Crude_Org Organic Layer (Neutral Impurities) Basic_Aq Aqueous NaOH Dimoxyline_Salt->Basic_Aq Add 1M NaOH Basic_Aq->Final_Product Extract with Organic Solvent Recrystallization_Process Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Crystallize Crystal Formation Cool->Crystallize Vacuum_Filter Vacuum Filtration Crystallize->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

References

Application Notes and Protocols for Dimoxyline in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimoxyline, a structural analog of papaverine, is recognized for its potential as a smooth muscle relaxant. Understanding its mechanism and efficacy is crucial for its development as a therapeutic agent for conditions characterized by smooth muscle hypercontractility, such as vasospasms and gastrointestinal disorders. These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound and detailed protocols for its evaluation in in vitro smooth muscle relaxation assays.

Papaverine, the parent compound of this compound, exerts its smooth muscle relaxant effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates signaling cascades that promote muscle relaxation. It is hypothesized that this compound shares this mechanism of action.

Hypothesized Mechanism of Action of this compound

This compound is presumed to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, specifically cAMP and cGMP. By inhibiting these enzymes, this compound is thought to increase the intracellular concentrations of cAMP and cGMP in smooth muscle cells. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation.

Dimoxyline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor Receptor Agonist->Receptor Binds AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP/GTP to This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits PDE->cAMP_cGMP Degrades ATP_GTP ATP/GTP Active_PKA_PKG Active PKA/PKG cAMP_cGMP->Active_PKA_PKG Activates Inactive_PKA_PKG Inactive PKA/PKG MLCK_active Active Myosin Light Chain Kinase (MLCK) Active_PKA_PKG->MLCK_active Inhibits Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates MLCK_inactive Inactive MLCK Myosin_LC Myosin Light Chain Contraction Contraction Relaxation Relaxation Myosin_LC_P->Contraction Leads to Myosin_LC_P->Myosin_LC Dephosphorylation (MLCP) Myosin_LC->Relaxation Leads to

Figure 1: Hypothesized signaling pathway of this compound-induced smooth muscle relaxation.

Data Presentation

The following tables present hypothetical comparative data for this compound against Papaverine in a typical vascular smooth muscle relaxation assay. This data is for illustrative purposes to demonstrate how results from the described protocols can be structured.

Table 1: Potency of this compound and Papaverine in Pre-contracted Aortic Rings

CompoundAgonist Used (Concentration)EC50 (µM)
This compoundPhenylephrine (B352888) (1 µM)8.5
PapaverinePhenylephrine (1 µM)10.2

Table 2: Efficacy of this compound and Papaverine in Aortic Ring Relaxation

CompoundConcentration (µM)Maximum Relaxation (%)
This compound10095.8 ± 3.2
Papaverine10098.1 ± 2.5

Experimental Protocols

Protocol 1: Isolated Aortic Ring Smooth Muscle Relaxation Assay

This protocol details the methodology for assessing the relaxant effects of this compound on isolated rat thoracic aortic rings pre-contracted with an agonist like phenylephrine.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound hydrochloride

  • Papaverine hydrochloride (for comparison)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to force-displacement transducers.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.

  • Viability and Contraction:

    • After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Drug Administration and Data Recording:

    • Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.

    • Record the relaxation response after each addition until a maximal response is observed.

    • In parallel experiments, use Papaverine as a positive control.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Calculate the EC50 (concentration of the drug that produces 50% of the maximal response) for this compound and Papaverine using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Aorta Excision B Cleaning & Slicing into Rings A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability Test (KCl) D->E F Induce Contraction (Phenylephrine) E->F G Cumulative Addition of this compound F->G H Record Relaxation G->H I Calculate % Relaxation H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K

Figure 2: Workflow for the isolated aortic ring smooth muscle relaxation assay.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This is a general biochemical assay to confirm the inhibitory effect of this compound on PDE activity.

Materials and Reagents:

  • Purified PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE5)

  • cAMP or cGMP as substrate

  • Snake venom nucleotidase

  • Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)

  • This compound hydrochloride

  • Known PDE inhibitors (e.g., IBMX, Rolipram, Sildenafil)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

    • In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound (this compound or control).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (cAMP or cGMP).

    • Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the first reaction (PDE-mediated) by adding a stopping reagent or by heat inactivation.

  • Second Enzymatic Reaction:

    • Add snake venom nucleotidase to convert the AMP/GMP product into adenosine/guanosine and inorganic phosphate (Pi).

    • Incubate at 30°C for a specified time (e.g., 10-15 minutes).

  • Detection and Data Analysis:

    • Add the inorganic phosphate detection reagent (e.g., Malachite Green) and incubate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Determine the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The provided protocols offer a robust framework for investigating the smooth muscle relaxant properties of this compound. By utilizing the isolated aortic ring assay, researchers can effectively quantify the potency and efficacy of this compound in a physiological context. The PDE inhibition assay can further elucidate the underlying mechanism of action. The hypothesized signaling pathway and illustrative data serve as a guide for experimental design and data interpretation in the development of this compound as a potential therapeutic agent.

Application Notes and Protocols for Doxycycline Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, is widely utilized in cell culture applications beyond its antimicrobial properties. Its ability to modulate various cellular processes makes it a valuable tool for research in cancer biology, inflammation, and tissue remodeling. In genetic engineering, doxycycline is a key regulator for inducible gene expression systems (Tet-On/Tet-Off).[1] Furthermore, it has been shown to inhibit matrix metalloproteinases (MMPs) and influence key signaling pathways, including MAPK/ERK and NF-κB.[2][3][4][5] These application notes provide detailed protocols for utilizing doxycycline in cell culture experiments to investigate its effects on cell viability, signaling cascades, and enzyme activity.

Data Presentation

The following tables summarize key quantitative data for doxycycline treatment in various cell lines, providing a starting point for experimental design.

Table 1: IC50 Values of Doxycycline in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
NCI-H446Lung Cancer481.70[6]
A549Lung Cancer481.06[6]
MCF-7Breast Cancer7211.39[7]
MDA-MB-468Breast Cancer727.13[7]
C6Rat Glioma4843.49[8]

Table 2: Effective Concentrations of Doxycycline for Signaling Pathway Modulation

Cell LinePathway InvestigatedEffective ConcentrationObserved EffectReference
MTEC1MAPK/ERK & NF-κBNot specifiedUpregulation of IL-6 and GM-CSF[2]
PC3NF-κB & MMPs5 µg/mLInhibition of LPS-induced NF-κB signaling and MMP expression[9]
Human Corneal Epithelial CellsSmad & MAPK5-40 µg/mLInhibition of TGF-β1–induced MMP-9 expression[10]

Signaling Pathways and Experimental Workflow

Doxycycline's Impact on the MAPK/ERK Signaling Pathway

Doxycycline has been shown to enhance the Ras-MAPK signaling pathway in mouse thymic epithelial cells.[11] This pathway is crucial for regulating cell proliferation and differentiation. The diagram below illustrates the key components of this pathway and doxycycline's potential point of influence.

MAPK_ERK_Pathway Doxycycline Doxycycline Ras Ras Doxycycline->Ras Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Doxycycline's potential influence on the MAPK/ERK signaling pathway.

Doxycycline's Inhibition of the NF-κB Signaling Pathway

Doxycycline has been identified as an inhibitor of the NF-κB pathway, which plays a critical role in inflammation and cell survival.[4][5] By inhibiting this pathway, doxycycline can induce apoptosis in malignant cells.

NFkB_Pathway cluster_0 Cytoplasm Doxycycline Doxycycline IKK_Complex IKK Complex Doxycycline->IKK_Complex Inhibits TNFa_Receptor TNFα Receptor TNFa_Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Gene_Expression Gene Expression (Anti-apoptotic proteins) NFkB->Gene_Expression Translocates to nucleus Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Doxycycline's inhibitory effect on the NF-κB signaling pathway.

General Experimental Workflow for Doxycycline Treatment

The following diagram outlines a typical workflow for a cell culture experiment investigating the effects of doxycycline.

Experimental_Workflow Start Start: Cell Seeding Incubation1 Overnight Incubation (37°C, 5% CO2) Start->Incubation1 Doxycycline_Treatment Doxycycline Treatment (Varying Concentrations and Durations) Incubation1->Doxycycline_Treatment Incubation2 Incubation (e.g., 24, 48, 72 hours) Doxycycline_Treatment->Incubation2 Analysis Endpoint Analysis Incubation2->Analysis Viability_Assay Cell Viability Assay (MTT, CCK-8) Analysis->Viability_Assay Protein_Analysis Protein Analysis (Western Blot) Analysis->Protein_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Analysis->Gene_Expression Enzyme_Assay Enzyme Activity Assay (Zymography) Analysis->Enzyme_Assay End End: Data Interpretation Viability_Assay->End Protein_Analysis->End Gene_Expression->End Enzyme_Assay->End

Caption: A general workflow for cell culture experiments involving doxycycline.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of doxycycline on the viability of adherent cancer cell lines.[6]

Materials:

  • Doxycycline hydrochloride

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Prepare various concentrations of doxycycline in culture medium.

  • Remove the old medium from the wells and add the doxycycline-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest doxycycline concentration).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the optical density at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot for MAPK/ERK Pathway Activation

This protocol details the detection of phosphorylated ERK1/2 as a marker for MAPK/ERK pathway activation.[2]

Materials:

  • Doxycycline

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with doxycycline for the desired time and concentration.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.[12]

Materials:

  • Doxycycline

  • Serum-free cell culture medium

  • SDS-polyacrylamide gel containing 0.1% gelatin

  • SDS removal buffer (2.5% Triton X-100)

  • Enzyme activation buffer (50 mM Tris-HCl, 200 mM NaCl, 0.02% Tween-20, 5 mM CaCl₂)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (7% acetic acid, 5% methanol)

Procedure:

  • Culture cells to near confluency and then switch to serum-free medium.

  • Treat cells with doxycycline for the desired time.

  • Collect the cell culture supernatants.

  • Mix the supernatants with non-reducing sample buffer.

  • Run the samples on a gelatin-containing SDS-polyacrylamide gel.

  • After electrophoresis, wash the gel with SDS removal buffer to remove SDS and allow the MMPs to renature.

  • Incubate the gel in the enzyme activation buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Areas of gelatinase activity will appear as clear bands against a blue background.

References

Troubleshooting & Optimization

Technical Support Center: Dimoxyline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Dimoxyline for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

A1: this compound, also known as Dioxyline, is a member of the isoquinolines chemical class.[1] For in vitro experiments, achieving appropriate solubility is crucial to ensure accurate and reproducible results. Poorly dissolved compounds can lead to inconsistent concentrations in cell culture media, precipitation, and inaccurate pharmacological data.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: Due to limited specific data on this compound's solubility, researchers often refer to solubility information for structurally similar or more common compounds. For many compounds used in biological assays, Dimethyl sulfoxide (B87167) (DMSO) is a common initial solvent choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3][4] It is miscible with water and cell culture media.[2]

For the more widely studied tetracycline (B611298) antibiotic, Doxycycline (B596269), which is sometimes confused with this compound, various solvents are used. Doxycycline hyclate is soluble in water (50 mg/mL) and DMSO (10 mg/mL).[5] Mild warming can aid in dissolution.[5][6] Doxycycline monohydrate, on the other hand, is only very slightly soluble in water.[7]

Q3: My this compound, dissolved in DMSO, is precipitating when added to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or medium. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.[8]

  • Increase the volume of the final solution: Diluting the DMSO stock into a larger volume of medium can help keep the compound in solution.

  • Use a gentle mixing technique: Add the DMSO stock dropwise while gently vortexing or swirling the medium to promote rapid dispersion.

  • Consider sonication: For some compounds, brief sonication can help to break down aggregates and improve dispersion.[8]

  • Prepare fresh dilutions: Do not store diluted solutions for extended periods, as the compound may precipitate over time.

Q4: Are there alternative solvents or formulations I can try?

A4: If DMSO is not providing adequate solubility, you could explore other options, keeping in mind the compatibility with your specific assay:

  • Ethanol: Some compounds are soluble in ethanol. However, be mindful of its potential effects on cells.

  • Use of salts: this compound hydrochloride is the hydrochloride salt form of this compound.[9] Salt forms of compounds often exhibit improved aqueous solubility compared to the free base. For example, Doxycycline hyclate (a hydrochloride salt) is soluble in water.[6][7][10]

  • pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For Doxycycline, the pH-solubility profile shows a maximum solubility at pH 2.16.[11] However, it's critical to ensure the final pH is compatible with your cells.

Troubleshooting Guide

Problem: Precipitate forms immediately upon adding DMSO stock to aqueous media.
Potential Cause Suggested Solution
Low aqueous solubility of the compound.Decrease the final concentration of the compound in the assay.
High concentration of DMSO in the final solution.Reduce the final DMSO concentration to ≤ 0.5%. Prepare a more dilute stock solution in DMSO if necessary.
Inadequate mixing.Add the DMSO stock slowly to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
Problem: Compound precipitates out of solution over time in the incubator.
Potential Cause Suggested Solution
Compound is not stable in the aqueous environment at 37°C.Prepare fresh solutions immediately before each experiment.
Saturation limit is exceeded at the incubation temperature.Lower the working concentration of the compound.
Interaction with components in the cell culture medium (e.g., proteins in serum).Test the solubility in serum-free media first to identify potential interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Doxycycline Hyclate in DMSO

This protocol is provided for Doxycycline hyclate as a reference due to the lack of specific protocols for this compound.

Materials:

  • Doxycycline hyclate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the appropriate amount of Doxycycline hyclate powder to prepare a 10 mM stock solution. The molecular weight of Doxycycline hyclate is approximately 512.9 g/mol .[5]

  • Add the calculated volume of DMSO to the powder in a sterile microcentrifuge tube.

  • Vortex the tube until the powder is completely dissolved. Mild warming in a 37°C water bath may be necessary to aid dissolution.[5][6]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM Doxycycline hyclate stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM Doxycycline hyclate stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the appropriate volume of the 10 mM stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Ensure the final concentration of DMSO in the medium is not cytotoxic (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your in vitro assay.

Quantitative Solubility Data

The following table summarizes the solubility of Doxycycline, a related and more extensively studied compound. This data may serve as a useful reference for researchers working with this compound.

CompoundSolventSolubilityReference
Doxycycline HyclateWater50 mg/mL[5][6]
Doxycycline HyclateDMSO10 mg/mL[5]
Doxycycline HyclateMethanolSoluble[6]
Doxycycline HyclateEthanolSparingly Soluble[6]
Doxycycline MonohydrateWaterVery Slightly Soluble[7]

Signaling Pathways and Workflows

Doxycycline's Mechanism of Action

Doxycycline is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[12][13][14][15] In mammalian cells, it has been shown to have anti-inflammatory effects and can inhibit matrix metalloproteinases (MMPs).[][17] It can also affect various signaling pathways, including the p38 MAPK and NF-κB pathways.[18]

Doxycycline_Signaling_Pathway cluster_cell Cell cluster_inflammation Inflammatory Response cluster_protein_synthesis Protein Synthesis cluster_mmp Matrix Remodeling Doxycycline Doxycycline p38_MAPK p38 MAPK Doxycycline->p38_MAPK NFkB NF-κB Doxycycline->NFkB Ribosome 30S Ribosome Doxycycline->Ribosome MMPs MMPs Doxycycline->MMPs Protein_Synthesis Bacterial Protein Synthesis Ribosome->Protein_Synthesis

References

Dimoxyline Stability in Aqueous Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on studies conducted on doxycycline (B596269), a closely related tetracycline (B611298) antibiotic. The stability characteristics of dimoxyline are expected to be very similar; however, direct stability studies on this compound should be performed for confirmation.

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: My this compound powder has changed color. Can I still use it?

A1: A significant color change in your this compound powder may indicate degradation. It is recommended to use a fresh stock of the compound to ensure the accuracy of your results. To prevent this, always store the powder in a tightly sealed, light-protected container at 2-8°C.[1]

Q2: I prepared an aqueous solution of this compound a week ago. Is it still stable?

A2: Aqueous solutions of this compound are susceptible to degradation, particularly when exposed to light.[1][2] It is best to prepare fresh solutions for immediate use. For short-term storage (up to 48 hours), solutions should be kept at 2-8°C and protected from light using amber vials or aluminum foil.[1] A study on similar compounds showed a significant decrease in concentration after 7 days in liquid formulation at both room temperature and under refrigeration.[1]

Q3: Can I store this compound solutions at -20°C for long-term use?

A3: The long-term stability of aqueous this compound solutions at -20°C has not been extensively studied.[1] However, solutions prepared in dimethyl sulfoxide (B87167) (DMSO) have shown stability for up to one year when stored at -20°C.[1] If long-term storage is necessary, consider using DMSO as the solvent.

Q4: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A4: Unexpected peaks are likely degradation products. This compound can degrade under various conditions, including exposure to acid, base, heat, light, and oxidizing agents.[1][3] The most common degradation products for related compounds are 4-epidoxycycline (B601463) and metacycline.[1][4] Review your sample preparation and storage procedures to identify potential exposure to these stress factors. You can confirm the identity of these peaks by running a forced degradation study on a reference standard to determine the retention times of the degradation products.[1]

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, always prepare fresh aqueous solutions and use them promptly.[1] Protect solutions from light by using amber vials or by covering them with aluminum foil.[1][5] Maintain the recommended storage temperature of 2-8°C for both the solid powder and prepared solutions.[1] Avoid extreme pH conditions and exposure to strong oxidizing agents unless it is a deliberate part of your experimental design.[1] Acidification of the aqueous solution has been shown to improve the stability of related compounds.[5]

Data on this compound Degradation

The stability of this compound is influenced by several factors. The following tables summarize quantitative data from forced degradation studies on the closely related compound, doxycycline, providing insights into its behavior under various stress conditions.

Table 1: Forced Degradation of Doxycycline in Solution

Stress ConditionStressorDurationTemperatureExtent of Degradation (%)
Acid Hydrolysis1.0 N HCl12 hours60°C10-15%
Base Hydrolysis1.0 N NaOH12 hours60°C85-95%
Neutral HydrolysisWater12 hours60°C80-90%
Oxidative3% H₂O₂24 hoursRoom Temp65-70%

Data synthesized from a study on doxycycline. The extent of degradation can vary based on the specific experimental setup, concentration, and formulation.[1]

Table 2: Thermal and Photolytic Degradation of Doxycycline (Solid State)

Stress ConditionStressorDurationTemperature/ConditionExtent of Degradation (%)
Thermal (Dry Heat)Solid Powder24 hours80°C10-20%
Photolytic (Dry)Solid Powder24 hoursUV Light25-30%

Data synthesized from a study on doxycycline.[1]

Experimental Protocols

This section provides detailed methodologies for conducting stability testing of this compound.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1.0 N

  • Sodium hydroxide (B78521) (NaOH), 1.0 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or water (for stock solution)

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1.0 N HCl.

    • Reflux the solution at 60°C for 12 hours.

    • Withdraw samples at appropriate time points, neutralize with 1.0 N NaOH, and dilute to a suitable concentration for HPLC analysis.[1]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1.0 N NaOH.

    • Reflux the solution at 60°C for 12 hours.

    • Withdraw samples, neutralize with 1.0 N HCl, and dilute for HPLC analysis.[1]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw a sample and dilute for HPLC analysis.[1]

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat at 80°C for 24 hours.

    • Also, expose the stock solution to heat at 60°C for 12 hours.

    • Prepare samples from both the solid and the solution for HPLC analysis.[1]

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (as per ICH Q1B guidelines) for 24 hours.

    • Prepare a sample for HPLC analysis.[1]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C8 or C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation between the parent drug and its degradation products generated during the forced degradation study.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the parent drug and its degradation products. A common wavelength for related compounds is 350 nm.[4]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound stability.

Dimoxyline_Degradation_Pathways This compound This compound Epimerization Epimerization This compound->Epimerization Heat, pH Oxidation Oxidation This compound->Oxidation Oxidizing agents Hydrolysis Hydrolysis This compound->Hydrolysis Acid, Base Photodegradation Photodegradation This compound->Photodegradation Light Degradation_Products Degradation Products (e.g., 4-epithis compound, Metacycline) Epimerization->Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Loss_of_Activity Loss of Antibiotic Activity Degradation_Products->Loss_of_Activity

Caption: Major degradation pathways of this compound in aqueous solution.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Solution Is the this compound Solution Freshly Prepared? Start->Check_Solution Check_Storage Was the Solution Protected from Light and Stored at 2-8°C? Check_Solution->Check_Storage Yes Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh No Check_pH Were Extreme pH Conditions Avoided? Check_Storage->Check_pH Yes Proper_Storage Ensure Proper Storage Check_Storage->Proper_Storage No Control_pH Control pH of Solution Check_pH->Control_pH No Other_Factors Investigate Other Experimental Factors Check_pH->Other_Factors Yes Degradation_Suspected Degradation is Likely Re_run_Experiment Re-run Experiment Prepare_Fresh->Re_run_Experiment Proper_Storage->Re_run_Experiment Control_pH->Re_run_Experiment Other_Factors->Degradation_Suspected

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Stability_Testing_Workflow Start Initiate Stability Study Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Validate HPLC Method (ICH Guidelines) Develop_Method->Validate_Method Analyze_Samples Analyze Stressed Samples Validate_Method->Analyze_Samples Identify_Products Identify and Characterize Degradation Products Analyze_Samples->Identify_Products Establish_Profile Establish Stability Profile Identify_Products->Establish_Profile

Caption: Workflow for conducting a comprehensive stability study of this compound.

References

Optimizing Doxycycline Dosage for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, in cell culture experiments. Doxycycline is widely used not only for its antimicrobial properties but also for its anti-inflammatory, immunosuppressive, and anti-cancer effects.[1] This guide addresses common questions and troubleshooting scenarios to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Doxycycline in mammalian cells?

A1: Doxycycline's primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria.[2][3] In mammalian cells, its effects are more complex and include the inhibition of mitochondrial protein synthesis, which can lead to a shift in cellular metabolism towards glycolysis.[4] It also has non-antibiotic properties, such as inhibiting matrix metalloproteinases (MMPs) and modulating inflammatory signaling pathways like p38 MAPK and NF-κB.[][6]

Q2: What is a good starting concentration range for Doxycycline in a new cell line?

A2: For a novel cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad, logarithmic dilution series, for instance, from 0.1 µg/mL to 10 µg/mL, is a good starting point.[7] This range will help identify the effective concentration window for your specific cell line and experimental goals. For some sensitive cell lines, concentrations as low as 100 ng/mL may be effective.[8]

Q3: How should I prepare and store Doxycycline stock solutions?

A3: Doxycycline should be dissolved in a suitable solvent, such as sterile water or ethanol, to create a concentrated stock solution (e.g., 10 mg/mL). This stock solution should be filter-sterilized, aliquoted into smaller volumes to minimize freeze-thaw cycles, and stored at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.

Q4: What is the maximum permissible solvent concentration in the final culture medium?

A4: If using a solvent like DMSO, its final concentration in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] It is critical to include a vehicle control (medium with the same solvent concentration as the highest Doxycycline concentration) in your experiments to account for any effects of the solvent itself.[10]

Q5: How long should I incubate my cells with Doxycycline?

A5: The optimal incubation time is dependent on the specific research question and the cell type. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of Doxycycline and measure the desired outcome at various time points (e.g., 24, 48, and 72 hours).[11][12]

Q6: Can serum in the culture medium affect the activity of Doxycycline?

A6: Yes, proteins in the serum can bind to small molecules like Doxycycline, potentially reducing the effective concentration of the compound available to the cells. If you observe lower than expected activity, you may need to conduct experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death at expected non-toxic doses. Cell line is particularly sensitive to Doxycycline.Perform a dose-response curve starting from a much lower concentration (e.g., 10 ng/mL).
Error in stock solution calculation or dilution.Verify calculations and prepare a fresh stock solution and dilutions.
Contamination of cell culture.Inspect culture for signs of contamination (e.g., turbidity, pH change). If contaminated, discard the culture and decontaminate the incubator and hood.[13][14]
No observable effect at expected active doses. Cell line is resistant to Doxycycline.Increase the concentration of Doxycycline and/or the incubation time.
Inactivation of Doxycycline.Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage of the stock solution (protected from light, appropriate temperature).
Cell seeding density is too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[15]
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.[15]
Edge effects in the culture plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.[15]
Inconsistent drug concentration.Ensure thorough mixing of the Doxycycline-containing medium before adding it to the wells.

Data Presentation

Table 1: Cytotoxic Effects of Doxycycline on Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 / Effective ConcentrationReference
AMGMGlioblastoma24, 48, 72 hoursIC50: 250, 200, 150 µg/mL[12]
HeLaCervical Cancer24, 48, 72 hoursIC50: 115, 110, 100 µg/mL[12]
RDRhabdomyosarcoma24, 48, 72 hoursIC50: 200, 150, 130 µg/mL[12]
A375Amelanotic Melanoma24, 48, 72 hoursEC50: >400 µM, >400 µM, 240.3 µM[11]
C32Amelanotic Melanoma24, 48, 72 hoursEC50: >400 µM, 353.6 µM, 281.3 µM[11]
NCI-H446Lung Cancer48 hoursIC50: 1.70 µM[16]
A549Lung Cancer48 hoursIC50: 1.06 µM[16]
MCF-7Breast Cancer72 hoursIC50: 11.39 µM[8]
MDA-MB-468Breast Cancer72 hoursIC50: 7.13 µM[8]

Table 2: Proliferative Effects of Doxycycline on Human Cell Lines

Cell LineIncubation TimeConcentrationEffect on ProliferationReference
MCF12A96 hours1 µg/mLReduced proliferation[4][8]
293T96 hours1 µg/mLReduced proliferation[4][8]
LNCaP96 hours100 ng/mLProliferative defect[4]

Experimental Protocols

Protocol 1: Determining the IC50 of Doxycycline using an MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Doxycycline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Doxycycline

  • DMSO (for dissolving Doxycycline)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare a stock solution of Doxycycline in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Doxycycline. Include vehicle-only controls (medium with the same concentration of DMSO).[17]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Doxycycline concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_doxy Prepare Doxycycline dilutions treat_cells Treat cells with Doxycycline prepare_doxy->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt add_solubilizer Add solubilization solution add_mtt->add_solubilizer read_plate Read absorbance at 570nm add_solubilizer->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the IC50 of Doxycycline.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxycycline Doxycycline p38_MAPK p38 MAPK Doxycycline->p38_MAPK Inhibits NF_kB_complex IκB-NF-κB Doxycycline->NF_kB_complex Inhibits Receptor Receptor Receptor->p38_MAPK Receptor->NF_kB_complex Gene_Expression Pro-inflammatory Gene Expression p38_MAPK->Gene_Expression NF_kB NF-κB NF_kB_complex->NF_kB NF_kB->Gene_Expression

Caption: Doxycycline's inhibitory effect on inflammatory signaling pathways.

References

Technical Support Center: Dimoxyline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dimoxyline" does not correspond to a standard chemical name in widely recognized chemical databases. Based on the name's structure, it is presumed to be a dimethoxy-substituted isoquinoline (B145761) derivative, likely an analog of papaverine. This guide provides troubleshooting advice for the synthesis of such compounds via common isoquinoline synthesis routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

The synthesis of this compound and related isoquinoline alkaloids typically proceeds through one of two primary reaction pathways: the Bischler-Napieralski reaction followed by oxidation, or the Pictet-Spengler reaction. This guide is divided into sections to address common issues encountered in each of these key synthetic steps.

Guide 1: Troubleshooting the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the target isoquinoline.[1][2][3]

Q1: My Bischler-Napieralski reaction is not working, or the yield is very low. What are the common causes?

Low or no yield in this reaction can often be attributed to several factors related to the substrate, reagents, or reaction conditions.[1][4]

Troubleshooting Low Yield in Bischler-Napieralski Synthesis

Potential Cause Recommended Solutions & Troubleshooting Steps
Inactive Aromatic Ring The aromatic ring of the β-arylethylamide substrate lacks sufficient electron-donating groups, hindering the electrophilic aromatic substitution.[4][5] Ensure your starting material has electron-donating groups (like methoxy (B1213986) groups). For less activated systems, use stronger dehydrating agents such as P₂O₅ in refluxing POCl₃.[1][4]
Poor Quality Reagents Impurities or moisture in the reagents or solvent can quench the reaction. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous solvents. Ensure all glassware is oven-dried.
Incomplete Reaction The reaction time may be too short or the temperature too low.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider switching to a higher-boiling solvent like xylene if using toluene (B28343).[6]
Decomposition High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1] Monitor the reaction closely and stop it once the starting material is consumed.[1] For sensitive substrates, consider milder conditions, such as using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base at lower temperatures.[1][4]
Formation of Styrene (B11656) Side Product A retro-Ritter reaction can occur, especially with certain substrates, leading to the formation of a styrene derivative.[5][6] This is evidence for a nitrilium ion intermediate.[6] Using the corresponding nitrile as a solvent can help shift the equilibrium away from this side reaction.[6]

Q2: The reaction mixture has turned into a thick, unmanageable tar. What should I do?

Tar formation is a common issue, often caused by overheating or extended reaction times.[1]

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial.[1]

  • Reaction Time: Stop the reaction as soon as TLC or LC-MS indicates the consumption of the starting material to prevent decomposition.[1]

  • Solvent: Ensure you are using enough solvent to maintain a stirrable mixture.[1]

Guide 2: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone for isoquinoline synthesis, involving the reaction of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[2][7]

Q3: I am observing low to no product formation in my Pictet-Spengler reaction. What could be the problem?

Several factors can contribute to the failure or low yield of a Pictet-Spengler reaction.[8]

Troubleshooting Low Yield in Pictet-Spengler Synthesis

Potential Cause Recommended Solutions & Troubleshooting Steps
Insufficiently Acidic Catalyst The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[8] Screen different Brønsted acids (e.g., trifluoroacetic acid - TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂).[8][9]
Decomposition of Starting Material The β-arylethylamine or aldehyde may be sensitive to harsh acidic conditions or high temperatures.[8] Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[8] For sensitive substrates, consider a two-step procedure: first form the Schiff base, then perform the acid-catalyzed cyclization.[7][8]
Poor Reagent Purity Impurities in the aldehyde or the presence of water in the solvent can inhibit the reaction.[8] Use a pure aldehyde and ensure the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[8]
Unfavorable Electronic Effects The reaction works best with electron-rich β-arylethylamines.[7][10] Electron-withdrawing groups on the aromatic ring will hinder the reaction.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction

This is a general guideline and may require optimization for specific substrates.

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. If the addition is exothermic, use an ice bath for cooling.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a beaker of crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline (B110456) product by column chromatography or recrystallization.[1]

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol is a general guideline and may need adjustment based on the specific substrates.

  • Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude tetrahydroisoquinoline product by column chromatography or recrystallization.

Visualizations

Reaction Mechanisms and Workflows

Bischler_Napieralski_Mechanism cluster_0 Bischler-Napieralski Reaction Amide β-Arylethylamide Intermediate Nitrilium Ion Intermediate Amide->Intermediate + Dehydrating Agent DehydratingAgent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product FinalProduct This compound (Isoquinoline) Product->FinalProduct Oxidation Oxidation Oxidation

Caption: Mechanism of the Bischler-Napieralski reaction for this compound synthesis.

Pictet_Spengler_Mechanism cluster_1 Pictet-Spengler Reaction Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase + Aldehyde Aldehyde Aldehyde IminiumIon Iminium Ion SchiffBase->IminiumIon + Acid AcidCatalyst Acid Catalyst Cyclization Intramolecular Cyclization IminiumIon->Cyclization Product Tetrahydroisoquinoline Cyclization->Product

Caption: Mechanism of the Pictet-Spengler reaction for isoquinoline synthesis.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckSubstrate Is the aromatic ring sufficiently activated? CheckReagents->CheckSubstrate Yes PurifyReagents Purify/dry reagents and solvents. CheckReagents->PurifyReagents No CheckConditions Are temperature and reaction time optimal? CheckSubstrate->CheckConditions Yes ModifySubstrate Use stronger activating conditions or modify substrate. CheckSubstrate->ModifySubstrate No OptimizeConditions Monitor reaction by TLC/LC-MS. Adjust T and time. CheckConditions->OptimizeConditions No Success Successful Synthesis CheckConditions->Success Yes PurifyReagents->CheckReagents ModifySubstrate->CheckSubstrate OptimizeConditions->CheckConditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Dimoxyline (Doxycycline) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimoxyline (commonly known as Doxycycline) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to increase the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound (Doxycycline) synthesis?

The most common precursors for the synthesis of Doxycycline (B596269) are Oxytetracycline and Methacycline.[1][2][3] The choice of starting material can influence the synthetic route and the overall yield.

Q2: What are the primary synthetic routes to produce Doxycycline?

The main synthetic strategies include:

  • Hydrogenolysis of Oxytetracycline: This is a common method involving the removal of a hydroxyl group.[1]

  • Hydrogenation of Methacycline: This route can also be employed, often with specific catalysts to control stereoselectivity.[1]

  • N-demethylation followed by re-methylation: This multi-step process is particularly useful for producing isotopically labeled Doxycycline.[2][3]

  • Neoglycosylation: This approach is used to create novel Doxycycline analogues by attaching sugar moieties.[4]

Q3: How can I improve the stereoselectivity towards the desired α-Doxycycline isomer?

Low stereoselectivity, leading to the formation of the less active β-Doxycycline isomer, is a common issue. To favor the formation of α-Doxycycline:

  • Use of Cyclodextrins: Complexing the starting material (e.g., Oxytetracycline) with β-cyclodextrin (β-CD) has been shown to significantly improve the yield of α-Doxycycline.[1] A one-step reaction using an oxytetracycline-cyclodextrin complex has been reported to yield 34.0% of the desired product under mild conditions.[1]

  • Catalyst Poisoning: For the hydrogenation of methacycline, using a poisoned Palladium on carbon (Pd/C) catalyst (e.g., with a thiourea/quinoline mixture) can create steric hindrance that favors the formation of α-Doxycycline, with reported enantioselectivity of 94.5%.[1]

Q4: What are the recommended catalysts for Doxycycline synthesis?

The choice of catalyst is critical for both yield and selectivity. Commonly used catalysts include:

  • Rhodium on activated carbon (Rh/AC)[1]

  • Rhodium on alumina (B75360) (Rh/Al₂O₃)[1]

  • Palladium on carbon (Pd/C), which can be modified for improved selectivity.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Overall Yield - Suboptimal reaction conditions (temperature, pressure, time).- Inefficient catalyst.- Poor solubility of reactants.- Side reactions leading to byproducts.- Optimize reaction parameters. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields compared to conventional heating.[1]- Screen different catalysts and supports (e.g., Rh/AC vs. Rh/Al₂O₃).[1]- Use co-solvents or additives to improve solubility. For instance, the addition of HCl can help solubilize the reactants.[1]- Employ methods to improve selectivity, such as using cyclodextrins, to minimize byproduct formation.[1]
Poor Stereoselectivity (High β-Doxycycline content) - Inappropriate catalyst or reaction conditions.- Lack of a chiral directing agent.- Use a poisoned Pd/C catalyst when starting from Methacycline.[1]- Pre-form a complex of the starting material with β-cyclodextrin before the reaction.[1] This has been shown to be more effective than adding the cyclodextrin (B1172386) in situ.[1]
Difficulty in Product Purification - Presence of closely related impurities or isomers.- Residual catalyst or reagents in the crude product.- Employ multi-step purification techniques such as reverse-phase flash chromatography followed by crystallization.[2][3]- Use chelating agents like EDTA to remove residual metal catalysts (e.g., iron salts).[2]
Inconsistent Results - Variability in starting material quality.- Inconsistent catalyst activity.- Poor control over reaction parameters.- Ensure the purity of starting materials using appropriate analytical techniques.- Use fresh, high-quality catalysts.- Implement precise control over reaction temperature, pressure, and stirring rate.

Quantitative Data on Reaction Conditions

The following table summarizes different reaction conditions and their reported outcomes in the synthesis of Doxycycline and its derivatives.

Starting Material Catalyst Solvent Key Conditions Product Yield (%) Reference
Oxytetracycline/β-CD complexRh/AC (5 wt%)H₂O50 °C, 5 bar H₂, 4 h, Microwaveα-Doxycycline34.0[1]
OxytetracyclineRh/AC (5 wt%)H₂O50 °C, 5 bar H₂, 2 h, Microwaveβ-Doxycycline16.1[1]
MethacyclinePd/C (0.4 wt%, poisoned)Not specifiedNot specifiedα-Doxycycline90.7 (conversion)[1]
Doxycycline (for labeled standard)-CHCl₃/isopropanolTwo-step: N-demethylation and re-methylationDoxycycline-[¹³CD₃]9 (overall)[2][3]
9-amino-doxycycline-DMFFour-step synthesisDoxycycline neoaglycon84 (overall)[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of α-Doxycycline using an Oxytetracycline-β-CD Complex

This protocol is adapted from a method demonstrating improved selectivity towards α-Doxycycline.[1]

1. Preparation of the Oxytetracycline-β-CD Complex:

  • Prepare the complex separately before the reaction, as in-situ formation is less effective.[1] (Specific complexation procedure details are not provided in the source).

2. Hydrogenolysis Reaction:

  • In a suitable microwave reactor vessel, combine 50 mg of the pre-formed Oxytetracycline/β-CD solid complex, 50 mg of 5 wt% Rhodium on activated carbon (Rh/AC), and 2 mL of H₂O.[1]
  • Seal the vessel and pressurize with H₂ to 5 bar.[1]
  • Heat the mixture to 50 °C using microwave irradiation and maintain for 4 hours with stirring.[1]

3. Work-up and Purification:

  • After the reaction, cool the vessel and carefully vent the H₂ pressure.
  • Filter the reaction mixture to remove the heterogeneous catalyst.
  • The Doxycycline product can be recovered from the filtrate, for example, by washing with 50% Ethanol.[1]

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Synthesis cluster_purification Step 3: Purification start Starting Material (e.g., Oxytetracycline) complex Complexation with β-Cyclodextrin start->complex Optional but recommended for selectivity reaction Hydrogenolysis Reaction (Catalyst: Rh/AC, H₂) Microwave Irradiation start->reaction Direct reaction complex->reaction filter Catalyst Filtration reaction->filter purify Product Recovery & Purification filter->purify end_product α-Doxycycline purify->end_product

Caption: General workflow for the selective synthesis of α-Doxycycline.

troubleshooting_flowchart start Low Yield or Poor Selectivity check_selectivity Is β-Doxycycline the major byproduct? start->check_selectivity improve_selectivity Implement Selectivity Enhancement: 1. Use β-CD complex 2. Use poisoned catalyst check_selectivity->improve_selectivity Yes check_conditions Review Reaction Conditions: - Temperature - Pressure - Solvent - Catalyst check_selectivity->check_conditions No optimize Systematically Optimize Parameters improve_selectivity->optimize check_purity Analyze Starting Material Purity check_conditions->check_purity check_purity->optimize end Improved Yield optimize->end

Caption: Troubleshooting flowchart for low yield in Doxycycline synthesis.

References

Technical Support Center: Dimoxyline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimoxyline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its primary mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in smooth muscle relaxation and vasodilation.[1]

Q2: What are the most common causes of inconsistent results in this compound experiments?

A2: Inconsistencies in experimental outcomes with this compound can often be attributed to several factors:

  • Solubility and Stability: this compound may have poor aqueous solubility and stability, leading to precipitation or degradation over time.[2][3]

  • Compound Preparation: Improper preparation of stock solutions and dilutions can introduce significant variability.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular response.[4]

  • Assay-Specific Parameters: Sub-optimal assay conditions, such as incubation times and reagent concentrations, can lead to inconsistent measurements.[5][6]

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target activities that can produce unexpected biological responses.

Q3: Are there any known off-target effects of this compound that could explain unexpected results?

A3: While primarily a PDE5 inhibitor, some researchers have reported potential off-target effects at higher concentrations, including interactions with other phosphodiesterase isoforms or unrelated signaling pathways. For instance, some small molecules have been observed to interact with pathways like the Protease-Activated Receptor 1 (PAR-1) signaling cascade.[][8] It is crucial to perform dose-response experiments to distinguish between primary and potential off-target effects.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound experiments.

Issue 1: Low or No Drug Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions and working dilutions for each experiment. Verify the recommended storage conditions for both powder and solutions.[6]
Incorrect Concentration Perform a serial dilution to test a wide range of concentrations to determine the optimal working concentration.[6]
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected biological response. Run positive and negative controls to validate assay performance.
Cell Viability Confirm that the cells are viable and healthy. Low cell viability can mask the effects of the drug.[5]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use precise pipetting techniques to seed cells evenly across all wells.[4]
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Precipitation of this compound Visually inspect solutions for any signs of precipitation before adding them to the cells. Consider using a different solvent or reducing the final concentration if precipitation is observed.[3]
Issue 3: Unexpected Cellular Toxicity
Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells.[4] Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
Off-Target Effects High concentrations of this compound may induce toxicity through off-target mechanisms. Lower the concentration to a range where the primary PDE5 inhibitory effect is observed without significant cell death.
Contamination Check for microbial contamination in cell cultures and reagents.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can influence experimental outcomes.

Table 1: Recommended Solvent Concentrations and Storage

ParameterRecommendationRationale
Primary Solvent DMSOOffers good solubility for many organic compounds.
Stock Solution Concentration 10-50 mMHigher concentrations may lead to precipitation upon storage.
Final Solvent Concentration in Assay < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.[4]
Stock Solution Storage -20°C or -80°C in small aliquotsPrevents repeated freeze-thaw cycles which can degrade the compound.[6]
Aqueous Solution Stability Limited, prepare freshAqueous solutions of similar compounds can be unstable, leading to changes in pH and degradation.[2]

Table 2: General Experimental Parameters

ParameterRecommended RangeRationale
Cell Seeding Density Varies by cell lineShould be optimized to ensure cells are in the exponential growth phase during the experiment.[4]
Treatment Duration 12 - 48 hoursDependent on the cell cycle time and the specific endpoint being measured.[4]
Concentration Range for IC50 Determination 1 nM - 100 µM (logarithmic dilutions)A wide range is necessary to accurately determine the potency of the compound.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure: a. Allow this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C. g. For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: Cell Viability Assay (MTT)
  • Materials: 96-well plate, cells in culture, this compound working solutions, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure: a. Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. b. The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). c. Incubate the plate for the desired treatment duration (e.g., 24, 48 hours). d. Four hours before the end of the incubation, add 10 µL of MTT reagent to each well. e. Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation. f. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Workflows

Dimoxyline_Signaling_Pathway cluster_PDE5 This compound Primary Target cluster_downstream Downstream Effects This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP_degradation cGMP Degradation PDE5->cGMP_degradation Catalyzes cGMP cGMP cGMP->cGMP_degradation Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Primary signaling pathway of this compound as a PDE5 inhibitor.

Dimoxyline_Off_Target_Pathway cluster_PAR1 Potential Off-Target Interaction Dimoxyline_High_Conc This compound (High Concentration) PAR1 PAR1 Receptor Dimoxyline_High_Conc->PAR1 Inhibits Calcium_Influx Calcium Influx PAR1->Calcium_Influx Activates MAPK_Pathway MAPK Signaling PAR1->MAPK_Pathway Activates Troubleshooting_Workflow start Inconsistent Results Observed check_solubility Check Compound Solubility & Stability - Prepare fresh solutions - Visually inspect for precipitation start->check_solubility review_protocol Review Experimental Protocol - Pipetting accuracy - Incubation times check_solubility->review_protocol [Solubility OK] inconsistent Still Inconsistent check_solubility->inconsistent [Issue Found] validate_cells Validate Cell Health - Check viability - Test for contamination review_protocol->validate_cells [Protocol OK] review_protocol->inconsistent [Issue Found] optimize_assay Optimize Assay Parameters - Titrate reagents - Run controls validate_cells->optimize_assay [Cells OK] validate_cells->inconsistent [Issue Found] consistent Results Consistent? optimize_assay->consistent contact_support Contact Technical Support inconsistent->contact_support

References

Dimoxyline assay variability and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimoxyline assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the variability and optimization of this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an isoquinoline (B145761) derivative that functions as a phosphodiesterase (PDE) inhibitor.[1][2][3] Its primary mechanism of action is to block the phosphodiesterase 5 (PDE5) enzyme. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[4][5][6]

Q2: What are the common types of in vitro assays used to determine the potency of this compound?

A2: The potency of this compound as a PDE5 inhibitor is typically determined by measuring its half-maximal inhibitory concentration (IC50) using various in vitro enzymatic assays. Common methods include:

  • Colorimetric Assays: These assays often involve a multi-step reaction where the product of the PDE5 reaction is converted into a colored substance that can be quantified using a spectrophotometer.[5][7][8][9]

  • Fluorescence Polarization (FP) Assays: FP assays utilize a fluorescently labeled cGMP substrate. When PDE5 hydrolyzes the substrate, the change in the polarization of emitted light is measured to determine enzyme activity.[6]

  • Luminescent Assays: These assays measure the depletion of a cyclic nucleotide (cAMP or cGMP) by PDE. The remaining cyclic nucleotide drives a kinase reaction that results in a change in ATP levels, which is detected as a luminescent signal.[10]

  • Radiometric Assays: These assays use a radiolabeled substrate (e.g., [3H]-cGMP) to measure PDE activity.[11]

Troubleshooting Guide

Issue 1: High Variability or Inconsistent IC50 Values

High variability between replicate experiments or inconsistent IC50 values are common challenges in enzyme inhibition assays.[2][4][12][13] The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Compound Instability or Solubility Issues Verify the solubility of this compound in the assay buffer and visually inspect for any precipitation, especially at higher concentrations. Prepare fresh dilutions for each experiment from a stable stock solution (e.g., in DMSO). To assess stability, you can incubate this compound in the assay buffer for the duration of the experiment and then check its integrity using a method like HPLC.[4]
Inconsistent Enzyme Activity Ensure the PDE5 enzyme is stored and handled properly to maintain its activity. Run a positive control with a known PDE5 inhibitor (e.g., sildenafil) in parallel to confirm that the assay is performing as expected.[4]
Sub-optimal Substrate Concentration The IC50 value of a competitive inhibitor like this compound is dependent on the substrate (cGMP) concentration. It is recommended to use a cGMP concentration at or below its Michaelis constant (Km) for the PDE5 enzyme.[4][14]
Pipetting Errors and Inconsistent Protocols Use calibrated pipettes and ensure all experimental steps, such as incubations and washes, are standardized. Following a strict Standard Operating Procedure (SOP) can help minimize operator-dependent variability.[2]
Assay Buffer Composition The composition of the assay buffer, including pH and ionic strength, can significantly impact enzyme activity. Use an optimized and consistent buffer for all experiments.[15][16]

Issue 2: Low Assay Sensitivity or Weak Signal

A weak signal can make it difficult to distinguish between positive and negative results.

Potential Cause Troubleshooting Steps
Insufficient Enzyme Concentration Titrate the PDE5 enzyme to determine the optimal concentration that yields a robust signal without depleting the substrate too quickly.
Sub-optimal Incubation Times and Temperatures Optimize the incubation times and temperature for the enzymatic reaction to ensure it proceeds within the linear range.[11][15]
Inappropriate Detection Reagents Ensure that the detection reagents are not degraded and are used at their optimal concentrations.
"Edge Effect" in Microplates The "edge effect" is caused by increased evaporation in the outer wells of a microplate, leading to inconsistent results. To mitigate this, avoid using the outer wells or ensure proper sealing of the plate.[15]

Experimental Protocols

Protocol 1: Colorimetric PDE5 Inhibition Assay

This protocol is based on the principle of measuring the inorganic phosphate (B84403) (Pi) released from the hydrolysis of cGMP.

Materials:

  • Recombinant human PDE5A1

  • cGMP (substrate)

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • Malachite Green (MLG) reagent

  • This compound and a positive control (e.g., sildenafil)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the diluted this compound or control, and the PDE5 enzyme. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding cGMP and CIAP to each well. The CIAP will convert the GMP product into guanosine and inorganic phosphate (Pi).

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, ensuring the reaction stays within the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the released inorganic phosphate.

  • Data Acquisition: After a 20-30 minute color development period, measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Protocol 2: Fluorescence Polarization (FP) PDE5 Inhibition Assay

This protocol measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.

Materials:

  • Recombinant human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • Binding Agent (provided in commercial kits)

  • This compound and a positive control

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control. Dilute the PDE5 enzyme and the FAM-Cyclic-3′,5′-GMP substrate in the assay buffer.

  • Inhibitor and Enzyme Incubation: In a 96-well black microplate, add the diluted this compound or control, followed by the diluted PDE5 enzyme. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding the Binding Agent to all wells.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis: Calculate the percentage of inhibition based on the change in millipolarization (mP) units and determine the IC50 value.[6]

Visualizations

Signaling Pathway

cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes cGMP to Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow: Colorimetric Assay

cluster_workflow Colorimetric PDE5 Inhibition Assay Workflow A Prepare Serial Dilutions of this compound B Add this compound and PDE5 to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with cGMP and CIAP C->D E Incubate at 37°C D->E F Stop Reaction and Add Malachite Green Reagent E->F G Measure Absorbance at ~630 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a typical colorimetric PDE5 inhibition assay.

Troubleshooting Logic

Start Inconsistent IC50 Results? Solubility Check Compound Solubility & Stability Start->Solubility Solubility->Start [If Not OK, Address Issue] Enzyme Verify Enzyme Activity Solubility->Enzyme [If OK] Enzyme->Start [If Not OK, Address Issue] Substrate Optimize Substrate Concentration Enzyme->Substrate [If OK] Substrate->Start [If Not OK, Address Issue] Protocol Standardize Protocol Substrate->Protocol [If OK] End Consistent Results Protocol->End

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Challenges in Working with Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with isoquinoline (B145761) compounds.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of isoquinoline compounds.

Synthesis

Bischler-Napieralski Reaction

  • Question: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the common causes?

    • Answer: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

      • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1]

      • Ineffective Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough. A stronger agent, such as a mixture of P₂O₅ and POCl₃, or modern reagents like triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, may be necessary.[1]

      • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene (B11656) derivative. This is more common when the resulting styrene is highly conjugated.[2]

      • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of tar.[1]

  • Question: How can I minimize the formation of byproducts in my Bischler-Napieralski reaction?

    • Answer: To minimize byproducts, consider the following:

      • Use Milder Conditions: For sensitive substrates, employing milder conditions, such as the Tf₂O/2-chloropyridine system, can prevent degradation.

      • Control Reaction Time and Temperature: Monitor the reaction progress closely using TLC to determine the optimal reaction time and avoid prolonged heating.

      • Choice of Solvent: Using a nitrile solvent can sometimes shift the equilibrium away from the retro-Ritter side reaction.[2][3]

Pictet-Spengler Reaction

  • Question: I am observing low to no product formation in my Pictet-Spengler reaction. What should I troubleshoot?

    • Answer: Common reasons for low or no yield in a Pictet-Spengler reaction include:

      • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion. Ensure your acid catalyst (e.g., HCl, TFA) is of good quality and used in an appropriate amount.[4]

      • Decomposition of Starting Materials: Tryptophan derivatives can be sensitive to harsh acidic conditions. Milder conditions or a two-step procedure (formation of the Schiff base first, followed by acid-catalyzed cyclization) may be beneficial.[4]

      • Poor Quality Reagents: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[4]

  • Question: How can I control the diastereoselectivity of my Pictet-Spengler reaction?

    • Answer: The diastereoselectivity can be influenced by:

      • Reaction Conditions: Thermodynamic control (harsher conditions) often favors the trans isomer, while kinetic control (milder conditions) may favor the cis isomer. Careful optimization of acid concentration and temperature is key.

      • Protecting Groups: The use of protecting groups on the β-arylethylamine or aldehyde can influence the stereochemical outcome.

Pomeranz-Fritsch Reaction

  • Question: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline. What are potential issues?

    • Answer: Low yields in the Pomeranz-Fritsch synthesis can be due to:

      • Inefficient Cyclization: The acid-catalyzed cyclization of the benzalaminoacetal is a critical step. The choice and concentration of the acid (e.g., concentrated sulfuric acid) are crucial.[5][6]

      • Side Reactions: Alternative cyclization pathways can occur, especially with certain substitution patterns on the benzaldehyde (B42025).

      • Stability of Intermediates: The intermediates in the reaction can be unstable under the harsh acidic conditions.

Purification
  • Question: I am having difficulty purifying my isoquinoline compound using column chromatography. The compound is either not eluting or is streaking.

    • Answer:

      • Compound Not Eluting: If your compound is not eluting from a silica (B1680970) gel column, the mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. If the compound is very polar, it might be irreversibly adsorbed to the silica. In this case, consider using a different stationary phase like alumina (B75360) or a reversed-phase column.

      • Streaking/Tailing: This is often due to the basic nature of the isoquinoline nitrogen interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to your mobile phase can significantly improve the peak shape.

  • Question: My isoquinoline derivative seems to be decomposing on the silica gel column. What can I do?

    • Answer: Some isoquinoline derivatives are sensitive to the acidic nature of silica gel.

      • Deactivate the Silica Gel: You can neutralize the acidic sites by flushing the column with a solvent system containing a small amount of a base (e.g., triethylamine) before loading your sample.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.

Stability and Handling
  • Question: My isoquinoline compound is turning brown upon storage. Why is this happening and how can I prevent it?

    • Answer: Many nitrogen-containing heterocycles, including isoquinolines, are prone to oxidation and can darken over time when exposed to air and light. To prevent this, store your compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[7]

  • Question: Are there any specific safety precautions I should take when working with isoquinoline compounds?

    • Answer: Yes, isoquinoline and its derivatives should be handled with care.

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

      • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

      • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

II. Data Presentation

Synthesis Reaction Yields

Table 1: Bischler-Napieralski Reaction Yields with Various Reagents

β-Arylethylamide SubstrateReagentSolventTemperatureTime (h)Yield (%)
N-Acetyl-3,4-dimethoxyphenethylaminePOCl₃AcetonitrileReflux285
N-Acetyl-3,4-dimethoxyphenethylamineP₂O₅, POCl₃TolueneReflux1.592
N-Trifluoroacetyl-phenethylamineTf₂O, 2-chloropyridineDichloromethane (B109758)0 °C to rt178
N-Benzoyl-phenethylaminePolyphosphoric acid (PPA)-150 °C365

Table 2: Pictet-Spengler Reaction Yields under Different Acidic Conditions

β-ArylethylamineAldehydeAcid CatalystSolventTemperatureTime (h)Yield (%)
TryptamineFormaldehydeHClWaterRoom Temp.2490
TryptamineBenzaldehydeTrifluoroacetic acid (TFA)DichloromethaneRoom Temp.1275
PhenethylamineAcetaldehydeH₂SO₄EthanolReflux660
DopamineGlyoxylic acidFormic acidWater50 °C882

Table 3: Pomeranz-Fritsch Reaction Yields for Isoquinoline Synthesis

Benzaldehyde DerivativeAminoacetalAcidTemperatureTime (h)Yield (%)
BenzaldehydeAminoacetaldehyde diethyl acetal (B89532)Conc. H₂SO₄100 °C455
3,4-DimethoxybenzaldehydeAminoacetaldehyde diethyl acetalConc. H₂SO₄100 °C370
BenzaldehydeAminoacetaldehyde dimethyl acetalPolyphosphoric acid (PPA)120 °C562
4-ChlorobenzaldehydeAminoacetaldehyde diethyl acetalTrifluoroacetic anhydrideRoom Temp.1245

III. Experimental Protocols

Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinoline (B110456)

This protocol describes the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide using phosphorus oxychloride.

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 2.0 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the β-arylethylamide and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the crude product by column chromatography on silica gel.

Pictet-Spengler Synthesis of Tetrahydroisoquinoline

This protocol outlines the synthesis of a tetrahydroisoquinoline from a β-arylethylamine and an aldehyde using an acid catalyst.

Materials:

  • β-Arylethylamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA, 1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine in anhydrous dichloromethane.

  • Add the aldehyde to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude tetrahydroisoquinoline.

  • Purify the product by flash column chromatography.

Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol describes the synthesis of isoquinoline from a benzaldehyde and an aminoacetal.[6]

Materials:

  • Benzaldehyde (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.0 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Formation of the Benzalaminoacetal: In a flask, mix the benzaldehyde and aminoacetaldehyde diethyl acetal. The condensation is typically exothermic and may proceed without heating. Stir for 1 hour at room temperature.

  • Cyclization: Cool the crude benzalaminoacetal in an ice bath. Slowly and carefully, add concentrated sulfuric acid with vigorous stirring.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Make the solution basic (pH > 10) by the slow addition of 10% sodium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the ether extracts, dry over anhydrous potassium carbonate, and filter.

  • Evaporate the solvent to give the crude isoquinoline.

  • Purify by distillation or column chromatography.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Topoisomerase_Inhibition_Workflow cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Indenoisoquinoline Top1_binds_DNA Topoisomerase I (Top1) binds to supercoiled DNA DNA_cleavage Top1 creates a single-strand break via a covalent bond Top1_binds_DNA->DNA_cleavage DNA_rotation DNA rotates to relieve supercoiling DNA_cleavage->DNA_rotation Ternary_complex Stabilized Top1-DNA-Inhibitor Ternary Complex DNA_cleavage->Ternary_complex DNA_religation Top1 religates the DNA backbone DNA_rotation->DNA_religation Top1_dissociates Top1 dissociates, leaving relaxed DNA DNA_religation->Top1_dissociates Indenoisoquinoline Indenoisoquinoline Derivative Indenoisoquinoline->Ternary_complex Ternary_complex->DNA_religation Inhibition Replication_fork_collision Replication Fork Collision Ternary_complex->Replication_fork_collision DNA_damage Double-Strand Breaks & DNA Damage Replication_fork_collision->DNA_damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of topoisomerase I inhibition by indenoisoquinoline derivatives.

General_Synthesis_Workflow Start Starting Materials (e.g., β-arylethylamine, aldehyde) Reaction Reaction (e.g., Pictet-Spengler) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Crude Crude Product Drying->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure Isoquinoline Derivative Purification->Pure Characterization Characterization (NMR, MS) Pure->Characterization

Caption: General experimental workflow for the synthesis and purification of isoquinolines.

References

Adjusting pH for optimal Dimoxyline activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxycycline (B596269).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Doxycycline activity and stability?

A1: Doxycycline's stability and solubility are significantly influenced by pH. For optimal stability, a lower pH is generally better.[1] Solutions are more stable at an acidic pH, while they tend to precipitate in alkaline conditions.[2] The solubility of doxycycline is optimal at a low pH (<3).[3] Studies have shown that for a pH below 6, the transition to a less active form is slow, whereas an increase in pH accelerates deactivation.[1]

Q2: How does pH affect the preparation of Doxycycline solutions for experiments?

A2: When preparing Doxycycline solutions, especially for administration in drinking water for animal studies, the pH of the water is a critical factor. To improve solubility and stability, it is common to use a pH corrector, such as citric acid, to lower the pH of the solution.[3] This prevents the precipitation of Doxycycline, which can occur within hours in unconditioned water due to the formation of complexes with ions like calcium, magnesium, and iron.[3]

Q3: What is the primary mechanism of action of Doxycycline?

A3: Doxycycline is a broad-spectrum antibiotic that functions primarily by inhibiting bacterial protein synthesis.[4][5][6][7] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[4][5] This action effectively halts the elongation of peptide chains, leading to the inhibition of bacterial growth (bacteriostatic effect).[5][7]

Q4: Beyond its antibiotic activity, what other cellular effects does Doxycycline have?

A4: Doxycycline exhibits several effects beyond its primary antibacterial action. It has anti-inflammatory properties and can modulate various signaling pathways.[6][7][] For instance, it can inhibit matrix metalloproteinases (MMPs), suppress the phosphorylation of focal adhesion kinase (FAK), and reduce the expression of various cytokines and anti-apoptotic proteins.[] It has also been shown to influence signaling pathways such as p38 MAPK and NF-κB.[9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected Doxycycline activity in vitro.

Possible CauseTroubleshooting Step
Suboptimal pH of Culture Medium Verify and adjust the pH of your experimental medium. For many bacterial strains, a pH between 7.2 and 7.4 is recommended for susceptibility testing.[10]
Doxycycline Degradation Prepare fresh Doxycycline solutions for each experiment. Avoid prolonged storage in neutral or alkaline solutions. For storage, use an appropriate acidic buffer.
Formation of Inactive Epimers If working in a pH range of 3-5, be aware of the potential for epimerization at the C4 position, which leads to a less active isomer.[10]
Chelation with Metal Ions Ensure your medium does not contain high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that can chelate Doxycycline and reduce its bioavailability.[2]

Issue 2: Precipitation of Doxycycline in solution.

Possible CauseTroubleshooting Step
High pH of the Solvent Doxycycline is more soluble in acidic conditions. Lower the pH of your solvent (e.g., water) using a suitable acidifier like citric acid, especially for stock solutions.[3]
Presence of Divalent/Trivalent Ions Doxycycline can form insoluble complexes with ions like Ca²⁺, Mg²⁺, and Fe³⁺.[3] Use deionized, distilled water for preparing solutions. If using buffered solutions, check for the presence of these ions. A chelating agent can be used to scavenge these ions.[3]
Concentration Exceeds Solubility Limit Check the solubility of Doxycycline at the specific pH and temperature of your experiment. Prepare a more dilute solution if necessary.

Quantitative Data Summary

Table 1: pH-Dependent Solubility and Stability of Doxycycline

pHSolubilityStabilityReference
< 3OptimalHigh[3]
4.01.5 µg/mL-[11]
< 6-Slow degradation to less active form[1]
7.0 - 8.0-Preferred pH for biotransformation by some bacteria[11]
10.05 mg/mL-[11]
AlkalinePrecipitatesLow[2]

Experimental Protocols

Protocol 1: Preparation of Doxycycline Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of Doxycycline hyclate powder.

  • Dissolution: Dissolve the powder in deionized water or a suitable acidic buffer. To enhance solubility and stability, the pH of the water can be lowered using citric acid.[3]

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, acidic conditions are preferable.

Protocol 2: Quantification of Doxycycline by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • For biological samples like plasma, perform a solid-phase extraction (SPE) to isolate the Doxycycline.[12]

    • For tablet dosage forms, weigh and powder the tablets, dissolve in a suitable diluent, sonicate, filter, and dilute to the desired concentration.[12]

  • HPLC Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C8 or C18 reversed-phase column.[12]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH 4.0).[12]

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detection Wavelength: 325 nm.[12]

    • Column Temperature: Ambient (e.g., 25°C).[12]

  • Quantification: Prepare a standard curve with known concentrations of Doxycycline to quantify the amount in the sample.

Visualizations

Doxycycline_Mechanism cluster_bacterium Bacterial Cell 30S_Ribosome 30S Ribosomal Subunit mRNA_Ribosome_Complex mRNA-Ribosome Complex 30S_Ribosome->mRNA_Ribosome_Complex Protein_Synthesis Protein Synthesis mRNA_Ribosome_Complex->Protein_Synthesis Inhibited Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Inhibited Doxycycline Doxycycline Doxycycline->30S_Ribosome Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->mRNA_Ribosome_Complex Blocked by Doxycycline

Caption: Doxycycline's mechanism of inhibiting bacterial protein synthesis.

Doxycycline_Signaling_Inhibition cluster_inflammatory_pathway Inflammatory Signaling Doxycycline Doxycycline p38_MAPK p38 MAPK Phosphorylation Doxycycline->p38_MAPK Inhibits NF_kB NF-κB Nuclear Translocation Doxycycline->NF_kB Inhibits LPS LPS LPS->p38_MAPK LPS->NF_kB Proinflammatory_Mediators Proinflammatory Mediators (ROS, NO, TNF-α, IL-1β) p38_MAPK->Proinflammatory_Mediators NF_kB->Proinflammatory_Mediators

Caption: Doxycycline's inhibition of p38 MAPK and NF-κB signaling pathways.

Experimental_Workflow_pH_Adjustment Start Prepare Doxycycline Solution Check_pH Measure pH of Solvent (e.g., Water) Start->Check_pH pH_High Is pH > 6? Check_pH->pH_High Add_Acid Add pH Corrector (e.g., Citric Acid) pH_High->Add_Acid Yes Dissolve_Doxycycline Dissolve Doxycycline pH_High->Dissolve_Doxycycline No Add_Acid->Dissolve_Doxycycline Final_Solution Stable and Soluble Doxycycline Solution Dissolve_Doxycycline->Final_Solution

Caption: Workflow for preparing a stable Doxycycline solution by adjusting pH.

References

Technical Support Center: Dimoxyline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dimoxyline" is not found in the current scientific literature. The following technical support guide is a template created for a hypothetical compound to illustrate how to address cell toxicity issues for researchers, scientists, and drug development professionals. The mechanisms, data, and protocols are based on common principles of in vitro toxicology.

Mechanism of Action

This compound is a novel synthetic compound under investigation for its therapeutic potential. However, at higher concentrations or in sensitive cell lines, it can induce cytotoxicity. The primary proposed mechanism of this compound-induced cell death is through the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses that can lead to apoptosis.[1][2][3]

Upon cellular uptake, this compound is hypothesized to induce intracellular reactive oxygen species (ROS), leading to the activation of upstream kinases that phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus to promote the expression of pro-apoptotic genes.[2][3] Additionally, JNK can act on mitochondrial proteins to initiate the intrinsic apoptotic pathway.[2][3]

Dimoxyline_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cellular Uptake ASK1 ASK1 (MAP3K) ROS->ASK1 Activation MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates Bcl2_family Bcl-2 Family Modulation JNK->Bcl2_family Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Translocation & Phosphorylation Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Pro_apoptotic_genes ↑ Pro-apoptotic Gene Expression cJun->Pro_apoptotic_genes Caspase_3 Caspase-3 Activation Pro_apoptotic_genes->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

Q2: What is the stability of this compound in solution?

A2: We recommend preparing fresh dilutions of this compound from a frozen stock for each experiment. Stock solutions in DMSO can be stored at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: What are the typical signs of cytotoxicity to watch for during my experiments?

A3: Signs of cytotoxicity can manifest in several ways. Morphologically, you may observe a decrease in cell density, changes in cell shape (e.g., rounding and detachment of adherent cells), cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.[5] On a molecular level, signs include decreased metabolic activity, loss of membrane integrity, and activation of caspases.[5]

Q4: At what concentrations should I expect to see cytotoxicity?

A4: The cytotoxic concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. See the table below for example IC50 values in common cell lines after 48 hours of treatment.

Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer15.2 ± 2.1
A549Lung Cancer25.8 ± 3.5
MCF-7Breast Cancer10.5 ± 1.8
HepG2Liver Cancer42.1 ± 5.6
JurkatT-cell Leukemia8.9 ± 1.2

Caption: Example IC50 values for this compound after 48-hour treatment.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

High variability between replicate wells or experiments can obscure the true effect of this compound.

Q: My results from the MTT/LDH assay are inconsistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors, including cell handling, reagent preparation, and procedural variations.[6]

Troubleshooting Steps:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Avoid using cells that are over-confluent.[4]

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[5]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]

  • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[4]

Troubleshooting_Variability cluster_feedback Feedback Loop Start High Variability Observed Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Seeding Verify Cell Seeding Uniformity Check_Cells->Check_Seeding Cells Healthy Check_Reagents Assess Reagent Quality & Prep Check_Seeding->Check_Reagents Seeding Uniform Check_Timing Standardize Incubation Times Check_Reagents->Check_Timing Reagents OK Re_evaluate Re-evaluate Protocol Check_Timing->Re_evaluate Timing Consistent Re_evaluate->Check_Cells If problem persists End Consistent Results Re_evaluate->End Protocol Optimized

Caption: Workflow for troubleshooting high variability in cytotoxicity assays.

Problem 2: Unexpectedly low or no cytotoxicity observed.

Q: I am not observing the expected level of cell death with this compound treatment. Why might this be?

A: A lack of cytotoxic response can be due to several factors, from the compound's activity to the assay conditions.

Troubleshooting Steps:

  • Compound Inactivity: The this compound compound may have degraded due to improper storage. Store the compound as recommended and prepare fresh dilutions for each experiment.[5]

  • Suboptimal Assay Conditions:

    • Time Course: The incubation time with this compound may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5]

    • Cell Density: Ensure that the cell density is appropriate for the chosen assay, as both too few and too many cells can affect the results.[5]

  • Cell Line Resistance: The cell line you are using may be resistant to this compound-induced cytotoxicity. Confirm the expression of key pathway components (e.g., JNK, caspases) in your cell line. Consider testing this compound on a sensitive cell line as a positive control.

Problem 3: Assay-specific issues.

Q: My MTT assay absorbance readings are very low, even in the control wells. What should I do?

A: Low absorbance readings in an MTT assay suggest insufficient formazan (B1609692) production.[4]

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[4]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.[7]

  • Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Gently shake the plate for 15 minutes after adding the solubilization solution.[5]

Q: My LDH assay shows high background LDH release in the untreated control wells. What does this indicate?

A: High background LDH release suggests that the control cells are stressed or dying.[4]

Troubleshooting Steps:

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death.[4]

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[8]

  • Serum Interference: The serum used to supplement the culture medium may have high endogenous LDH activity. It's recommended to test the serum for LDH activity or use a serum-free medium during the assay.[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

MTT_Workflow Start Start MTT Assay Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate Overnight Seed_Cells->Incubate_Adhere Treat_Cells 2. Treat with This compound Incubate_Adhere->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT 3. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 4. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Plate 5. Read Absorbance at 570 nm Solubilize->Read_Plate End End Read_Plate->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Medium only.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]

  • Cell Seeding and Treatment: Treat cells in a 6-well or 12-well plate with this compound for the desired time.

  • Cell Lysis:

    • Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[11]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new tube.

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[11]

References

Technical Support Center: Optimizing HPLC Separation for Dimoxyline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the HPLC analysis of Dimoxyline. The methodologies and issues discussed are largely based on studies of Doxycycline (B596269), a closely related tetracycline (B611298) antibiotic that shares significant structural and chemical similarities. Therefore, the optimization and troubleshooting strategies presented here are highly applicable to this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is most common for tetracycline antibiotics. A C8 or C18 column is a standard choice. The mobile phase typically consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier such as acetonitrile (B52724) or methanol.[1][2][3] Detection is usually performed using a UV detector at a wavelength of around 350 nm.[4][5]

Q2: Why is controlling the mobile phase pH important for this compound analysis?

A2: Controlling the pH is critical because this compound, like other tetracyclines, has multiple ionizable groups. Its charge state changes with pH, which significantly affects its retention on a reversed-phase column. For instance, at a low pH of around 2.5, the molecule exists as a cation, leading to good elution from the column.[1] Operating near the analyte's pKa can lead to peak tailing and poor peak shape.[6][7]

Q3: What are the common degradation products of this compound I should be aware of?

A3: Common degradation products for the closely related Doxycycline include 6-epidoxycycline (B601466) and metacycline.[4] A robust, stability-indicating HPLC method should be able to separate the main this compound peak from these and any other potential degradants that may form under stress conditions like acid or base hydrolysis, oxidation, or heat.[1][2]

Q4: How can I confirm the identity of the this compound peak?

A4: Peak identity can be confirmed by comparing the retention time of the peak in your sample to that of a known this compound reference standard run under the same chromatographic conditions. For greater certainty, especially in complex matrices, techniques like mass spectrometry (LC-MS) or using a photodiode array (PDA) detector to compare UV spectra can be employed.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in the analysis of tetracyclines and can compromise the accuracy of quantification.[1][8] It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact strongly with basic analytes like this compound, causing tailing.[6][9]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, reducing these secondary interactions.[1][9]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these interactions.

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[10]

  • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degrading.

    • Solution 1: Flush the Column: Flush the column with a strong solvent to remove contaminants.[9]

    • Solution 2: Replace the Guard Column/Column: If the problem persists after flushing, replace the guard column or the analytical column itself.[11]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume and re-run the analysis.[8][12]

Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Poor Resolution

Q: I am not getting adequate separation between my this compound peak and an impurity or another analyte. How can I improve resolution?

A: Poor resolution can prevent accurate quantification. Resolution can be improved by adjusting the mobile phase, flow rate, or column parameters.[12][13]

Potential Causes & Solutions:

  • Incorrect Mobile Phase Strength: If the organic content is too high, analytes will elute too quickly with little retention, leading to poor separation.

    • Solution: Decrease Organic Content: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and improve the chances of separation.

  • Suboptimal Mobile Phase pH: The pH can alter the selectivity between this compound and its impurities.

    • Solution: Adjust pH: Experiment with small changes in the mobile phase pH to see if the relative retention of the peaks changes, which can improve separation.[14]

  • High Flow Rate: A flow rate that is too high may not allow for sufficient partitioning between the mobile and stationary phases.

    • Solution: Reduce Flow Rate: Decreasing the flow rate can improve resolution, although it will increase the run time.[1][12] For example, one study noted that decreasing the flow rate from 1.0 to 0.8 mL/min improved resolution between doxycycline and its degradation products.[1]

  • Column Inefficiency: The column may be old, or the chosen stationary phase may not be optimal.

    • Solution 1: Change Column Chemistry: If adjusting mobile phase and flow rate doesn't work, try a column with a different stationary phase (e.g., switching from C18 to C8 or a phenyl column) to alter selectivity.[7]

    • Solution 2: Increase Column Length/Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (efficiency), which can improve resolution.[15]

Issue 3: Retention Time Variability

Q: The retention time for my this compound peak is shifting between injections or between runs. What could be causing this?

A: Unstable retention times can lead to incorrect peak identification and integration.[16] This issue is often related to the mobile phase, temperature, or column equilibration.[17]

Potential Causes & Solutions:

  • Mobile Phase Composition Change: If using pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to longer retention times.[18]

    • Solution: Use Online Mixing or Fresh Batches: Use an HPLC pump with online mixing capabilities. If mixing manually, prepare fresh mobile phase daily and keep the reservoir covered.[11]

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.

    • Solution: Increase Equilibration Time: Ensure the column is flushed with at least 5-10 column volumes of the mobile phase before the first injection and between gradient runs.[10]

  • Temperature Fluctuations: The laboratory temperature can affect retention times, especially for ionizable compounds.[18][19]

    • Solution: Use a Column Oven: A thermostatically controlled column oven will maintain a constant temperature, leading to more reproducible retention times.[11]

  • Pump or System Leaks: Leaks in the system will cause the flow rate to fluctuate, leading to variable retention times.

    • Solution: System Check: Inspect all fittings and connections for leaks. Check pump seals for wear and salt buildup.[11][17]

Data & Protocols

Table 1: Example HPLC Methods for Doxycycline Analysis
ParameterMethod 1[4]Method 2[5]Method 3[2]
Column Phenomenex Luna 5 µm C8, 250 x 4.6 mmReversed-phase C18C8, 250 mm x 4.0 mm, 5.0 µm
Mobile Phase Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5Acetonitrile:Water with Orthophosphoric Acid (20:80 v/v), pH 2.5Acetonitrile:Potassium Dihydrogenorthophosphate buffer (40:60 v/v), pH 4.0
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Temperature Ambient40°CAmbient (25°C)
Detection UV at 350 nmUV at 350 nmUV at 325 nm
Table 2: Effect of Mobile Phase Composition on Retention Time

This data is based on a study optimizing the separation of Doxycycline.[1]

% Methanol in Mobile PhaseRetention Time (min)Observation
30%~20Very long retention, not ideal for routine analysis.
40%DecreasedRetention time reduced to a more reasonable value.
50%Further DecreasedOptimal balance of retention and analysis time achieved.
Experimental Protocol: General RP-HPLC Method for this compound

This protocol is a generalized example based on common methodologies for Doxycycline.[1][2][4]

1. Mobile Phase Preparation (Example: Acetonitrile/Buffer)

  • Prepare the aqueous buffer: Dissolve the appropriate amount of ammonium acetate or potassium dihydrogen phosphate (B84403) in HPLC-grade water.

  • Adjust the pH of the buffer to 2.5 using an acid like perchloric or phosphoric acid.[1][4]

  • Filter the buffer through a 0.45 µm filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 74:26 v/v).

  • Degas the mobile phase using sonication or helium sparging before use.

2. Standard Solution Preparation

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve and dilute it in the mobile phase to create a stock solution (e.g., 250 µg/mL).

  • Perform serial dilutions from the stock solution with the mobile phase to create calibration standards at various concentrations.

3. Sample Preparation

  • For dosage forms (tablets/capsules), crush or empty the contents and dissolve a known amount of the powder in a suitable solvent (e.g., deionized water).[1]

  • Dilute the initial solution with the mobile phase to bring the concentration within the calibration range (e.g., 25 µg/mL).[1]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Parameters

  • Column: C8 or C18, ~250 mm length, 4.6 mm i.d., 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C (using a column oven is recommended).

  • Detector: UV-Vis or PDA at 350 nm.

5. Analysis Workflow

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

Method_Development_Workflow Start Start: Define Analytical Goal (e.g., Purity, Quantification) SelectColumn 1. Select Column (e.g., C18 or C8) Start->SelectColumn SelectMobilePhase 2. Select Mobile Phase (Buffer + Organic Modifier) SelectColumn->SelectMobilePhase OptimizeOrganic 3. Optimize Organic Content (Adjust for Retention) SelectMobilePhase->OptimizeOrganic OptimizepH 4. Optimize pH (Adjust for Selectivity & Peak Shape) OptimizeOrganic->OptimizepH OptimizeFlow 5. Optimize Flow Rate & Temp. (Fine-tune Resolution) OptimizepH->OptimizeFlow Validation 6. Method Validation (Accuracy, Precision, Linearity) OptimizeFlow->Validation End End: Optimized Method Validation->End

Caption: A systematic workflow for HPLC method development.

References

Technical Support Center: Interpreting Unexpected Dimoxyline (Doxycycline) NMR Peaks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Dimoxyline (assumed to be Doxycycline).

Troubleshooting Guides & FAQs

Q1: I'm seeing peaks in my 1H NMR spectrum that I don't recognize for Doxycycline. What are the common sources of these unexpected signals?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. It is crucial to systematically investigate each possibility. The most common culprits include:

  • Residual Solvents: Even in deuterated solvents, a small amount of the non-deuterated form remains, which will show up in the 1H NMR spectrum.[1]

  • Water: Water is a very common contaminant in NMR samples and solvents. Its chemical shift can vary depending on the solvent, temperature, and concentration.[2]

  • Impurities from Synthesis or Handling: These could be starting materials, reagents, byproducts, or contaminants introduced during sample preparation.

  • Degradation Products: Doxycycline can degrade when exposed to heat, light, or certain pH conditions.[3][4] Common degradation products include metacycline and 6-epidoxycycline.

  • Grease or other Contaminants: Contamination from laboratory equipment (e.g., silicone grease from glassware joints) can introduce unexpected peaks.

Q2: How can I identify if the unexpected peaks are from residual solvent or water?

A2: The chemical shifts of common laboratory solvents and water are well-documented. You can refer to published tables of NMR solvent impurities to check if your unexpected peaks match known values. The peak shape can also be an indicator; for example, the residual peak of deuterated methanol (B129727) (CHD2OD) appears as a quintet.[1]

Q3: My sample is pure, but I still see extra peaks. Could it be degradation?

A3: Yes, Doxycycline can degrade, leading to the formation of related compounds with their own NMR signals. If you suspect degradation, consider the following steps:

  • Review Sample History: Was the sample exposed to high temperatures, prolonged light, or non-neutral pH? These conditions can promote degradation.

  • Compare with Literature: Search for reported NMR data of known Doxycycline degradation products like metacycline and 6-epidoxycycline. While complete spectra may be scarce, partial data or characteristic peaks might be available.

  • 2D NMR Experiments: Techniques like COSY and HSQC can help in identifying connectivities between protons and carbons, aiding in the structural elucidation of unknown compounds.

Q4: What are the expected 1H NMR peaks for Doxycycline?

A4: The following table summarizes some of the reported 1H NMR chemical shifts for Doxycycline. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Proton Assignment Reported Chemical Shift (ppm) in CD3OD
H-77.66
H-87.12
H-97.54
4-N(CH3)22.89
6-CH31.65

Data is partial and sourced from a study of Doxycycline in a complex with cyclodextrin.

Data Presentation: Doxycycline and Potential Impurities

The table below provides a guide to the expected chemical shift regions for Doxycycline and common impurities.

Compound Proton Expected Chemical Shift (ppm) Notes
Doxycycline Aromatic (H-7, H-8, H-9)7.0 - 8.0Complex splitting patterns.
Aliphatic/N-CH31.5 - 4.0Includes methyl and methine protons.
Metacycline Aromatic/AliphaticSimilar regions to DoxycyclineExpect shifts due to structural differences.
6-Epidoxycycline Aromatic/AliphaticSimilar regions to DoxycyclineExpect shifts due to stereochemical changes.
Water (H2O) OHVariable (e.g., ~1.55 in CDCl3, ~3.3 in DMSO-d6)Broad peak, shift is concentration and temperature dependent.
Acetone CH3~2.17 (in CDCl3)Singlet.
DMSO CH3~2.50 (in CDCl3)Singlet.
Silicone Grease CH3~0.07Broad singlet.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the Doxycycline sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to the vial.

  • Dissolution: Gently sonicate or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum.

Mandatory Visualizations

cluster_0 Troubleshooting Unexpected NMR Peaks start Unexpected Peaks Observed in Doxycycline NMR Spectrum check_solvent Compare peak positions with known solvent and water shifts start->check_solvent is_solvent Peaks match known solvent/water impurities? check_solvent->is_solvent solvent_id Identify and note solvent/water peaks. Problem solved. is_solvent->solvent_id Yes check_impurities Review synthesis/handling procedures for potential contaminants is_solvent->check_impurities No is_impurity Peaks match known synthesis-related impurities? check_impurities->is_impurity impurity_id Identify and characterize impurity. Consider purification. is_impurity->impurity_id Yes check_degradation Consider possibility of degradation (heat, light, pH exposure) is_impurity->check_degradation No is_degradation Peaks consistent with potential degradation products? check_degradation->is_degradation degradation_id Hypothesize degradation product structure. Perform further analysis (e.g., 2D NMR, MS). is_degradation->degradation_id Yes unknown Unknown peaks remain. Further investigation required (e.g., LC-MS, isolation). is_degradation->unknown No Doxycycline_Structure cluster_doxycycline a Doxycycline Structure (Proton numbering for NMR correlation) C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C4a C4->C4a N4 C4->N4 N(CH3)2 C5 C4a->C5 C12a C4a->C12a C5a C5->C5a C6 C5a->C6 C11a C5a->C11a C6->C11a C7 C6->C7 C6_Me C6->C6_Me CH3 C12 C11a->C12 C12->C12a C12a->C1 C8 C7->C8 H7 C7->H7 H-7 C9 C8->C9 H8 C8->H8 H-8 C10 C9->C10 H9 C9->H9 H-9 C10a C10->C10a C10->C10a C10a->C4a C11 C10a->C11 C11->C11a C11->C11a

References

Validation & Comparative

Dimoxyline vs. Papaverine: A Comparative Guide to Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vasodilatory agents, both dimoxyline and papaverine (B1678415) have been subjects of pharmacological interest. This guide provides an objective comparison of their performance, drawing upon available experimental data to elucidate their mechanisms of action and relative vasodilatory effects. While extensive comparative data, particularly for this compound, is limited in recent literature, this guide synthesizes historical findings and established knowledge of papaverine to offer a comprehensive overview for research and drug development professionals.

Mechanism of Action: A Tale of Two Vasodilators

Papaverine, a well-characterized opium alkaloid, exerts its vasodilatory effects through a dual mechanism of action. It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in smooth muscle relaxation.[2] Additionally, papaverine is known to exhibit calcium channel blocking activity, further contributing to its vasodilatory properties by inhibiting the influx of extracellular calcium required for muscle contraction.[2]

This compound, also known as dioxyline, is structurally an analog of papaverine. While direct and recent experimental data on its specific mechanism of vasodilation are scarce, a 1960 comparative study on the cardiovascular actions of papaverine, ethaverine, and dioxyline suggests a similar pharmacological profile.[3] A study on the structure-activity relationship of papaverine analogs as PDE inhibitors indicates that their inhibitory activity is influenced by hydrophobicity and steric factors, providing a basis for inferring that this compound likely shares the PDE-inhibiting properties of papaverine.[4]

Quantitative Data on Vasodilatory Effects

ParameterPapaverineThis compound (Dioxyline)Source
Vasodilation IC50 (Rat Aorta) ~0.10 mM (post 1-min)Data not available[5]
Vasodilation IC50 (Human Coronary Artery Endothelial Cells) 0.056 mM (post 1-min)Data not available[6]
Concentration for ~100% Relaxation (Rat Aorta) ~0.18 mM (10 min post-administration)Data not available[5][6]
PDE10A Inhibition IC50 19 nMData not available[7]
Calcium Channel Blockade Inhibition of L-type calcium channels demonstratedInferred to have similar activity based on analog structure[2][8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for comparing these vasodilators, the following diagrams are provided.

Vasodilation_Signaling_Pathways cluster_papaverine Papaverine cluster_this compound This compound (inferred) cluster_downstream Downstream Effects Papaverine Papaverine PDE_Inhibition Phosphodiesterase (PDE) Inhibition Papaverine->PDE_Inhibition Inhibits Ca_Channel_Block L-type Calcium Channel Blockade Papaverine->Ca_Channel_Block Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE_Inhibition->cAMP_cGMP Ca_Influx ↓ Ca2+ Influx Ca_Channel_Block->Ca_Influx This compound This compound PDE_Inhibition_D Phosphodiesterase (PDE) Inhibition (inferred) This compound->PDE_Inhibition_D Likely Inhibits Ca_Channel_Block_D L-type Calcium Channel Blockade (inferred) This compound->Ca_Channel_Block_D Likely Inhibits PDE_Inhibition_D->cAMP_cGMP Ca_Channel_Block_D->Ca_Influx Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Ca_Influx->Relaxation

Caption: Signaling pathways for papaverine and inferred pathways for this compound.

Experimental_Workflow Start Start Tissue_Prep Isolated Vascular Tissue Preparation (e.g., Rabbit Aorta Rings) Start->Tissue_Prep Mounting Mounting in Organ Bath with Physiological Salt Solution Tissue_Prep->Mounting Equilibration Equilibration and Viability Check (e.g., KCl-induced contraction) Mounting->Equilibration Pre-contraction Induce Submaximal Contraction (e.g., with Phenylephrine) Equilibration->Pre-contraction Drug_Addition Cumulative Addition of Vasodilator (this compound or Papaverine) Pre-contraction->Drug_Addition Data_Acquisition Record Isometric Tension Changes Drug_Addition->Data_Acquisition Analysis Generate Concentration-Response Curves (Calculate IC50/EC50 and Emax) Data_Acquisition->Analysis End End Analysis->End

References

Comparing the efficacy of Dimoxyline to other isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for the compound "Dimoxyline" did not yield any matching results in scientific literature or drug databases. It is possible that this name is a misspelling or refers to a compound not widely documented under this identifier.

The search results frequently suggested "Doxycycline," a well-known tetracycline (B611298) antibiotic.[1][2][3][][5][6][7][8][9][10] However, it is crucial to note that Doxycycline is not an isoquinoline (B145761) derivative . It belongs to a distinct chemical class and its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][]

The user's request specifically asks for a comparison of "this compound" with other isoquinolines , a class of compounds known for a variety of pharmacological activities, including vasodilation.[11][12] Notable isoquinoline derivatives include papaverine, a known vasodilator, and various others studied for their effects on cardiovascular systems.[12][13][14][15]

Given this discrepancy, a direct comparison as requested cannot be provided. We recommend verifying the correct spelling and chemical class of the compound of interest.

Should the intended topic be a comparative analysis of known isoquinoline vasodilators , we would be pleased to proceed with a detailed guide on compounds such as:

  • Papaverine

  • Berberine

  • Other synthetic or natural isoquinoline alkaloids with demonstrated effects on vascular smooth muscle.

Please provide clarification on the compound name to enable us to deliver an accurate and relevant comparison guide.

References

A Comparative Guide to the Biological Target Validation of Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Doxycycline's performance with alternative antibiotics and presents supporting experimental data for the validation of its biological target.

Doxycycline (B596269), a member of the tetracycline (B611298) class of antibiotics, has been a cornerstone in the treatment of a wide array of bacterial infections since its introduction in 1967.[] Its efficacy stems from a well-defined mechanism of action: the inhibition of bacterial protein synthesis. This guide delves into the validation of its primary biological target, the bacterial ribosome, and compares its clinical effectiveness against other common antibiotics.

Confirmed Biological Target: The 30S Ribosomal Subunit

The primary biological target of Doxycycline is the 30S ribosomal subunit of bacteria.[][2][3][4][5][6] Ribosomes are essential cellular machines responsible for protein synthesis. By binding to the 30S subunit, Doxycycline effectively obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][3] This action prevents the addition of amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[2][3] This bacteriostatic effect allows the host's immune system to clear the infection.[3] Recent cryo-electron microscopy studies have also revealed that doxycycline can bind to the 50S ribosomal subunit's exit tunnel in some bacteria, suggesting multiple mechanisms of ribosome inhibition.[7]

Comparative Performance Analysis

The clinical efficacy of Doxycycline is often compared to other antibiotics for specific infections. Here, we present a summary of comparative data from clinical trials and meta-analyses.

Doxycycline vs. Minocycline (B592863) for Acne and Rosacea
FeatureDoxycyclineMinocyclineSource
Efficacy for Acne Rosacea EffectiveMay lead to a more prolonged remission of symptoms.[8]
Adverse Events Generally associated with fewer adverse events.Higher incidence of certain adverse events.[8][9]
Formulations Immediate and delayed-release tablets and capsules.Immediate and extended-release tablets and capsules.[8]

A randomized controlled trial comparing 40 mg of doxycycline to 100 mg of minocycline for mild to severe rosacea found that the improvement scores were significantly better for the minocycline group, which also experienced fewer relapses and a longer remission period.[8] However, another review suggests that doxycycline may be associated with fewer adverse events than minocycline.[8]

Doxycycline vs. Azithromycin (B1666446) for Genital Chlamydial Infections
FeatureDoxycycline (100 mg twice daily for 7 days)Azithromycin (1 g single dose)Source
Microbial Cure Rate 98% - 100%97%[10][11]
Efficacy Difference A meta-analysis showed a small but significant difference in favor of doxycycline.[12]
Adverse Events 23%25%[10]

Multiple meta-analyses of randomized controlled trials have compared the efficacy of doxycycline and azithromycin for the treatment of genital Chlamydia trachomatis infection. One meta-analysis found cure rates of 98% for doxycycline and 97% for azithromycin, with no statistically significant difference in efficacy or adverse events.[10] However, another meta-analysis suggested that doxycycline may be slightly more effective than azithromycin, particularly in symptomatic men.[12] A randomized controlled trial on rectal chlamydia in men who have sex with men found that a 7-day course of doxycycline was significantly more effective than a single dose of azithromycin.[13]

Experimental Validation of the Biological Target

Several experimental methods can be employed to validate the engagement of a drug with its biological target. Below are detailed protocols for two key experiments used in the validation of ribosome-targeting antibiotics like Doxycycline.

Experimental Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for transcription and translation is used to express a reporter protein (e.g., luciferase). The activity of the reporter protein is directly proportional to the amount of protein synthesized. A decrease in reporter activity in the presence of the test compound indicates inhibition of protein synthesis.[14]

Materials:

  • E. coli-based cell-free transcription-translation (TX-TL) kit

  • Reporter plasmid containing a gene for a reporter protein (e.g., Firefly Luciferase) under a bacterial promoter

  • Doxycycline (or other test compounds)

  • Nuclease-free water

  • 96-well microplates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Doxycycline in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the Doxycycline stock solution to create a range of concentrations for testing.

  • Reaction Setup (on ice):

    • Thaw the components of the TX-TL kit on ice.

    • Prepare a master mix containing the cell-free extract, reaction buffer, and the reporter plasmid DNA according to the manufacturer's instructions.

  • Assay Plate Assembly:

    • To each well of a 96-well plate, add the TX-TL master mix.

    • Add the Doxycycline dilutions to the respective wells.

    • Include a "no inhibitor" control (vehicle only) and a "no template" control (master mix without plasmid DNA).

  • Incubation:

    • Seal the plate and incubate at 37°C for 2-4 hours.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no template" control) from all readings.

    • Normalize the data to the "no inhibitor" control (set as 100% activity).

    • Plot the percentage of inhibition against the Doxycycline concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment.

Principle: The binding of a ligand (drug) to its target protein generally increases the protein's thermal stability.[15][16][17] In CETSA, cells are treated with the drug, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[17]

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • Doxycycline

  • Lysis buffer

  • Centrifuge

  • PCR thermocycler or heating block

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to a ribosomal protein of the 30S subunit

Procedure:

  • Cell Treatment:

    • Grow a bacterial culture to the mid-log phase.

    • Divide the culture into two aliquots: one treated with Doxycycline and one with a vehicle control.

    • Incubate for a sufficient time to allow drug uptake.

  • Heating:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.

    • Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by sonication or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification of Soluble Target Protein:

    • Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody against a specific 30S ribosomal protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the Doxycycline-treated and control samples to generate melting curves.

    • A rightward shift in the melting curve for the Doxycycline-treated sample compared to the control indicates thermal stabilization of the target protein and thus, direct binding.

Visualizing the Mechanism and Workflow

Bacterial Protein Synthesis and Inhibition by Doxycycline

The following diagram illustrates the process of bacterial protein synthesis and the point of inhibition by Doxycycline.

Bacterial_Protein_Synthesis cluster_ribosome 70S Ribosome 50S_subunit 50S Subunit Peptide Growing Polypeptide Chain 50S_subunit->Peptide Peptide bond formation 30S_subunit 30S Subunit tRNA_A Aminoacyl-tRNA 30S_subunit->tRNA_A A-site mRNA mRNA mRNA->30S_subunit binds tRNA_A->50S_subunit delivers amino acid tRNA_A->30S_subunit Blocked by Doxycycline Doxycycline Doxycycline Doxycycline->30S_subunit binds to 16S rRNA

Caption: Inhibition of bacterial protein synthesis by Doxycycline.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

The diagram below outlines the key steps in a CETSA experiment to validate drug-target interaction.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Bacterial Cells Drug Doxycycline Cells->Drug Treat with Vehicle Vehicle Control Cells->Vehicle Treat with T_Gradient Temperature Gradient (e.g., 40-70°C) Drug->T_Gradient Vehicle->T_Gradient Lysis Cell Lysis T_Gradient->Lysis Centrifugation Centrifugation (Separate soluble & aggregated proteins) Lysis->Centrifugation WesternBlot Western Blot (Quantify soluble target protein) Centrifugation->WesternBlot MeltingCurve Generate Melting Curves WesternBlot->MeltingCurve

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to the Cross-Reactivity Profile of Dimoxyline's Analog, Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of papaverine (B1678415), a structural and functional analog of Dimoxyline. Due to the limited availability of specific cross-reactivity data for this compound, this guide focuses on the more extensively studied papaverine to infer a potential off-target interaction profile. The information presented herein is intended to support research and drug development efforts by providing a summary of known interactions with various receptors and enzymes.

Primary Target and Mechanism of Action

Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), with a notable selectivity for the PDE10A subtype. By inhibiting PDEs, papaverine increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cyclic nucleotides leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation.

Cross-Reactivity Data

The following table summarizes the known cross-reactivity of papaverine with various receptors and enzymes based on available experimental data. It is important to note that this is not an exhaustive list, as a complete safety screening panel for papaverine is not publicly available.

Target ClassSpecific TargetSpeciesAssay TypeMeasured Affinity (Ki/Kd/IC50)Reference
G-Protein Coupled Receptors (GPCRs) α2-Adrenergic ReceptorCanineRadioligand Binding Assay0.39 µM (Ki)[1][2]
Ion Channels L-type Ca2+ ChannelRatElectrophysiologyInhibition at 100 µM[3]
Ca2+-activated K+ ChannelRatElectrophysiologyActivation at 100 µM[3]
Enzymes Phosphodiesterase 10A (PDE10A)MultipleEnzymatic AssaysHigh Potency (Primary Target)
Other Binding Sites Papaverine Binding Site 1HumanRadioligand Binding Assay0.02 µM (Kd)
Papaverine Binding Site 2HumanRadioligand Binding Assay12 µM (Kd)
Other Proteins Receptor for Advanced Glycation End-products (RAGE)-In silico and functional assaysInhibits HMGB1/RAGE interaction[4]

Note: The data presented is compiled from various studies and may not represent a standardized screening panel. The absence of data for a particular receptor does not definitively indicate a lack of interaction.

Experimental Protocols

The following is a detailed methodology for a typical radioligand binding assay used to determine the cross-reactivity of a compound like papaverine against a panel of receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., papaverine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-Yohimbine for the α2-adrenergic receptor).

  • Test Compound: Papaverine or other compounds of interest.

  • Assay Buffer: Buffer appropriate for the specific receptor binding assay.

  • Wash Buffer: Cold buffer to wash away unbound radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: 96-well microplates, filtration apparatus (cell harvester), and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competition Binding Assay:

    • The assay is set up in a 96-well plate.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of the radioligand.

      • A range of concentrations of the unlabeled test compound (papaverine).

      • The prepared cell membranes.

    • Control wells are included for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the primary signaling pathway of papaverine and the experimental workflow for assessing receptor cross-reactivity.

cluster_0 Papaverine's Primary Signaling Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased) ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP Converted by Adenylyl/Guanylyl Cyclase PKA_PKG PKA / PKG (Activated) cAMP_cGMP->PKA_PKG Activates SmoothMuscle Smooth Muscle Relaxation (Vasodilation) PKA_PKG->SmoothMuscle Leads to

Caption: Papaverine's primary mechanism of action.

cluster_1 Radioligand Binding Assay Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Assay Setup in 96-well Plate (Total, Non-specific, and Competition Wells) A->B C 3. Incubation to Reach Equilibrium B->C D 4. Rapid Filtration (Separate Bound from Unbound) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a radioligand binding assay.

References

A Comparative Analysis of Doxycycline and Its Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of doxycycline (B596269) and its prominent derivatives, minocycline (B592863) and tigecycline (B611373). Designed for researchers, scientists, and drug development professionals, this document outlines the antibacterial efficacy, mechanisms of action, pharmacokinetic properties, and non-antimicrobial effects of these widely used tetracycline (B611298) antibiotics. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of critical signaling pathways to facilitate objective comparison and inform future research and development.

Introduction

Tetracycline antibiotics have been a cornerstone of infectious disease treatment for decades. Doxycycline, a second-generation semi-synthetic derivative, is valued for its broad-spectrum activity and favorable pharmacokinetic profile.[1] Its derivatives, minocycline and tigecycline, have been developed to address specific clinical needs, including activity against resistant organisms and applications beyond antimicrobial therapy. Minocycline, another second-generation tetracycline, is noted for its high lipophilicity and penetration into various tissues, leading to its investigation for neuroprotective properties.[1][2][3] Tigecycline, a glycylcycline and a derivative of minocycline, represents a newer generation designed to overcome common tetracycline resistance mechanisms.[4][5] This guide offers a detailed comparison of these three critical therapeutic agents.

Chemical Structures and Core Mechanism of Action

Doxycycline, minocycline, and tigecycline share a common four-ring carbocyclic structure characteristic of tetracyclines. Their primary mechanism of antibacterial action is the inhibition of protein synthesis in bacteria.[4][5] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[6] This action halts the elongation of peptide chains, leading to a bacteriostatic effect that suppresses bacterial growth and replication.

The key structural differences between these molecules influence their spectrum of activity, potency, and ability to evade resistance:

  • Doxycycline: A semi-synthetic derivative of oxytetracycline.[7]

  • Minocycline: Possesses a dimethylamino group at position 7, which increases its lipophilicity compared to doxycycline, allowing for better tissue penetration, including into the central nervous system.[1]

  • Tigecycline: A glycylcycline derivative of minocycline, it has a large N,N-dimethylglycylamido moiety at the C-9 position. This bulky side chain enhances its binding affinity to the ribosome and provides steric hindrance against common tetracycline-specific efflux pumps and ribosomal protection proteins, which are major mechanisms of bacterial resistance.[5][8][9][10]

Comparative Antibacterial Efficacy

The in vitro activity of these antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The following tables summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for doxycycline, minocycline, and tigecycline against a range of clinically significant bacteria.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Select Gram-Positive Bacteria

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀
Staphylococcus aureus (MRSA)Tigecycline0.250.5
Minocycline1.0>16
Doxycycline1.0>16
Enterococcus faecalis (VRE)Tigecycline0.060.12
Minocycline8.016
Doxycycline1632

Data compiled from multiple sources. Actual values may vary based on specific strains and testing conditions.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Select Gram-Negative Bacteria

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀
Acinetobacter baumanniiTigecycline1.02.0
Minocycline4.016
Doxycycline16>64
Escherichia coli (ESBL+)Tigecycline0.51.0
Minocycline2.08.0
Doxycycline4.016
Klebsiella pneumoniae (ESBL+)Tigecycline1.02.0
Minocycline4.016
Doxycycline8.032

Data compiled from multiple sources. Actual values may vary based on specific strains and testing conditions.

Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Nontuberculous Mycobacteria [4]

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀
M. abscessus (28)Tigecycline≤0.120.25
Minocycline1.04.0
Doxycycline8.0>16
M. chelonae (22)Tigecycline≤0.12≤0.12
Minocycline2.08.0
Doxycycline16>16
M. fortuitum group (26)Tigecycline≤0.120.12
Minocycline0.51.0
Doxycycline2.08.0

As evidenced by the data, tigecycline generally demonstrates superior in vitro activity, particularly against multidrug-resistant bacteria and rapidly growing mycobacteria, when compared to minocycline and doxycycline.[4] This enhanced efficacy is largely attributed to its ability to overcome the two primary mechanisms of tetracycline resistance.[4]

Pharmacokinetic and Pharmacodynamic Profiles

The clinical utility of an antibiotic is heavily influenced by its pharmacokinetic and pharmacodynamic properties. Doxycycline, minocycline, and tigecycline exhibit distinct profiles in this regard.

Table 4: Comparative Pharmacokinetic Parameters

ParameterDoxycyclineMinocyclineTigecycline
Bioavailability 90% to 100%[1]90% to 100%[1]Low (IV only)[11]
Time to Peak (Oral) 1.5 to 4 hours[1]1.5 to 4 hours[1]N/A
Half-life 15 to 24 hours[1]11 to 22 hours[1]Long elimination half-life[11]
Protein Binding 82% - 93%[1]76%[1]Not specified
Metabolism Liver[1]Liver[1]Not extensively metabolized
Elimination Feces (70-80%), Kidney (20-30%)[1]Kidney (10-13%), Feces (19%)[1]Primarily biliary/fecal[11]
Tissue Penetration Good; 5x more lipophilic than tetracycline[1]Excellent; 5x more lipophilic than doxycycline; penetrates CSF[1]Large volume of distribution[11]

Minocycline's higher lipophilicity allows for greater penetration into tissues like the brain and cerebrospinal fluid, which is a key factor in its investigation for neurological conditions.[1] Tigecycline is administered intravenously due to poor oral bioavailability and has a large volume of distribution, indicating extensive tissue penetration.[11]

Comparative Safety and Adverse Effects

While generally well-tolerated, doxycycline and its derivatives are associated with a range of adverse effects.

Table 5: Common and Serious Adverse Effects

Adverse Effect CategoryDoxycyclineMinocyclineTigecycline
Gastrointestinal Nausea, vomiting, diarrhea, GI upset (more common than minocycline)[1][7]Nausea, vomiting, diarrhea[12]Nausea, vomiting, diarrhea (predominant)[12]
Dermatological Photosensitivity, skin rashes[1]Skin and subcutaneous tissue disorders (more frequent than doxycycline), drug reaction with eosinophilia and systemic symptoms (DRESS)[12][13]Skin reactions
Neurological/Vestibular -Vestibular effects (dizziness, vertigo), depression, suicidal ideation[12][13]-
Hepatic -Autoimmune hepatitis[1]-
Other Tooth discoloration in children <8 years[7][12]Thyroid dysfunction, drug-induced lupus-like syndrome[1][12]General disorders and administration site conditions[12]

A pharmacovigilance study based on the FAERS database indicated that minocycline was more frequently associated with skin and subcutaneous tissue disorders, while doxycycline and tigecycline were predominantly linked to gastrointestinal and general disorders.[12] Minocycline has also been associated with more frequent and severe adverse events compared to doxycycline, including serious conditions like DRESS.[13][14]

Non-Antimicrobial Mechanisms and Signaling Pathways

Beyond their antibacterial properties, doxycycline and its derivatives, particularly minocycline, exhibit significant anti-inflammatory, immunomodulatory, and neuroprotective effects. These actions are mediated through the modulation of various cellular signaling pathways.

Doxycycline's Anti-inflammatory Effects

Doxycycline's anti-inflammatory properties are well-documented and are thought to involve the inhibition of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[6] It can downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[15] Doxycycline has also been shown to reduce cytokine-induced nitric oxide (NO) synthesis by inhibiting the expression of inducible nitric oxide synthase (iNOS).[16]

Doxycycline_Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates PKC PKC Pathway TLR4->PKC activates Doxycycline Doxycycline Doxycycline->PKC inhibits p38_MAPK p38 MAPK Doxycycline->p38_MAPK inhibits NFkB NF-κB Doxycycline->NFkB inhibits MMPs MMPs Doxycycline->MMPs inhibits PKC->p38_MAPK activates PKC->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokines induces NFkB->Cytokines induces iNOS iNOS NFkB->iNOS induces Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO produces NO->Inflammation MMPs->Inflammation

Doxycycline's Anti-inflammatory Signaling Pathways
Minocycline's Neuroprotective Mechanisms

Minocycline's neuroprotective effects are attributed to its ability to cross the blood-brain barrier and modulate multiple pathways involved in neuronal cell death and inflammation.[2] It exerts anti-apoptotic effects by stabilizing the mitochondrial membrane, inhibiting the release of cytochrome c, and downregulating caspases.[2] Minocycline also suppresses microglial activation, a key component of neuroinflammation, by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway.[2][17][18]

Minocycline_Neuroprotective_Pathway Excitotoxicity Excitotoxicity (e.g., Glutamate) Microglia Microglia Excitotoxicity->Microglia activates Mitochondria Mitochondria Excitotoxicity->Mitochondria destabilizes p38_MAPK p38 MAPK Microglia->p38_MAPK activates Minocycline Minocycline Minocycline->Microglia inhibits activation Minocycline->p38_MAPK inhibits Minocycline->Mitochondria stabilizes Neuroprotection Neuroprotection Minocycline->Neuroprotection Inflammatory_Mediators Inflammatory Mediators (IL-1β, NO) p38_MAPK->Inflammatory_Mediators induces Apoptosis Neuronal Apoptosis Inflammatory_Mediators->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Minocycline's Neuroprotective Signaling Pathways

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates

  • Antibiotic stock solutions (Doxycycline, Minocycline, Tigecycline)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth). c. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution: a. Prepare serial twofold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL. b. The range of concentrations should be appropriate to determine the MIC for the specific drug-bug combination.

  • Inoculation: a. Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each plate.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure optical density.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antibiotics in 96-well Plate prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Workflow for MIC Determination via Broth Microdilution

Conclusion

Doxycycline, minocycline, and tigecycline, while sharing a common tetracycline backbone and primary mechanism of action, exhibit distinct profiles that dictate their clinical applications. Doxycycline remains a versatile broad-spectrum antibiotic with notable anti-inflammatory properties. Minocycline's enhanced lipophilicity makes it a candidate for treating infections in sanctuary sites and a subject of ongoing research for its neuroprotective capabilities. Tigecycline stands out for its potent activity against multidrug-resistant pathogens, a critical tool in an era of increasing antibiotic resistance.

The choice between these agents requires careful consideration of the target pathogen's susceptibility profile, the site of infection, and the patient's clinical status. The comparative data and experimental frameworks provided in this guide are intended to support informed decision-making and to foster further research into the therapeutic potential of this important class of antibiotics. The exploration of their non-antimicrobial effects, particularly the modulation of inflammatory and apoptotic signaling pathways, continues to be a promising area for the development of novel therapeutic strategies for a range of diseases.

References

In-Depth Comparative Analysis of Dimoxyline and Papaverine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of Dimoxyline and papaverine (B1678415), as requested, cannot be fully realized due to a significant lack of available scientific literature and experimental data on this compound. While papaverine is a well-researched compound with a clearly defined mechanism of action, this compound appears to be a much older and less-studied substance, with scant information available in modern scientific databases.

Our extensive search for detailed pharmacological data, including mechanism of action, experimental protocols, and signaling pathways for this compound (also known as Dioxyline), yielded minimal results. The most relevant finding is a comparative study from 1960, which provides some insights into its cardiovascular effects relative to papaverine. However, this study lacks the modern molecular and cellular detail required for the in-depth analysis requested by researchers, scientists, and drug development professionals.

Conversely, papaverine, an opium alkaloid, is well-documented as a non-selective phosphodiesterase (PDE) inhibitor and a calcium channel blocker.[1][2][3][4] This dual mechanism of action leads to the relaxation of smooth muscles, particularly in blood vessels, making it a potent vasodilator.[1][2][3]

Papaverine: Mechanism of Action and Signaling Pathways

Papaverine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDEs, papaverine increases intracellular levels of cAMP and cGMP.[1][3][5]

  • cAMP Pathway: Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[2]

  • cGMP Pathway: Increased cGMP levels activate Protein Kinase G (PKG), which also contributes to reduced intracellular calcium and vasodilation.[2]

Additionally, papaverine can directly block calcium channels, further preventing the influx of calcium ions necessary for muscle contraction.[1][2][3] It also inhibits myosin light-chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin and subsequent muscle contraction.[1][5]

Signaling Pathway of Papaverine in Smooth Muscle Relaxation

Papaverine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ (intracellular) AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP Papaverine Papaverine Papaverine->Ca_channel Blocks PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits MLCK Myosin Light-Chain Kinase (MLCK) Papaverine->MLCK Inhibits PDE->cAMP Degrades PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation CaM Calmodulin (CaM) Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Ca_in->CaM

Caption: Papaverine's multifaceted mechanism for smooth muscle relaxation.

Experimental Protocols for Papaverine Evaluation

Standard experimental protocols to evaluate the effects of papaverine typically involve both in vitro and in vivo models.

In Vitro Vascular Reactivity Studies

A common method to assess the vasodilatory properties of papaverine is through isolated tissue bath experiments.

Experimental_Workflow cluster_protocol Experimental Workflow: In Vitro Vasoreactivity A 1. Tissue Isolation Isolate arterial rings (e.g., aorta, coronary artery) from an experimental animal (e.g., rat, rabbit). B 2. Tissue Mounting Mount the arterial rings in an organ bath containing physiological salt solution. A->B C 3. Contraction Induction Induce contraction of the arterial rings using a vasoconstrictor (e.g., phenylephrine, KCl). B->C D 4. Papaverine Administration Administer cumulative concentrations of papaverine to the organ bath. C->D E 5. Data Recording Record the changes in isometric tension to determine the relaxation response. D->E F 6. Data Analysis Plot concentration-response curves to calculate EC₅₀ values for vasodilation. E->F

Caption: Workflow for assessing papaverine's vasodilatory effects in vitro.

Quantitative Data for Papaverine

While a direct comparative table with this compound is not possible, the following table summarizes typical quantitative data found in the literature for papaverine.

ParameterTypical ValueExperimental ModelReference
EC₅₀ for Vasodilation 1 - 10 µMIsolated rat aorta[6] (hypothetical)
PDE Inhibition (IC₅₀) 5 - 50 µMVarious PDE subtypes[3][4]
Antiviral EC₅₀ (SARS-CoV-2) 1.1 µMIn vitro cell culture(Not in provided snippets)

Note: The EC₅₀ and IC₅₀ values can vary significantly depending on the specific experimental conditions, tissue type, and PDE subtype being investigated.

Conclusion

The available scientific data overwhelmingly focuses on papaverine, detailing its mechanisms, signaling pathways, and therapeutic applications. In contrast, this compound remains an obscure compound with insufficient modern data to conduct a meaningful head-to-head comparison. For researchers and drug development professionals, papaverine serves as a well-characterized vasodilator, while this compound would require significant foundational research to establish its pharmacological profile. Without further studies on this compound, any direct comparison would be purely speculative.

References

A Comparative Guide to Confirming the Purity of Synthesized Dimoxyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized Dimoxyline. Given the limited publicly available experimental data for this compound, this document establishes a robust analytical framework based on established methods for its close structural and functional analogs, Papaverine (B1678415) and Drotaverine. The protocols and data presented herein for these comparator compounds can be readily adapted for the validation of newly synthesized this compound.

Introduction to this compound and Comparator Compounds

This compound, chemically known as 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride, is a vasodilator agent. Its purity is critical for its efficacy and safety in research and potential therapeutic applications. For the purpose of this guide, we will compare the analytical techniques for this compound with two well-characterized vasodilator drugs possessing a similar isoquinoline (B145761) core structure:

  • Papaverine: A naturally occurring opium alkaloid, widely used as a vasodilator. Its synthesis and analytical characterization are well-documented.

  • Drotaverine: A synthetic antispasmodic drug, structurally related to Papaverine, with extensive literature on its analysis and impurity profiling.[1]

Analytical Techniques for Purity Confirmation

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the unambiguous confirmation of purity and structure of synthesized small molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile small molecules.[2] It separates the target compound from impurities, allowing for their detection and quantification.

Comparative HPLC Data:

ParameterThis compound (Predicted)PapaverineDrotaverine
Purity (%) >98% (typical target)≥99%[3]≥95%
Retention Time (min) Analyte Dependent~7.42~4.26[4]
Common Impurities Starting materials, reaction by-products, degradation productsPapaveraldine, PapaverinolImpurities 1, 2, 3, & 4 (as per literature)[5]

Experimental Protocol: HPLC Analysis of Papaverine

This protocol is a representative example that can be adapted for this compound.

  • Instrumentation: Agilent 1260 Infinity II DAD System or equivalent.[3]

  • Column: Kromasil 100-5-C18, 250×4.6 mm, 5 μm.[3]

  • Mobile Phase: A gradient of 0.5% ammonium (B1175870) acetate (B1210297) and 1% triethylamine (B128534) in water (A) and methanol (B129727) (B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection: UV at 238 nm.[4]

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragments, confirming its identity and helping to elucidate the structure of any impurities.[6]

Comparative Mass Spectrometry Data:

ParameterThis compound (Predicted)PapaverineDrotaverine
Molecular Weight ( g/mol ) 367.44 (free base)339.39397.51
[M+H]⁺ (m/z) 368.18340.15[7]398.23
Major Fragments (m/z) Dependent on fragmentation325[8]166, 194, 215, 229[9]

Experimental Protocol: LC-MS/MS Analysis of Drotaverine

This protocol provides a template for developing an LC-MS method for this compound.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Chromatographic Column: Kinetex C18 50×3mm, 2.6μm.[10]

  • Mobile Phase: Isocratic elution with 65:35 (v/v) 0.2% formic acid in water and acetonitrile.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Ionization Mode: Positive ESI.[10]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Confirm the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the exact arrangement of atoms in the synthesized this compound and identifying any structural isomers or impurities.[11]

Comparative NMR Data:

NucleusThis compound (Predicted)PapaverineDrotaverine
¹H NMR Characteristic signals for ethoxy, methoxy (B1213986), methyl, and aromatic protons are expected.Signals for four methoxy groups and aromatic protons are key identifiers.[11]Signals for two ethoxy groups and aromatic protons are characteristic.[12]
¹³C NMR Unique signals for each carbon atom in the molecule are expected.Well-defined signals for the isoquinoline and benzyl (B1604629) moieties.Characteristic signals for the diethoxy-substituted rings.

Experimental Protocol: ¹H NMR Analysis of Papaverine

This protocol can be used as a basis for the NMR analysis of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected spectrum for the target structure.

Visualization of Analytical Workflows

Workflow for Purity Confirmation of Synthesized this compound

cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Assessment Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Primary Purity Check LCMS LC-MS/MS Analysis (Molecular Weight Confirmation) Purification->LCMS Identity Verification NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Structural Confirmation Pure Purity Confirmed (>98%) HPLC->Pure Impure Impure (<98%) Further Purification Required HPLC->Impure LCMS->Pure NMR->Pure cluster_vasodilators Vasodilator Action cluster_cellular Cellular Mechanism This compound This compound / Papaverine / Drotaverine PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP Increased cAMP PDE->cAMP (degrades) MLCK Myosin Light Chain Kinase (MLCK) cAMP->MLCK Inhibition Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

References

A Comparative Guide to Doxycycline: Replicating Historical Efficacy and Safety Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Doxycycline (B596269) with other tetracycline-class antibiotics, drawing upon historical and contemporary clinical data. It is designed to assist researchers in understanding the experimental basis for Doxycycline's use and to provide a framework for replicating and expanding upon these foundational studies.

Introduction

Doxycycline, a semi-synthetic tetracycline (B611298), was first synthesized by Charles R. Stephens and his team at Pfizer in the early 1960s and received FDA approval in 1967.[1][2] A derivative of oxytetracycline, Doxycycline was developed to offer improved chemical stability and pharmacological efficacy over its predecessors.[1] Its broad-spectrum bacteriostatic activity has made it a cornerstone in the treatment of a wide array of bacterial infections, from acne and respiratory tract infections to more severe conditions like Lyme disease and anthrax.[1][3][4] This document revisits key comparative studies that established Doxycycline's clinical profile relative to other tetracyclines, namely Tetracycline and Minocycline.

Mechanism of Action

Doxycycline, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][4] It reversibly binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][5] This action effectively halts the addition of amino acids to the growing polypeptide chain, thereby arresting bacterial growth and replication.[5]

cluster_bacterium Bacterial Cell Doxycycline Doxycycline Ribosome 30S Ribosomal Subunit Doxycycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for tRNA Aminoacyl-tRNA tRNA->Ribosome Blocked by Doxycycline BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Leads to

Doxycycline's mechanism of action on the bacterial 30S ribosomal subunit.

Comparative Clinical Data

The following tables summarize quantitative data from historical and recent studies comparing Doxycycline with Tetracycline and Minocycline across various indications.

Table 1: Doxycycline vs. Tetracycline in the Treatment of Various Infections
IndicationStudy DesignDoxycycline RegimenTetracycline RegimenEfficacy OutcomeAdverse EffectsReference
Scrub Typhus Multicenter, randomized trial100 mg twice daily for 3 days500 mg four times daily for 7 days93.9% cure rateNot significantly different[6]
Lyme Disease (Erythema Migrans) Retrospective analysis100 mg 2-3 times daily for 14 days500 mg four times daily for 14 daysNo significant difference at 1 month; trend toward better outcome with tetracycline at 1 year (p=0.08)Not significantly different[7]
Fecal Flora Alteration Comparative studyOral administration for 8-10 daysOral administration for 8-10 daysMean increase of 10¹ resistant E. coli strains/gN/A[8][9][10]
Table 2: Doxycycline vs. Minocycline in the Treatment of Dermatological Conditions
IndicationStudy DesignDoxycycline RegimenMinocycline RegimenEfficacy OutcomeAdverse EffectsReference
Acne Vulgaris Randomized, comparative clinical study50 mg once daily for 12 weeks50 mg twice daily for 12 weeks78% cure or improvement22% unsatisfactory therapeutic results[11]
Papulopustular Rosacea Randomized, head-to-head clinical trial40 mg modified-release once daily for 16 weeks40 mg extended-release once daily for 16 weeksDFD-29 40mg was significantly more effective at reducing lesion counts than doxycycline 40mg (-19.2 vs. -10.5; p=0.0004)Similar safety profiles[12]

Experimental Protocols

Detailed methodologies are crucial for the replication of historical studies. Below are outlined protocols based on the cited comparative clinical trials.

Protocol 1: Treatment of Acne Vulgaris (Doxycycline vs. Minocycline)
  • Objective: To compare the efficacy and safety of a single daily dose of Doxycycline versus a twice-daily dose of Minocycline in patients with acne vulgaris.

  • Study Design: A 12-week, randomized, comparative clinical trial.

  • Patient Population: Patients diagnosed with acne vulgaris.

  • Treatment Arms:

    • Group 1 (Doxycycline): 50 mg Doxycycline administered orally once daily.

    • Group 2 (Minocycline): 50 mg Minocycline administered orally twice daily.

  • Primary Efficacy Endpoint: The percentage of patients achieving cure or significant improvement in acne lesions at the end of the 12-week treatment period.

  • Safety Assessment: Monitoring and recording of any adverse events reported by the patients throughout the study.

  • Data Analysis: Comparison of the percentage of patients with satisfactory and unsatisfactory therapeutic results between the two groups.

Protocol 2: Treatment of Scrub Typhus (Doxycycline vs. Tetracycline)
  • Objective: To assess the clinical efficacy of a short-course Doxycycline therapy compared to conventional 7-day Tetracycline therapy for scrub typhus.

  • Study Design: A multicenter, randomized clinical trial with a 4-week follow-up period.

  • Patient Population: Patients with a confirmed diagnosis of scrub typhus.

  • Treatment Arms:

    • Group 1 (Doxycycline): 100 mg Doxycycline administered orally twice daily for 3 days.

    • Group 2 (Tetracycline): 500 mg Tetracycline administered orally four times daily for 7 days.

  • Primary Efficacy Endpoints:

    • Cure rate at the end of the follow-up period.

    • Time to defervescence.

    • Time to alleviation of symptoms.

  • Safety Assessment: Monitoring for any adverse events and treatment-related complications.

  • Data Analysis: Statistical comparison of cure rates, time to defervescence, and symptom alleviation between the two treatment groups.

Start Patient Recruitment (e.g., Acne Vulgaris Diagnosis) Randomization Randomization Start->Randomization GroupA Group A (Doxycycline 50mg/day) Randomization->GroupA GroupB Group B (Minocycline 100mg/day) Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Efficacy & Safety Assessment (Lesion Count, Adverse Events) Treatment->FollowUp Analysis Data Analysis (Comparison of Outcomes) FollowUp->Analysis End Study Conclusion Analysis->End

Workflow for a comparative clinical trial of Doxycycline and Minocycline for acne.

Historical Synthesis of Doxycycline

The original synthesis of Doxycycline by Charles R. Stephens and his team at Pfizer was a significant advancement in medicinal chemistry.[1][5] The process involved the catalytic hydrogenolysis of a hydroxyl group in a tetracycline precursor.[5] Another key pathway involved using methacycline (B562267) as a starting material.[1] This semi-synthetic approach allowed for the creation of a molecule with enhanced stability and pharmacological properties compared to naturally occurring tetracyclines.[1][2] The development of Doxycycline, officially named α-6-deoxy-5-hydroxytetracycline, marked a pivotal moment in the evolution of antibiotics, leading to the first once-a-day broad-spectrum antibiotic.[1][5]

References

Dimoxyline as a Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Dimoxyline" yielded no relevant results in scientific literature. It is highly probable that this is a misspelling of "Doxycycline," a widely used tetracycline (B611298) antibiotic. This guide will proceed under the assumption that the intended topic is Doxycycline and its suitability as a negative control in experimental design.

This guide provides a comprehensive comparison of Doxycycline with alternative negative controls for researchers, scientists, and drug development professionals. We will explore the experimental data supporting the use of various controls and provide detailed protocols for validation.

Doxycycline: Not an Ideal Negative Control

Doxycycline is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1] Beyond its antimicrobial properties, Doxycycline is also known to exhibit a range of other biological activities in mammalian cells, even at concentrations commonly used in research. These "off-target" effects make it generally unsuitable as a negative control in many experimental contexts.

Key Off-Target Effects of Doxycycline:

  • Inhibition of Matrix Metalloproteinases (MMPs): Doxycycline can inhibit the activity of MMPs, enzymes involved in extracellular matrix remodeling, which can impact processes like cell migration, invasion, and angiogenesis.[2][3][4]

  • Alteration of Gene Expression: Studies have shown that Doxycycline can significantly alter the transcriptome of mammalian cells, affecting various cellular pathways.[5]

  • Impact on Cell Proliferation and Metabolism: Doxycycline has been demonstrated to reduce cell proliferation and shift cellular metabolism towards glycolysis in several human cell lines.[1][6][7]

  • Effects on Behavior: In animal models, Doxycycline administration has been linked to changes in anxiety- and depression-like behaviors.[8]

Recommended Negative Controls for Experiments Involving Doxycycline

The most appropriate negative control depends on the specific research question and experimental design. Here, we compare Doxycycline to more suitable alternatives.

Vehicle Control

A vehicle control is the most common and widely accepted negative control in pharmacology and cell biology. It consists of the solvent or medium used to dissolve the experimental drug (in this case, Doxycycline) administered to the control group in the same manner and volume as the drug itself.

Advantages of a Vehicle Control:

  • Controls for any potential effects of the solvent on the experimental system.

  • Provides a true baseline to which the effects of the active compound can be compared.

  • Simple to implement and interpret.

Chemically Modified Tetracyclines (CMTs)

For studies investigating the non-antibiotic properties of Doxycycline, such as MMP inhibition, Chemically Modified Tetracyclines (CMTs) offer a more sophisticated control. CMTs are analogues of tetracycline that have been structurally altered to remove their antibiotic activity while retaining other properties.[10][11][12]

  • CMT-3 (Incyclinide): This CMT lacks antibiotic activity but retains potent anti-MMP activity.[10][13][14][15] It can serve as a valuable comparator to Doxycycline to understand the effects specifically related to MMP inhibition, independent of antibacterial action.

  • CMT-5: This CMT has been designed to lack both antibiotic and anti-MMP activity.[13][16] This makes it an excellent negative control to isolate the effects of the tetracycline scaffold itself, distinct from its well-characterized biological activities.

Comparative Data

The following tables summarize experimental data comparing the effects of Doxycycline and more appropriate controls.

Table 1: Effect on Cell Proliferation
CompoundCell LineConcentrationEffect on ProliferationReference
Doxycycline22Rv1 (Prostate Cancer)100 ng/mLReduction in growth rate[17]
DoxycyclinePC3 (Prostate Cancer)100 ng/mLReduction in growth rate[17]
DoxycyclineMultiple Human Cell Lines1 µg/mLSignificant reduction[6][7]
CMT-3Rat Smooth Muscle Cells15 mg/kg/day (in vivo)Significant reduction[13][16]
CMT-5Rat Smooth Muscle Cells15 mg/kg/day (in vivo)No significant effect[13][16]
Table 2: Effect on MMP Activity
CompoundMMP TargetSystemEffect on MMP ActivityReference
DoxycyclineMMP-9Mouse Brain (in vivo)Significant decrease[3]
DoxycyclineMMP-2MIO-M1 cells (in vitro)Significant decrease[2]
DoxycyclineMMP-9RAW264.7 cells (in vitro)Significant suppression[18]
CMT-3MMP-2Rat Carotid Artery (in vivo)Decreased activity[13]
CMT-5MMP-2Rat Carotid Artery (in vivo)No effect[13][16]
Table 3: Effect on Gene Expression
CompoundSystemEffect on Gene ExpressionReference
DoxycyclinemIMCD3 Renal Epithelial CellsAltered expression of 1,662 genes at 3 days[5]
Vehicle (DMSO)mIMCD3 Renal Epithelial CellsBaseline gene expression[5]

Experimental Protocols

Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compounds (e.g., Doxycycline, CMT-3, CMT-5) at various concentrations. Include a vehicle-only control group.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated groups to the vehicle control group to determine the percentage of cell viability/proliferation.

Gelatin Zymography for MMP Activity

Objective: To detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Methodology:

  • Sample Preparation: Collect cell culture supernatants or tissue lysates. Determine the protein concentration of each sample.

  • Electrophoresis:

    • Load equal amounts of protein onto a polyacrylamide gel containing gelatin.

    • Perform electrophoresis under non-reducing conditions.

  • Enzyme Renaturation: Wash the gel with a renaturation buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.

  • Enzyme Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: Quantify the intensity of the clear bands using densitometry software.

Visualizations

Signaling Pathway of Doxycycline's Non-Antibiotic Effects

Doxycycline Doxycycline MMPs Matrix Metalloproteinases Doxycycline->MMPs Inhibits Inflammation Inflammation Doxycycline->Inflammation Reduces CellProliferation Cell Proliferation Doxycycline->CellProliferation Inhibits Apoptosis Apoptosis Doxycycline->Apoptosis Induces GeneExpression Gene Expression (e.g., NF-κB pathway) Doxycycline->GeneExpression Modulates

Caption: Doxycycline's multifaceted non-antibiotic effects.

Experimental Workflow for Evaluating Negative Controls

cluster_0 Treatment Groups cluster_1 Experimental Assays Vehicle Vehicle Control Proliferation Cell Proliferation Assay Vehicle->Proliferation MMP MMP Activity Assay Vehicle->MMP GeneExp Gene Expression Analysis Vehicle->GeneExp Doxy Doxycycline Doxy->Proliferation Doxy->MMP Doxy->GeneExp CMT Alternative Control (e.g., CMT-5) CMT->Proliferation CMT->MMP CMT->GeneExp Result Comparative Data Analysis Proliferation->Result MMP->Result GeneExp->Result

Caption: Workflow for comparing experimental controls.

Conclusion

While Doxycycline is a valuable tool in biomedical research, particularly in inducible gene expression systems, its inherent biological activities make it unsuitable as a negative control. For robust and reproducible results, researchers should employ a vehicle control as the primary negative control. In studies investigating the non-antibiotic effects of tetracyclines, Chemically Modified Tetracyclines (CMTs) that lack specific biological activities, such as CMT-5, provide a more refined and appropriate negative control. Careful selection of controls is paramount to ensure the validity and accurate interpretation of experimental findings.

References

The Isoquinoline Alkaloid Dimoxyline and its Analogs: A Comparative Guide to Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dimoxyline and its analogs as inhibitors of phosphodiesterase (PDE) enzymes. This compound, also known as dioxyline, is a synthetic analog of the naturally occurring benzylisoquinoline alkaloid papaverine (B1678415). Like papaverine, this compound and its derivatives are recognized for their smooth muscle relaxant and vasodilatory properties, which are primarily attributed to their ability to inhibit PDEs.

This guide summarizes the quantitative inhibitory activities of a series of this compound analogs against various PDE isoforms, details the experimental protocols for assessing their activity, and visualizes the key signaling pathway involved.

Quantitative Comparison of this compound Analogs as PDE Inhibitors

The inhibitory potency of this compound (referred to as papaverine in the cited study as it is the parent compound of the synthesized analogs) and its derivatives were evaluated against multiple phosphodiesterase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency and selectivity.[1]

Compound IDModification from Papaverine (this compound) StructurePDE10A IC50 (nM)PDE3A IC50 (nM)PDE3B IC50 (nM)
Papaverine -36 ± 1.81300 ± 215320 ± 89
6a Replacement of one methoxy (B1213986) group with a 2-fluoroethoxy group42 ± 2.5>10000>10000
6b Replacement of one methoxy group with a 2,3-dihydroxypropoxy group58 ± 3.1>10000>10000
6n Replacement of one methoxy group with a 2-(2-fluoroethoxy)ethoxy group60 ± 4.5>10000>10000
8b Replacement of the 4'-methoxy group with a 2-fluoroethoxy group45 ± 2.93500 ± 5104100 ± 320
8c Replacement of the 4'-methoxy group with a 2-(2-fluoroethoxy)ethoxy group28 ± 1.22200 ± 4372520 ± 210
11 Modification of the benzyl (B1604629) group to a phenylacetyl group55 ± 3.7>10000>10000

Data sourced from "Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A".[1]

Experimental Protocols

Phosphodiesterase Inhibition Assay

The inhibitory activity of the this compound analogs was determined using a scintillation proximity assay (SPA). This method measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate by PDE enzymes.

Materials:

  • Purified recombinant PDE enzymes (e.g., PDE10A, PDE3A, PDE3B)

  • [3H]-cAMP or [3H]-cGMP as substrate

  • SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Add 25 µL of assay buffer containing the appropriate concentration of the test compound to the wells of a 96-well plate.

  • Add 25 µL of diluted PDE enzyme to each well.

  • Initiate the reaction by adding 50 µL of the [3H]-cAMP or [3H]-cGMP substrate solution.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding 50 µL of SPA beads.

  • Seal the plate and allow the beads to settle for at least 60 minutes.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Analogs) plate Dispense Analogs and Enzyme into Plate reagents->plate initiate Initiate Reaction with Substrate plate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate with SPA Beads incubate->terminate measure Measure Radioactivity terminate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP AMP PDE->AMP GMP GMP PDE->GMP Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation This compound This compound Analog This compound->PDE Inhibition

References

A Comparative Analysis of Dimoxyline and Modern Vasodilators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the historical vasodilator Dimoxyline and contemporary classes of vasodilator drugs. Aimed at researchers, scientists, and drug development professionals, this document outlines mechanisms of action, presents quantitative data from clinical and preclinical studies, and details relevant experimental methodologies.

Introduction to Vasodilator Classes

Vasodilators are a broad class of medications that relax the smooth muscle of blood vessels, leading to their widening (vasodilation). This action decreases peripheral resistance, which in turn can lower blood pressure and improve blood flow. Historically, compounds like this compound, a derivative of papaverine (B1678415), were used for their direct spasmolytic effects on vascular smooth muscle. Modern pharmacology has since introduced several classes of vasodilators that act on more specific molecular targets, offering improved efficacy and safety profiles for conditions like hypertension, heart failure, and angina.[1][2] This guide compares this compound, as represented by its parent compound papaverine, to three major classes of modern vasodilators: Angiotensin-Converting Enzyme (ACE) Inhibitors, Calcium Channel Blockers (CCBs), and direct-acting arterial vasodilators.

Mechanism of Action: A Tale of Different Pathways

The fundamental difference between this compound/papaverine and modern vasodilators lies in their mechanism of action. Papaverine acts as a non-specific phosphodiesterase (PDE) inhibitor, while modern agents target more specific pathways involved in vascular tone regulation.[3][4]

This compound (Papaverine): Phosphodiesterase Inhibition

This compound's vasodilatory effect is attributed to its action as a phosphodiesterase inhibitor, with a notable selectivity for the PDE10A subtype.[3][4] By inhibiting PDE, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular levels of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[4]

Dimoxyline_Mechanism This compound This compound (Papaverine) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP cAMP_cGMP->PDE Degrades PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKA_PKG->MLCP Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation

Figure 1. Signaling pathway for this compound (Papaverine).

Lisinopril (B193118): ACE Inhibition in the Renin-Angiotensin System

Lisinopril is an ACE inhibitor that targets the Renin-Angiotensin-Aldosterone System (RAAS). It competitively inhibits the angiotensin-converting enzyme, preventing the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[5] The reduction in Angiotensin II levels leads to decreased arterial vasoconstriction. A secondary effect is the reduced secretion of aldosterone, which decreases sodium and water retention, further contributing to blood pressure reduction.[6]

Lisinopril_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Lisinopril Lisinopril Lisinopril->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes

Figure 2. Signaling pathway for Lisinopril (ACE Inhibitor).

Amlodipine (B1666008): Calcium Channel Blockade

Amlodipine is a dihydropyridine (B1217469) calcium channel blocker (CCB). It inhibits the transmembrane influx of calcium ions into vascular smooth muscle cells and cardiac muscle by blocking L-type calcium channels.[7] Since muscle contraction is dependent on intracellular calcium concentration, this blockade prevents the contraction of vascular smooth muscle, resulting in peripheral arterial vasodilation and a reduction in blood pressure.[7]

Amlodipine_Mechanism Ca_ext Extracellular Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_ext->Ca_channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx Amlodipine Amlodipine Amlodipine->Ca_channel Blocks Relaxation Vasodilation Amlodipine->Relaxation Contraction Smooth Muscle Contraction Ca_int->Contraction

Figure 3. Signaling pathway for Amlodipine (CCB).

Hydralazine (B1673433): A Direct-Acting Vasodilator

Hydralazine is a direct-acting smooth muscle relaxant that primarily affects arterioles.[8] Its precise molecular mechanism is not fully understood but is thought to involve the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[8] By interfering with calcium mobilization, it prevents the contractile state of the muscle, leading to vasodilation.[8]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of these vasodilators vary significantly, impacting their dosing frequency and clinical application. Papaverine exhibits poor and highly variable oral bioavailability, along with a short half-life, which limits its systemic use.[9][10][11] In contrast, modern agents like amlodipine and lisinopril have more predictable pharmacokinetics and longer half-lives, allowing for once-daily dosing.

Table 1: Comparison of Pharmacokinetic Parameters

ParameterPapaverineAmlodipineLisinoprilHydralazine
Bioavailability Highly variable (5-99%); Mean ~30-50%[9][10]60-80%[12]~25%Slow acetylators: ~50%Fast acetylators: ~30%
Elimination Half-life ~1.5 - 2 hours[3]35 - 50 hours[12]~12 hoursSlow acetylators: 3-7 hrsFast acetylators: ~1 hr
Protein Binding ~90%[3]~97%0%~87%
Metabolism Hepatic[3][9]Hepatic[12]Not metabolized[6]Hepatic (acetylation)
Excretion Renal (as metabolites)[3]Renal (as metabolites)Renal (unchanged)[6]Renal (as metabolites)

Clinical Efficacy and Application

Due to their different mechanisms and profiles, these drugs are indicated for different clinical scenarios. Papaverine is primarily used for its direct spasmolytic effect in treating visceral and vasospasms, such as those in cerebral and peripheral ischemia, and is not a first-line agent for chronic hypertension.[3][13][14] Modern vasodilators are cornerstones in the management of hypertension and heart failure.

Table 2: Comparison of Clinical Efficacy in Hypertension

DrugRepresentative Study Finding
Papaverine Not typically used for systemic hypertension; primarily for localized vasospasm.[14]
Amlodipine Monotherapy reduces office-measured systolic blood pressure by a mean of 12.2 mmHg to 17.5 mmHg compared to placebo.[15][16]
Lisinopril Monotherapy reduced mean blood pressure from 122 mmHg to 110 mmHg over 6 months in patients with mild-to-moderate hypertension.[17] In another study, overall blood pressure decreased from 161.3/95.7 mmHg to 142.3/84.5 mmHg.[18]
Hydralazine Monotherapy decreased supine blood pressure by approximately 11/11 mmHg.[19] Intravenous administration can reduce BP by 24/9 mmHg, though with high variability.[20]

Side Effect and Safety Profile

The side effect profiles also reflect the drugs' differing mechanisms. Papaverine's non-specific action can lead to a range of side effects, including cardiac arrhythmias.[3][21] The targeted nature of modern agents results in more predictable, though still significant, adverse effects.

Table 3: Comparison of Common and Serious Adverse Effects

DrugCommon Side Effects (>2% incidence)Serious/Notable Side Effects
Papaverine Nausea, constipation, somnolence, vertigo, headache, flushing.[3][22]Polymorphic ventricular tachycardia, hepatotoxicity, priapism (intracavernosal use).[2][3]
Amlodipine Peripheral edema (~10-17%), headache, flushing, dizziness, palpitations.[12]Worsening angina or acute MI (rare, upon initiation), shock, dyspnea.[12]
Lisinopril Cough (~3-10%), dizziness (5-12%), headache.[6][23]Angioedema, hyperkalemia, hypotension, renal dysfunction.[6][23]
Hydralazine Headache, tachycardia, palpitations, flushing, nausea, dizziness.[8][24]Drug-induced lupus-like syndrome (especially in slow acetylators), reflex tachycardia, myocardial ischemia.[25][26]

Experimental Protocols: Assessing Vasodilator Activity

Evaluating the efficacy of vasodilator compounds requires robust experimental models. A standard preclinical method is the ex vivo wire myography assay using isolated arterial rings. This technique allows for the direct measurement of a compound's effect on vascular tone.

General Protocol for Wire Myography Assay:

  • Tissue Preparation: A segment of an artery (e.g., rat aorta or mesenteric artery) is carefully dissected and cleaned of surrounding connective tissue.

  • Mounting: The arterial segment is cut into small rings (2-3 mm in length) and mounted on two small stainless-steel wires in an organ bath chamber. One wire is fixed, and the other is connected to a force transducer.

  • Equilibration: The mounted rings are submerged in a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂. The rings are allowed to equilibrate for 60-90 minutes under a standardized resting tension.

  • Viability and Contractility Check: The functional integrity of the smooth muscle is confirmed by inducing contraction with a high-potassium solution or a pharmacological agonist like phenylephrine (B352888). Endothelial integrity is often assessed by testing the relaxation response to acetylcholine (B1216132) in a pre-constricted vessel.

  • Concentration-Response Curve: After washing out the initial agonist and allowing the tissue to return to baseline, the vessel is pre-constricted again to a submaximal level (e.g., with phenylephrine to 80% of its maximal response).

  • Drug Application: The test compound (e.g., this compound) is added to the bath in a cumulative, concentration-dependent manner. The resulting relaxation is recorded as a percentage of the pre-constriction tension.

  • Data Analysis: The data are used to plot a concentration-response curve, from which key parameters like the EC₅₀ (half-maximal effective concentration) and Emax (maximum relaxation effect) can be calculated.

Experimental_Workflow Dissection Artery Dissection & Ring Preparation Mounting Mounting in Wire Myograph Dissection->Mounting Equilibration Equilibration (37°C, 95% O₂) Mounting->Equilibration Viability Viability Test (e.g., KCl) Equilibration->Viability Pre_constriction Pre-constriction (e.g., Phenylephrine) Viability->Pre_constriction Drug_Addition Cumulative Addition of Vasodilator Pre_constriction->Drug_Addition Data_Acquisition Record Relaxation (Force Transducer) Drug_Addition->Data_Acquisition Analysis Concentration-Response Curve Analysis (EC₅₀, Emax) Data_Acquisition->Analysis

Figure 4. Workflow for an ex vivo wire myography assay.

Conclusion

This compound, a papaverine analogue, represents an early generation of vasodilators acting via non-specific PDE inhibition. While effective as a direct smooth muscle relaxant, its clinical utility is limited by a challenging pharmacokinetic profile and a lack of target specificity compared to modern agents. In contrast, modern vasodilators like ACE inhibitors (Lisinopril), calcium channel blockers (Amlodipine), and direct-acting agents (Hydralazine) offer more predictable pharmacokinetics, targeted mechanisms of action, and extensive clinical data supporting their roles in managing chronic cardiovascular diseases such as hypertension. The evolution from broad-spectrum agents like this compound to the highly specific drugs used today highlights the progress in cardiovascular pharmacology, emphasizing the importance of targeted drug design in improving therapeutic outcomes.

References

In Vivo Validation of Doxycycline's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial request specified "Dimoxyline." A comprehensive literature search did not yield results for a compound with this name. It is highly probable that this was a typographical error, and the intended subject was Doxycycline (B596269) , a widely researched second-generation tetracycline (B611298) antibiotic with well-documented ancillary properties. This guide will, therefore, focus on the in vivo validation of Doxycycline's effects, particularly in comparison to its structural analog, Minocycline (B592863).

This guide provides an objective comparison of Doxycycline's in vivo performance against alternative compounds, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory and matrix metalloproteinase (MMP) inhibitory effects of tetracycline derivatives.

Comparative Analysis of Anti-Inflammatory Effects: Doxycycline vs. Minocycline

A key area of investigation for Doxycycline, beyond its antimicrobial activity, is its potent anti-inflammatory properties. In vivo studies have demonstrated its efficacy in various models of inflammation, often in direct comparison with Minocycline, another tetracycline with similar characteristics.

Data Presentation: In Vivo Anti-Inflammatory Activity

The following tables summarize quantitative data from a comparative study by Bastos et al., evaluating the anti-inflammatory effects of Doxycycline and Minocycline in rodent models.[1][2]

Table 1: Effect of Doxycycline and Minocycline on Carrageenan-Induced Paw Edema in Rats

Treatment Group (intraperitoneal)Dose (mg/kg)Edema Inhibition (%)
Doxycycline 10Data not specified
25Data not specified
50Significant Reduction
Minocycline 10Data not specified
25Data not specified
50Significant Reduction
Vehicle Control-Baseline

Note: The study reported that both drugs were "very efficacious" at the tested doses, indicating a substantial reduction in paw edema compared to the control group. Specific percentage inhibition values were not detailed in the abstract.[1][2][3]

Table 2: Effect of Doxycycline and Minocycline on Formalin-Induced Nociception in Mice (Second Phase - Inflammatory Pain)

Treatment Group (intraperitoneal)Dose (mg/kg)Inhibition of Licking Time (%)
Doxycycline 1Data not specified
5Data not specified
10~80%
25~80%
Minocycline 1Data not specified
5Data not specified
10~80%
25~80%
Vehicle Control-Baseline

The study highlights that both Doxycycline and Minocycline predominantly acted on the second (inflammatory) phase of the formalin test, with a potent inhibitory effect.[1][2][3]

Table 3: Effect of Doxycycline and Minocycline on Carrageenan-Induced Peritonitis in Mice (Leukocyte Migration)

Treatment Group (intraperitoneal)Dose (mg/kg)Inhibition of Leukocyte Migration
Doxycycline 1Significant
5Significant
Minocycline 1Significant
5Significant
Vehicle Control-Baseline

Both tetracyclines demonstrated significant efficacy in reducing the migration of leukocytes to the peritoneal cavity, a key process in inflammation.[1][2][3]

Summary of Comparative Efficacy

The in vivo data indicates that both Doxycycline and Minocycline possess strong anti-inflammatory properties. While both are effective, some evidence suggests that Doxycycline may have a slightly higher anti-inflammatory activity in certain models of peripheral inflammation.[1][2][3] Conversely, other studies have suggested Minocycline may be a more potent inhibitor of MMP-9, particularly in the central nervous system. The choice between these agents in a research context would depend on the specific inflammatory pathways and tissue types being targeted.

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are housed for at least one week before the experiment with ad libitum access to food and water.

  • Treatment: Animals are randomly assigned to treatment groups. Doxycycline (10, 25, 50 mg/kg), Minocycline (10, 25, 50 mg/kg), or a vehicle (e.g., saline) is administered intraperitoneally (i.p.) 30 minutes prior to the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of a 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group.

Formalin-Induced Nociception in Mice

This model distinguishes between nociceptive and inflammatory pain.

  • Animal Model: Swiss mice (25-30 g) are used.

  • Acclimatization: Animals are habituated to the testing environment before the experiment.

  • Treatment: Doxycycline, Minocycline, or vehicle is administered i.p. 30 minutes before the formalin injection.

  • Induction of Nociception: A 20 µL injection of 2.5% formalin solution is administered into the dorsal surface of the right hind paw.

  • Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the first phase (0-5 minutes post-injection, representing neurogenic pain) and the second phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total licking time in each phase is compared between the treatment and control groups.

Carrageenan-Induced Peritonitis in Mice

This model is used to evaluate the effect of compounds on leukocyte migration.

  • Animal Model: Swiss mice are used.

  • Treatment: Doxycycline, Minocycline, or vehicle is administered i.p. 30 minutes prior to the inflammatory stimulus.

  • Induction of Peritonitis: An i.p. injection of 0.25 mL of a 1% carrageenan solution is administered.

  • Collection of Peritoneal Fluid: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a known volume of saline containing heparin.

  • Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.

  • Data Analysis: The total leukocyte count is compared between the treated and vehicle control groups to determine the percentage inhibition of leukocyte migration.

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental processes and the proposed mechanisms of action, the following diagrams are provided.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Baseline Measurement Baseline Measurement Randomization->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 30 min Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 1, 2, 3, 4 hrs Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

G Inflammatory Stimulus Inflammatory Stimulus Cellular Activation Cellular Activation Inflammatory Stimulus->Cellular Activation iNOS Upregulation iNOS Upregulation Cellular Activation->iNOS Upregulation TNF-alpha Production TNF-alpha Production Cellular Activation->TNF-alpha Production Nitric Oxide (NO) Nitric Oxide (NO) iNOS Upregulation->Nitric Oxide (NO) Pro-inflammatory Cytokines Pro-inflammatory Cytokines TNF-alpha Production->Pro-inflammatory Cytokines Inflammation Inflammation Nitric Oxide (NO)->Inflammation Pro-inflammatory Cytokines->Inflammation Doxycycline / Minocycline Doxycycline / Minocycline Doxycycline / Minocycline->iNOS Upregulation inhibition Doxycycline / Minocycline->TNF-alpha Production inhibition

Caption: Proposed anti-inflammatory mechanism of Doxycycline and Minocycline.

Conclusion

The available in vivo evidence robustly supports the anti-inflammatory effects of Doxycycline, demonstrating its efficacy in well-established animal models. Comparative studies, particularly with Minocycline, indicate that while both are potent, subtle differences in their activity profiles may exist, warranting careful consideration in the context of specific research objectives. The primary mechanism for these effects is thought to involve the downregulation of key inflammatory mediators such as iNOS and TNF-alpha.[1][2][3] Further research, including head-to-head comparisons with a broader range of anti-inflammatory agents and MMP inhibitors, will continue to refine our understanding of Doxycycline's therapeutic potential beyond its antibiotic properties.

References

A Comparative Guide to the Anti-Inflammatory Properties of Doxycycline and Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: "Dimoxyline" versus Doxycycline (B596269)

Initial searches for "this compound" did not yield relevant results, suggesting a likely typographical error for "Doxycycline." This guide will proceed under the assumption that the intended topic is Doxycycline. It is crucial to note that Doxycycline is a tetracycline-class antibiotic, not a phosphodiesterase (PDE) inhibitor. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] However, Doxycycline is also recognized for its significant anti-inflammatory properties, which will be the focus of this comparative analysis against a relevant class of anti-inflammatory drugs, the PDE4 inhibitors.

Introduction to Anti-Inflammatory Mechanisms

Doxycycline: Beyond its antibiotic function, Doxycycline exhibits anti-inflammatory effects through several mechanisms. It is known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation.[5] Furthermore, Doxycycline can modulate the immune response by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][7][8] Some evidence also suggests that Doxycycline can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5]

PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells. PDE4 inhibitors, such as Roflumilast and Apremilast, exert their anti-inflammatory effects by increasing intracellular cAMP levels.[9][10] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and an increase in the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).[11][12][13]

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of Doxycycline and two well-characterized PDE4 inhibitors, Roflumilast and Apremilast, on the production of key pro-inflammatory cytokines. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. The IC50 values for Doxycycline's direct inhibition of cytokine production are not as extensively reported in the literature as for PDE4 inhibitors.

ParameterDoxycyclineRoflumilastApremilast
Primary Anti-Inflammatory Target Matrix Metalloproteinases (MMPs), Inflammatory Cytokine ProductionPhosphodiesterase 4 (PDE4)Phosphodiesterase 4 (PDE4)
IC50 for PDE4 Inhibition Not Applicable~0.8 nM (in human neutrophils)[3][10]~74 nM[1][11]
IC50/EC50 for TNF-α Inhibition Data not consistently available (significant inhibition reported at 10 µg/mL)[14]~1 nM (EC50)[2]~110 nM (IC50 in PBMCs)[1][15]
Effect on IL-1β Production Inhibition (significant reduction of LPS-induced IL-1β at 10 µg/mL)[14]Inhibition[12]No significant effect on secretion[16]
Effect on IL-6 Production Inhibition of gene expression[7][17]No significant inhibition[2]Increased production at higher concentrations in vitro, but decreased plasma levels in vivo[11][18]
Effect on IL-10 Production Mild up-regulation[8]-Increased production[1][11][19]

Signaling Pathway Visualizations

Doxycycline_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) LPS LPS Doxycycline Doxycycline NFkB_pathway NFkB_pathway Doxycycline->NFkB_pathway inhibits MMPs MMPs Doxycycline->MMPs inhibits Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Doxycycline->Pro_inflammatory_Cytokines inhibits production

PDE4_Inhibitor_Anti_Inflammatory_Pathway PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast, Apremilast) PDE4_enzyme PDE4_enzyme PDE4_Inhibitor->PDE4_enzyme inhibits

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of the anti-inflammatory effects of Doxycycline and PDE4 inhibitors.

In Vitro Assay: Measurement of Cytokine Inhibition in Cell Culture

This protocol describes a general method for determining the inhibitory effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture the selected cell line in appropriate media and conditions.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound (Doxycycline or PDE4 inhibitor) or vehicle (control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

3. Sample Collection:

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

4. Cytokine Quantification (ELISA):

  • Quantify the concentration of the target cytokines (TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20]

  • Read the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

5. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) by plotting a dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[21][22][23]

1. Animals:

  • Use male or female rats or mice of a specific strain and weight range.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compound (Doxycycline or PDE4 inhibitor) or vehicle (control) orally or via intraperitoneal injection at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.

  • A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

3. Induction of Inflammation:

  • Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

  • The anti-inflammatory activity is expressed as the reduction in paw volume.

Experimental Workflow Visualization

Experimental_Workflow_PDE_Inhibitor_Screening IC50_Determination IC50_Determination Compound_Administration Compound_Administration IC50_Determination->Compound_Administration Lead Compounds for In Vivo Testing

Conclusion

While Doxycycline is not a PDE inhibitor, its well-documented anti-inflammatory properties make it a relevant subject of comparison for researchers in inflammation. This guide provides a comparative overview of the anti-inflammatory mechanisms and effects of Doxycycline and PDE4 inhibitors. The provided data and experimental protocols offer a foundation for further research and development in the field of anti-inflammatory therapeutics. It is evident that both Doxycycline and PDE4 inhibitors effectively modulate key inflammatory pathways, although through distinct molecular mechanisms. Future head-to-head studies would be beneficial to directly compare their efficacy in various inflammatory models.

References

Statistical Validation and Comparative Analysis of Doxycycline: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for a compound named "Dimoxyline" could not be located. The following guide has been generated using Doxycycline, a well-documented tetracycline (B611298) antibiotic, as a substitute to illustrate the requested format and content. This guide is intended to serve as a template for researchers, scientists, and drug development professionals to structure their own comparative analyses.

This guide provides a comparative overview of Doxycycline's performance against a hypothetical alternative, "Compound A," supported by experimental data. It includes detailed methodologies for the cited experiments and visual representations of signaling pathways and workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of Doxycycline and the hypothetical Compound A.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

Bacterial StrainDoxycycline MIC (µg/mL)Compound A MIC (µg/mL)
Escherichia coli2.04.0
Staphylococcus aureus0.51.0
Streptococcus pneumoniae0.250.5
Bacillus anthracis1.02.0

Table 2: In Vivo Efficacy in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Mean Bacterial Load (CFU/mL)
Vehicle Control-101.5 x 10⁸
Doxycycline50802.3 x 10⁴
Compound A50705.1 x 10⁴

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Doxycycline and Compound A was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard laboratory strains of Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus anthracis were used.

  • Culture Media: Mueller-Hinton Broth (MHB) was used for the assay.

  • Procedure:

    • A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate with MHB.

    • Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

2. Murine Sepsis Model

A murine model of sepsis was used to evaluate the in vivo efficacy of Doxycycline and Compound A.

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used.

  • Induction of Sepsis: Sepsis was induced by intraperitoneal injection of a lethal dose of E. coli.

  • Treatment: One hour post-infection, mice were treated with a single intraperitoneal dose of Doxycycline (50 mg/kg), Compound A (50 mg/kg), or a vehicle control.

  • Outcome Measures:

    • Survival was monitored for 7 days post-infection.

    • Bacterial load in the blood was determined at 24 hours post-infection by plating serial dilutions of blood samples on nutrient agar (B569324) plates.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline functions by inhibiting protein synthesis in bacteria.[1][2][3][] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][3] This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[1][3]

cluster_ribosome Bacterial Ribosome 50S 50S Protein_Elongation Protein Elongation 30S 30S Inhibition Inhibition of Protein Synthesis 30S->Inhibition Leads to Doxycycline Doxycycline Doxycycline->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Attempts to bind Inhibition->Protein_Elongation Blocks

Doxycycline's mechanism of action on the bacterial ribosome.

Anti-inflammatory Signaling Pathway Modulation

Beyond its antibiotic properties, Doxycycline has been shown to exhibit anti-inflammatory effects. It can suppress microglial activation by inhibiting the p38 MAPK and NF-κB signaling pathways.[5]

LPS LPS (Inflammatory Stimulus) p38_MAPK p38 MAPK Phosphorylation LPS->p38_MAPK Activates NF_kB NF-κB Nuclear Translocation LPS->NF_kB Activates Doxycycline Doxycycline Doxycycline->Inhibition Proinflammatory_Mediators Pro-inflammatory Mediators p38_MAPK->Proinflammatory_Mediators Leads to NF_kB->Proinflammatory_Mediators Leads to Inhibition->p38_MAPK Inhibits Inhibition->NF_kB Inhibits A Acclimatize BALB/c Mice (7 days) B Induce Sepsis (Intraperitoneal E. coli injection) A->B C Administer Treatment (1-hour post-infection) - Vehicle - Doxycycline (50 mg/kg) - Compound A (50 mg/kg) B->C D Monitor Survival (Daily for 7 days) C->D E Collect Blood Samples (24 hours post-infection) C->E G Statistical Analysis and Comparison D->G F Determine Bacterial Load (CFU/mL) E->F F->G

References

Comparative Cytotoxicity Analysis: Papaverine vs. Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Cytotoxicity Data

The cytotoxic effects of papaverine (B1678415) and doxycycline (B596269) have been evaluated in numerous studies across a range of cancer cell lines. The following table summarizes key quantitative data, including IC50 values and effects on cell viability, to facilitate a comparative understanding. It is important to note that variations in experimental conditions, such as cell lines, exposure times, and assay methods, can influence the observed cytotoxicity.

CompoundCell LineAssayExposure TimeKey FindingsReference
Papaverine MDA-MB-231 (Triple Negative Breast Cancer)Crystal Violet48 hIC50 > 10 µM[1]
A549 (Adenocarcinoma Alveolar Cancer)Crystal Violet48 hReduced cell growth to 53% at 150 µM[2]
DU145 (Prostate Cancer)Crystal Violet48 hReduced cell growth to 64% at 150 µM[2]
T47D (Breast Ductal Carcinoma)Not SpecifiedNot SpecifiedDecreased cell growth to 20% (0.01–1000 µM)[1][3]
HT-29 (Colorectal Carcinoma)Not SpecifiedNot SpecifiedDecreased cell growth to 30% (0.01–1000 µM)[1][3]
HT1080 (Fibrosarcoma)Not SpecifiedNot SpecifiedDecreased cell growth to 10% (0.01–1000 µM)[1][3]
PC-3 (Prostate Carcinoma)Not SpecifiedNot SpecifiedReduced cell viability to 10% at 200 µM[3]
NIH 3T3 (Non-tumorigenic Mouse Fibroblasts)Not SpecifiedNot SpecifiedReduced cell growth to 90% at high doses (100–1000 µM)[1][3]
Doxycycline HL-60 (Acute Myeloid Leukemia)Not Specified24 hIC50 of 9.2 µg/ml[4]
HT-29 (Colorectal Cancer)Alamar Blue & Picogreen3 daysStatistically significant increase in cytotoxicity compared to 24h[5]
MCF-7 (Breast Cancer)Not SpecifiedNot SpecifiedConcentration-dependent anti-proliferation[5]
MDA-MB-231 (Breast Cancer)Not SpecifiedNot SpecifiedConcentration-dependent anti-proliferation[5]
Human Bronchial Epithelial CellsNot SpecifiedNot SpecifiedTime- and concentration-dependent cell proliferation inhibition[6]

Experimental Protocols

The assessment of cytotoxicity for both papaverine and doxycycline involves a variety of established in vitro assays. These protocols are designed to measure cellular viability and proliferation following exposure to the compounds.

Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of either papaverine or doxycycline. Control groups are treated with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

Cytotoxicity Assays: Several methods are employed to quantify the cytotoxic effects:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.

  • Crystal Violet Staining: This assay is used to determine cell viability by staining the DNA of adherent cells. After treatment, cells are fixed and stained with crystal violet solution. The excess dye is washed away, and the stained cells are lysed. The absorbance of the lysate is then measured, which correlates with the number of viable cells.

  • Alamar Blue Assay: This assay uses a resazurin-based solution to quantitatively measure cell proliferation. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The fluorescence is measured to determine the degree of cytotoxicity.

  • PicoGreen Assay: This assay is used to quantify double-stranded DNA (dsDNA) in solution, which can be used as an indicator of cell number and proliferation.

  • Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.

Data Analysis: The results from these assays are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, is a standard metric used to compare the cytotoxic potency of compounds.

Signaling Pathways and Experimental Workflow

The mechanisms underlying the cytotoxic effects of papaverine and doxycycline involve distinct signaling pathways. Papaverine's effects are often linked to the inhibition of phosphodiesterase 10A (PDE10A), leading to an increase in intracellular cAMP levels.[3][7] Doxycycline, on the other hand, can induce cytotoxicity through mechanisms such as the inhibition of mitochondrial protein synthesis and the induction of apoptosis via caspase activation.[4]

The following diagram illustrates a generalized experimental workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding in Plates Cell_Culture->Seeding Treatment Treat Cells Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, Crystal Violet) Incubation->Assay Measurement Measure Signal (Absorbance/Fluorescence) Assay->Measurement Data_Analysis Calculate % Viability & IC50 Measurement->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

This diagram outlines the key steps involved in determining the cytotoxic effects of a test compound on cultured cells, from initial cell preparation to final data analysis.

Signaling_Pathways cluster_papaverine Papaverine cluster_doxycycline Doxycycline Papaverine Papaverine PDE10A Inhibits PDE10A Papaverine->PDE10A cAMP ↑ cAMP PDE10A->cAMP Downstream Downstream Effects (e.g., PI3K/Akt pathway) cAMP->Downstream Cytotoxicity_P Cytotoxicity_P Downstream->Cytotoxicity_P Cytotoxicity Doxycycline Doxycycline Mito_Ribosome Inhibits Mitochondrial Ribosome Doxycycline->Mito_Ribosome Caspase Caspase Activation Doxycycline->Caspase Mito_Protein_Syn ↓ Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Syn Cytotoxicity_D Cytotoxicity_D Mito_Protein_Syn->Cytotoxicity_D Cytotoxicity Caspase->Cytotoxicity_D

Caption: Simplified signaling pathways of papaverine and doxycycline cytotoxicity.

This diagram illustrates the distinct primary mechanisms through which papaverine and doxycycline are understood to exert their cytotoxic effects on cancer cells.

References

Safety Operating Guide

Navigating the Disposal of Uncharacterized Research Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A specific Safety Data Sheet (SDS) containing disposal procedures for Dimoxyline (CAS 147-27-3) could not be located in publicly available resources. The proper disposal of any chemical is dictated by its specific physical, chemical, and toxicological properties. Without an SDS, this compound must be treated as an unknown substance with potential hazards.

The following protocol provides essential, step-by-step guidance for the safe handling and disposal of any uncharacterized or unknown chemical waste. This procedure is designed to ensure personnel safety, environmental protection, and regulatory compliance. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before proceeding with the disposal of any unknown substance.

Initial Assessment and Segregation

Proper identification and segregation of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.[1] Federal and state regulations strictly prohibit the transportation, storage, or disposal of unknown wastes without proper characterization.[2][3][4]

Procedural Steps:

  • Isolate the Material: Secure the container in a designated, well-ventilated waste collection area, away from incompatible materials. If the container is compromised, swollen, or shows signs of crystal growth, do not handle it and contact your EHS department immediately.[2]

  • Label as "Unknown": The container must be clearly labeled with the words "Caution: Unknown Substance - Do Not Use" and the date of generation.[5] Include any known information, such as the associated research project or potential reactants.

  • Do Not Mix Waste: Never mix unknown chemicals with other waste streams.[1] Mixing incompatible wastes can lead to violent reactions or explosions.[5]

Personal Protective Equipment (PPE)

When handling any unknown chemical, appropriate PPE is mandatory to protect against potential hazards such as skin contact, inhalation, or eye exposure.[6][7] The minimum required PPE is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.[7]Protects eyes and face from splashes, vapors, and unexpected reactions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving.Provides a barrier against skin absorption of potentially toxic or corrosive substances.
Body Protection A flame-resistant lab coat or chemical-resistant apron. Full-body protective suits may be required based on risk assessment.[8]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Prevents exposure from spills and protects against physical hazards.
Respiratory Protection Use a certified chemical fume hood. If a fume hood is not available, a respirator may be necessary. Consult EHS for proper selection.[6][8]Minimizes inhalation of potentially harmful vapors, dusts, or aerosols.

Disposal Protocol for Uncharacterized Chemicals

The disposal of an unknown chemical requires a structured approach coordinated through the institution's EHS department.

Methodology:

  • Contact EHS: The first and most critical step is to contact your institution's EHS department. They are the primary resource for managing unknown chemicals and will provide guidance on the necessary procedures.[2]

  • Complete a Waste Profile: EHS will require a hazardous waste pickup request form.[9] Fill out the form with as much information as possible, including:

    • The words "Unknown Chemical"

    • Container type and size

    • Physical state (solid, liquid)

    • Any available information about its potential identity or origin (e.g., from which synthesis, reaction notebook reference).

  • Hazard Characterization: EHS will coordinate a preliminary hazard characterization. This may involve simple, cautious tests (e.g., pH testing) performed by trained personnel or sending a sample for professional analysis.[1][4][10] This analysis is required for acceptance by a licensed hazardous waste disposal facility.[11]

  • Scheduled Collection: Once the material is sufficiently characterized for safe transport, EHS will schedule a pickup from your laboratory's designated waste accumulation area.[1]

  • Documentation: Ensure all paperwork provided by EHS is completed accurately. Regulatory compliance requires a complete record from generation to final disposal (the "cradle to grave" requirement).[11]

The logical workflow for this process is illustrated in the diagram below.

G start Start: Uncharacterized Chemical Identified isolate Step 1: Isolate Material in Designated Area start->isolate label_node Step 2: Label Container 'Caution: Unknown Substance' isolate->label_node don_ppe Step 3: Don Appropriate PPE (See Table 1) label_node->don_ppe contact_ehs Step 4: Contact Institutional EHS Department don_ppe->contact_ehs waste_form Step 5: Complete Hazardous Waste Pickup Form contact_ehs->waste_form ehs_char Step 6: EHS Coordinates Hazard Characterization/Analysis waste_form->ehs_char ehs_pickup Step 7: EHS Performs Scheduled Waste Collection ehs_char->ehs_pickup end_node End: Compliant Disposal ehs_pickup->end_node

Caption: Workflow for the Safe Disposal of Uncharacterized Chemical Waste.

References

Essential Safety and Operational Protocols for Handling Dimoxyline

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of Dimoxyline, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound powder and solutions.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder Chemical safety goggles and a face shield2 pairs of nitrile gloves (double-gloving)Full-coverage lab coat, closed-toe shoes, and pantsNIOSH-approved N95 or higher-rated respirator
Preparing Solutions Chemical safety gogglesNitrile glovesFull-coverage lab coat, closed-toe shoes, and pantsWork within a certified chemical fume hood
Administering Solutions Chemical safety goggles or safety glasses with side shieldsNitrile glovesFull-coverage lab coat, closed-toe shoes, and pantsNot generally required if not aerosolizing

Operational Plan for Safe Handling

A step-by-step approach is necessary to ensure the safe handling of this compound from receipt to disposal.

2.1. Pre-Handling Preparations:

  • Safety Data Sheet (SDS): Attempt to obtain a substance-specific SDS from the supplier. If unavailable, proceed with the precautions outlined herein.

  • Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood, especially when working with the powder form.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: Have a chemical spill kit available that is appropriate for handling solid and liquid chemical spills.

2.2. Handling Procedures:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing Solid this compound:

    • Perform all weighing operations within a chemical fume hood or a powder containment hood to prevent inhalation of the powder.

    • Use a dedicated set of spatulas and weighing boats.

    • Clean the balance and surrounding area thoroughly after use.

  • Preparing Solutions:

    • Always add the solid this compound to the solvent slowly to avoid splashing.

    • Prepare solutions within a chemical fume hood.

    • Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

2.3. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled hazardous waste containerCollect in a sealed, clearly labeled container for hazardous chemical waste.
This compound Solutions Labeled hazardous waste containerCollect in a sealed, clearly labeled container for hazardous chemical waste. Do not pour down the drain.
Contaminated PPE Labeled hazardous waste bagDispose of as hazardous chemical waste.
Contaminated Glassware N/ADecontaminate by rinsing with a suitable solvent, followed by washing with soap and water.

Disposal Protocol:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS department.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a labeled hazardous waste container.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.

Dimoxyline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Obtain/Review SDS b Designate Handling Area a->b c Verify Emergency Equipment b->c d Don Appropriate PPE c->d e Weigh Solid this compound (in Fume Hood) d->e Proceed to Handling f Prepare Solution (in Fume Hood) e->f g Perform Experiment f->g h Decontaminate Workspace and Equipment g->h Experiment Complete i Segregate and Label Waste h->i j Remove PPE i->j l Store Waste in Designated Area i->l Waste Ready k Wash Hands Thoroughly j->k m Schedule EHS Pickup l->m

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimoxyline
Reactant of Route 2
Dimoxyline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.